molecular formula C9H17ClN2O B1421101 1-Cyclopentyl-piperazin-2-one hydrochloride CAS No. 1185300-00-8

1-Cyclopentyl-piperazin-2-one hydrochloride

Cat. No.: B1421101
CAS No.: 1185300-00-8
M. Wt: 204.7 g/mol
InChI Key: LRCZUYWNKQREEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopentyl-piperazin-2-one hydrochloride is a useful research compound. Its molecular formula is C9H17ClN2O and its molecular weight is 204.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-cyclopentylpiperazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.ClH/c12-9-7-10-5-6-11(9)8-3-1-2-4-8;/h8,10H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCZUYWNKQREEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCNCC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185300-00-8
Record name 2-Piperazinone, 1-cyclopentyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185300-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to 1-Cyclopentyl-piperazin-2-one Hydrochloride for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-Cyclopentyl-piperazin-2-one hydrochloride, a heterocyclic compound of interest in contemporary drug discovery and medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's molecular structure, synthesis, analytical characterization, and potential therapeutic applications, underpinned by established scientific principles and field-proven insights.

Introduction: The Piperazinone Scaffold in Drug Design

The piperazine moiety is a privileged scaffold in medicinal chemistry, present in a multitude of clinically approved drugs across various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1][2] Its prevalence is attributed to its unique physicochemical properties, which can enhance drug-like characteristics such as aqueous solubility, oral bioavailability, and metabolic stability. The piperazin-2-one core, a derivative of piperazine, offers a rigidified structure that can orient substituents in a defined spatial arrangement, making it an attractive template for the design of targeted therapeutics.[3] The introduction of a cyclopentyl group at the N1 position of the piperazin-2-one ring is a strategic modification aimed at modulating lipophilicity and target engagement. This guide focuses on the hydrochloride salt of this compound, which is often prepared to improve solubility and handling properties.

Molecular Structure and Physicochemical Properties

This compound is a chiral molecule featuring a six-membered piperazinone ring substituted with a cyclopentyl group at one of the nitrogen atoms. The hydrochloride salt is formed by the protonation of the secondary amine, which enhances its aqueous solubility.

Structural Features:
  • Piperazin-2-one Core: A six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, with a carbonyl group at position 2. This core provides a rigid framework for the attachment of various substituents.

  • N1-Cyclopentyl Group: The cyclopentyl moiety attached to the nitrogen at position 1 increases the lipophilicity of the molecule, which can influence its membrane permeability and interaction with biological targets.

  • Hydrochloride Salt: The formation of a hydrochloride salt at the N4 nitrogen significantly improves the compound's solubility in aqueous media, a crucial property for pharmaceutical development.

Physicochemical Data Summary:
PropertyValueSource
IUPAC Name 1-cyclopentylpiperazin-2-one hydrochlorideN/A
CAS Number Not availableN/A
Molecular Formula C9H17ClN2ON/A
Molecular Weight 204.70 g/mol N/A
Appearance Expected to be a white to off-white crystalline solidGeneral knowledge
Solubility Expected to be soluble in water and polar organic solventsGeneral knowledge

Synthesis of this compound: A Plausible Synthetic Route

Proposed Synthetic Pathway:

Synthesis_Pathway cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Boc Protection cluster_2 Step 3: Oxidation to Piperazin-2-one cluster_3 Step 4: Boc Deprotection and Salt Formation A Piperazine C 1-Cyclopentylpiperazine A->C Base (e.g., K2CO3) Solvent (e.g., ACN) B Cyclopentyl bromide B->C D tert-Butyl 4-cyclopentylpiperazine-1-carboxylate C->D Boc2O, Et3N DCM E tert-Butyl 4-cyclopentyl-3-oxopiperazine-1-carboxylate D->E Oxidizing Agent (e.g., RuCl3, NaIO4) F This compound E->F HCl in Dioxane or Ether

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol:

Step 1: Synthesis of 1-Cyclopentylpiperazine

  • Reaction Setup: To a solution of piperazine (1.0 eq) in acetonitrile (ACN), add potassium carbonate (K2CO3, 2.0 eq) as a base.

  • Addition of Alkylating Agent: Add cyclopentyl bromide (1.1 eq) dropwise to the stirring mixture at room temperature.

  • Reaction Progression: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 1-cyclopentylpiperazine.

Step 2: Synthesis of tert-Butyl 4-cyclopentylpiperazine-1-carboxylate

  • Reaction Setup: Dissolve 1-cyclopentylpiperazine (1.0 eq) in dichloromethane (DCM) and add triethylamine (Et3N, 1.5 eq).

  • Boc Protection: Add a solution of di-tert-butyl dicarbonate (Boc2O, 1.1 eq) in DCM dropwise at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification: Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the Boc-protected product, which can often be used in the next step without further purification.

Step 3: Synthesis of tert-Butyl 4-cyclopentyl-3-oxopiperazine-1-carboxylate

  • Oxidation Setup: Dissolve the Boc-protected piperazine from the previous step (1.0 eq) in a mixture of acetonitrile, water, and carbon tetrachloride.

  • Addition of Oxidants: Add sodium periodate (NaIO4, 4.0 eq) followed by a catalytic amount of ruthenium(III) chloride (RuCl3, 0.02 eq).

  • Reaction Progression: Stir the biphasic mixture vigorously at room temperature for several hours until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Dilute the reaction mixture with DCM and separate the layers. Wash the organic layer with aqueous sodium thiosulfate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to obtain the desired piperazin-2-one.

Step 4: Synthesis of this compound

  • Deprotection and Salt Formation: Dissolve the purified Boc-protected piperazin-2-one (1.0 eq) in a minimal amount of a suitable solvent such as dioxane or diethyl ether.

  • Acidification: Add a solution of hydrochloric acid (HCl) in dioxane or ether (excess) dropwise with stirring.

  • Precipitation and Isolation: The hydrochloride salt should precipitate out of the solution. Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield the final product, this compound.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following are the expected spectroscopic and analytical data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the analysis of structurally similar compounds, the following proton (1H) and carbon (13C) NMR spectral data are anticipated.[6][7][8]

Expected 1H NMR (400 MHz, DMSO-d6) δ (ppm):

  • ~9.5-10.5 (br s, 2H): Two exchangeable protons corresponding to the N4-H+ and the amide N-H. The exact chemical shift and multiplicity will depend on the solvent and concentration.

  • ~3.8-4.0 (m, 1H): The methine proton of the cyclopentyl group attached to N1.

  • ~3.2-3.6 (m, 4H): Methylene protons of the piperazinone ring.

  • ~1.4-1.9 (m, 8H): Methylene protons of the cyclopentyl ring.

Expected 13C NMR (100 MHz, DMSO-d6) δ (ppm):

  • ~165-170: Carbonyl carbon (C2) of the piperazinone ring.

  • ~55-60: Methine carbon of the cyclopentyl group attached to N1.

  • ~40-50: Methylene carbons of the piperazinone ring.

  • ~25-30: Methylene carbons of the cyclopentyl ring.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight of the compound. For this compound, Electrospray Ionization (ESI) in positive mode is expected to show the molecular ion of the free base.[9][10]

  • Expected [M+H]+: m/z ≈ 169.13, corresponding to the protonated free base (C9H16N2O).

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.[11][12]

Expected Characteristic IR Absorption Bands (cm-1):

  • ~3200-3400: N-H stretching vibrations of the protonated amine and the amide.

  • ~2950-2850: C-H stretching vibrations of the cyclopentyl and piperazinone methylene groups.

  • ~1650-1680: C=O stretching vibration of the amide (lactam) carbonyl group.

  • ~1450: C-H bending vibrations.

Biological Significance and Potential Applications

While specific biological data for this compound is not extensively reported, the broader class of N-substituted piperazinone derivatives has shown a wide range of biological activities, suggesting potential therapeutic applications for this compound.[13][14]

Potential Therapeutic Areas:
  • Anticancer Activity: Numerous piperazine and piperazinone derivatives have been investigated as anticancer agents.[15][16] They can act through various mechanisms, including the inhibition of kinases, which are crucial for cancer cell proliferation and survival. The cyclopentyl group could potentially enhance binding to the hydrophobic pockets of target proteins.

  • Antimicrobial and Antifungal Activity: The piperazine scaffold is a common feature in antimicrobial and antifungal agents.[17][18][19] N-substituted piperazines have shown efficacy against a range of pathogens. Further investigation is warranted to explore the antimicrobial spectrum of this compound.

  • Central Nervous System (CNS) Activity: Arylpiperazine derivatives are well-known for their activity on CNS targets, such as serotonin and dopamine receptors.[20][21] While the cyclopentyl group is an aliphatic substituent, it could still modulate the interaction of the piperazinone core with CNS receptors, warranting investigation in this area.

Structure-Activity Relationship (SAR) Insights:

The N1-substituent on the piperazinone ring is a key determinant of biological activity.[13][18] The size, lipophilicity, and electronic nature of this substituent can significantly impact target binding affinity and selectivity. The cyclopentyl group provides a balance of lipophilicity and conformational rigidity that may be advantageous for specific target interactions. Further SAR studies involving variations of the N1-substituent would be crucial to optimize the biological activity of this scaffold.

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions must be observed when handling this compound. While specific toxicity data for this compound is not available, information from related piperazinone compounds should be considered.[22][23][24][25][26]

General Safety Precautions:
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • First Aid:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

    • Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage:
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Directions

This compound represents a valuable building block for the development of novel therapeutic agents. Its synthesis is achievable through established chemical transformations, and its structure offers opportunities for further chemical modification to optimize biological activity. The cyclopentyl substituent provides a unique lipophilic and conformational profile that may lead to enhanced potency and selectivity for various biological targets. Future research should focus on the definitive synthesis and characterization of this compound, followed by a thorough evaluation of its biological activities in relevant in vitro and in vivo models to unlock its full therapeutic potential.

References

"1-Cyclopentyl-piperazin-2-one hydrochloride" physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Cyclopentyl-piperazin-2-one hydrochloride (CAS No. 1185300-00-8). While this compound is a valuable building block in medicinal chemistry, publicly available experimental data on its specific properties is limited. This document addresses this gap by consolidating known information, providing reasoned estimations based on analogous structures, and detailing robust methodologies for its synthesis and analytical characterization. The guide is structured to offer both foundational knowledge and practical, field-proven insights for professionals in drug discovery and development. All protocols are designed as self-validating systems, emphasizing scientific integrity and reproducibility.

Introduction and Chemical Identity

This compound is the hydrochloride salt of the N-substituted piperazinone, 1-Cyclopentylpiperazin-2-one. The core structure consists of a six-membered piperazine ring containing two nitrogen atoms, with a carbonyl group at the 2-position and a cyclopentyl substituent on the nitrogen at the 1-position.[1] The hydrochloride salt form generally enhances the compound's stability and aqueous solubility compared to its free base, a desirable characteristic for pharmaceutical applications.[1]

The piperazin-2-one scaffold is a "privileged structure" in medicinal chemistry, appearing in a variety of biologically active compounds.[2] The introduction of a cyclopentyl group adds lipophilicity and steric bulk, which can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.[1]

This guide will systematically detail the known and predicted physicochemical properties, propose a viable synthetic route, and outline comprehensive analytical methods for the characterization and quality control of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Due to the limited availability of direct experimental data for this compound, the following section combines reported information with theoretically derived and analog-based estimated values.

General and Physical Properties
PropertyValue / DescriptionSource / Justification
CAS Registry Number 1185300-00-8[1]
Molecular Formula C₉H₁₆N₂O·HCl[1]
Molecular Weight 204.70 g/mol [1]
Appearance Reported as a crystalline solid. Analogous compounds are typically white to off-white powders.[1][3][1]
Melting Point Not experimentally determined. The related compound 1-(Cyclopropylcarbonyl)piperazine hydrochloride has a melting point of 175-179 °C.[4] The melting point of 1-Cyclopentylpiperazine is reported as approximately 94-98 °C.[5] A broad range is expected due to the potential for polymorphism and the presence of the hydrochloride salt.N/A
Boiling Point Not experimentally determined and likely to decompose at higher temperatures. The boiling point of the free base, 1-Cyclopentylpiperazine, is reported as 48 °C, though this is likely at reduced pressure.[6]N/A
Solubility Enhanced water solubility compared to its free base form.[1] Piperazine and its salts are generally soluble in water and polar organic solvents like methanol and ethanol, but have limited solubility in nonpolar solvents like ether.[7][8][1]
Structural and Chemical Properties

The chemical reactivity of this compound is dictated by its functional groups: a secondary amine within an amide, a tertiary amine, a carbonyl group (amide), and the cyclopentyl ring.

  • Secondary Amine (in amide linkage): The nitrogen at position 4 is part of an amide and is therefore significantly less basic and nucleophilic than a typical secondary amine. It can be protonated to form the hydrochloride salt.[1]

  • Tertiary Amine: The nitrogen at position 1, substituted with the cyclopentyl group, is a tertiary amine.

  • Carbonyl Group: The amide carbonyl at position 2 can participate in typical amide reactions, though it is generally less reactive than a ketone or aldehyde.

  • Cyclopentyl Group: This aliphatic ring adds hydrophobicity and can influence binding to biological targets through steric interactions.[1]

Synthesis and Purification

While a specific synthesis for this compound is not detailed in the available literature, a plausible and robust synthetic route can be designed based on established methods for related piperazin-2-ones. The following proposed synthesis is a multi-step process starting from commercially available precursors.

Proposed Synthetic Pathway

Synthetic Pathway cluster_0 Step 1: N-Boc Protection of Piperazin-2-one cluster_1 Step 2: N-Alkylation with Cyclopentyl Bromide cluster_2 Step 3: Boc Deprotection and Salt Formation P2O Piperazin-2-one BocP2O tert-butyl 3-oxopiperazine-1-carboxylate P2O->BocP2O (Boc)2O, Et3N, DCM BocP2O_2 tert-butyl 3-oxopiperazine-1-carboxylate Alkylated tert-butyl 4-cyclopentyl-3-oxopiperazine-1-carboxylate BocP2O_2->Alkylated Cyclopentyl bromide, NaH, DMF Alkylated_2 tert-butyl 4-cyclopentyl-3-oxopiperazine-1-carboxylate FinalProduct This compound Alkylated_2->FinalProduct HCl in Dioxane or Ether

Caption: Proposed three-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 3-oxopiperazine-1-carboxylate

  • Rationale: The selective protection of one nitrogen atom of piperazin-2-one is crucial to direct the subsequent alkylation to the desired nitrogen. The tert-butyloxycarbonyl (Boc) group is an ideal protecting group as it is stable under the basic conditions of the next step and can be easily removed under acidic conditions.

  • Procedure:

    • Dissolve piperazin-2-one (1.0 eq) in dichloromethane (DCM).

    • Add triethylamine (Et3N, 1.2 eq) to the solution and cool to 0 °C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq) in DCM.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the Boc-protected piperazin-2-one.

Step 2: Synthesis of tert-butyl 4-cyclopentyl-3-oxopiperazine-1-carboxylate

  • Rationale: N-alkylation of the remaining secondary amine is achieved under basic conditions. Sodium hydride (NaH) is a strong base that will deprotonate the amide nitrogen, forming a nucleophilic anion that will react with cyclopentyl bromide in an SN2 reaction. Dimethylformamide (DMF) is a suitable polar aprotic solvent for this type of reaction.

  • Procedure:

    • Dissolve tert-butyl 3-oxopiperazine-1-carboxylate (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes, then add cyclopentyl bromide (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 16-24 hours.

    • Monitor the reaction by TLC.

    • Carefully quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Step 3: Synthesis of this compound

  • Rationale: The final step involves the removal of the Boc protecting group under acidic conditions. A solution of hydrogen chloride in an organic solvent like dioxane or diethyl ether is commonly used for this purpose as it cleaves the Boc group and simultaneously forms the desired hydrochloride salt, which often precipitates from the reaction mixture, facilitating its isolation.

  • Procedure:

    • Dissolve the purified tert-butyl 4-cyclopentyl-3-oxopiperazine-1-carboxylate (1.0 eq) in a minimal amount of a suitable solvent like methanol or DCM.

    • Add a solution of HCl in dioxane (e.g., 4 M, 5-10 eq) at 0 °C.

    • Stir the mixture at room temperature for 2-4 hours.

    • Monitor the deprotection by TLC.

    • If a precipitate forms, collect it by filtration, wash with cold diethyl ether, and dry under vacuum.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and triturate the residue with diethyl ether to induce precipitation.

    • Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum to yield this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following section details the expected spectroscopic and chromatographic profiles for this compound and provides protocols for its analysis.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the cyclopentyl and piperazinone protons. The hydrochloride salt formation may lead to peak broadening, especially for protons near the protonated nitrogen.

    • Cyclopentyl protons: A multiplet in the range of 1.5-2.5 ppm. The proton on the carbon attached to the nitrogen will be deshielded and appear further downfield.

    • Piperazinone ring protons: Several multiplets are expected for the methylene protons on the piperazinone ring, likely in the range of 2.8-4.0 ppm.

    • NH proton: A broad singlet, the chemical shift of which will be concentration and solvent dependent, likely appearing downfield (> 8 ppm).

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

    • Cyclopentyl carbons: Signals in the aliphatic region, typically between 25-60 ppm. The carbon directly attached to the nitrogen will be the most downfield in this group.

    • Piperazinone ring carbons: Signals for the methylene carbons are expected in the range of 40-60 ppm.

    • Carbonyl carbon: The amide carbonyl carbon will appear as a singlet in the downfield region, typically around 165-175 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)Description
N-H Stretch (Amide)3200-3400Broad peak, indicative of the secondary amide N-H.
C-H Stretch (Aliphatic)2850-3000Sharp peaks corresponding to the C-H bonds of the cyclopentyl and piperazinone rings.
C=O Stretch (Amide)1650-1680Strong, sharp peak characteristic of a cyclic amide carbonyl.
N-H Bend1550-1640Moderate absorption.

Mass Spectrometry (MS)

  • Electrospray Ionization (ESI-MS): In positive ion mode, the expected molecular ion peak would correspond to the free base [M+H]⁺ at m/z 169.13. Fragmentation patterns would likely involve the loss of the cyclopentyl group and cleavage of the piperazinone ring.

Chromatographic Analysis

Chromatographic methods are essential for assessing the purity of this compound and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC)

  • Rationale: HPLC is a robust method for purity determination. Since the piperazinone core lacks a strong UV chromophore, detection at low wavelengths (e.g., 210 nm) or derivatization might be necessary for sensitive quantification.[1][10] Reversed-phase chromatography is a suitable separation mode.

  • Proposed HPLC Method:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm or by an Evaporative Light Scattering Detector (ELSD).

    • Sample Preparation: Dissolve the sample in the mobile phase or a mixture of water and acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Rationale: For GC-MS analysis, derivatization is often required for polar compounds like piperazinones to increase their volatility.[11] Silylation is a common derivatization technique.

  • Proposed GC-MS Method (after derivatization):

    • Derivatization: React the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: An initial temperature of 100 °C, followed by a ramp to 280 °C.

    • Injection: Split or splitless injection.

    • Detection: Mass spectrometry in full scan or selected ion monitoring (SIM) mode for quantification.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling piperazine derivatives should be followed. The parent compound, 1-Cyclopentylpiperazine, is listed as an irritant.[5][12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a compound with significant potential in synthetic and medicinal chemistry. This technical guide has provided a comprehensive overview of its chemical identity, predicted and known physicochemical properties, a detailed proposed synthetic route, and robust analytical methodologies for its characterization. By combining available data with scientifically sound predictions and established protocols for analogous compounds, this guide serves as a valuable resource for researchers, enabling them to confidently synthesize, purify, and characterize this important chemical entity.

References

An In-Depth Technical Guide to the Solubility Profile of 1-Cyclopentyl-piperazin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Solubility in Drug Development

In the journey of a drug candidate from discovery to a viable therapeutic, its physicochemical properties are paramount. Among these, aqueous solubility stands as a gatekeeper, profoundly influencing bioavailability, formulation strategies, and ultimately, clinical efficacy. Poor solubility is a leading cause of costly failures in the development pipeline. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive technical framework for understanding and characterizing the solubility profile of 1-Cyclopentyl-piperazin-2-one hydrochloride. As a hydrochloride salt of a piperazine derivative, this compound presents a classic case study in the strategies employed to enhance the solubility of basic active pharmaceutical ingredients (APIs). The methodologies and principles discussed herein are grounded in authoritative standards and field-proven experience, designed to ensure scientific integrity and generate robust, reliable data for informed decision-making.

Compound Overview: this compound

A thorough understanding of the molecule is the foundation of any solubility investigation.

1.1. Chemical Identity and Structure

This compound is the hydrochloride salt of the parent compound, 1-Cyclopentylpiperazin-2-one.[1] The formation of a hydrochloride salt is a common and highly effective strategy to improve the aqueous solubility of weakly basic compounds like piperazine derivatives.[2]

  • IUPAC Name: 1-cyclopentylpiperazin-2-one;hydrochloride[1]

  • CAS Registry Number: 1185300-00-8[1]

  • Molecular Formula: C₉H₁₇ClN₂O[1]

  • Molecular Weight: 204.70 g/mol [1]

The structure features a piperazinone ring, a six-membered heterocyclic structure, with a cyclopentyl group attached to one nitrogen and a carbonyl group at the 2-position. The hydrochloride salt is formed by the protonation of the more basic nitrogen atom, which significantly influences its interaction with polar solvents like water.[1]

1.2. Physicochemical Rationale for Salt Formation

The parent compound, a piperazine derivative, is a weak base.[3][4] Converting this free base into a salt form, such as a hydrochloride, is a deliberate strategy to enhance its physicochemical properties. Salt formation improves solubility and dissolution rates, which are critical for oral absorption.[2][5] However, it is crucial to recognize that the solubility of a salt can be highly dependent on the pH of the medium, a phenomenon that must be thoroughly investigated.[2][6]

The Duality of Solubility: Kinetic vs. Thermodynamic Assessment

In drug discovery and development, solubility is not a single value but a concept with two critical facets: kinetic and thermodynamic solubility.[7][8] Understanding the distinction is essential for interpreting data correctly and making appropriate decisions at different stages of the development process.

  • Kinetic Solubility: This measures the concentration of a compound at the moment it begins to precipitate from a solution that was initially prepared by diluting a high-concentration stock (typically in DMSO) into an aqueous buffer.[7][9] It is a rapid, high-throughput assessment often used in early discovery to flag compounds with potential solubility liabilities.[9][10] However, these measurements often reflect the solubility of an amorphous, metastable state and can yield values considerably higher than the true equilibrium solubility.[8][11]

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility. It is defined as the maximum concentration of a substance that can be dissolved in a solvent at thermodynamic equilibrium, in the presence of excess solid material.[8][12] This value is critical for pre-formulation and later development stages, as it represents the most stable and relevant solubility for predicting in-vivo behavior.[7][10] The determination of thermodynamic solubility is more time and resource-intensive as it requires ensuring that equilibrium has been reached.[12]

The following diagram illustrates the divergent workflows for assessing these two key parameters.

G cluster_0 Solubility Assessment Workflow cluster_1 Kinetic Solubility cluster_2 Thermodynamic Solubility API API Solid: 1-Cyclopentyl-piperazin-2-one HCl DMSO Dissolve in 100% DMSO (e.g., 10 mM Stock) API->DMSO Slurry Add Excess Solid to Aqueous Buffer API->Slurry Dilute Rapid Dilution into Aqueous Buffer DMSO->Dilute High-throughput screening Measure Measure Precipitation (Turbidimetry, Nephelometry) Dilute->Measure Kinetic_Result Result: Apparent/Kinetic Solubility Measure->Kinetic_Result Equilibrate Equilibrate with Agitation (e.g., 24-72h) Slurry->Equilibrate Gold standard method Separate Separate Solid & Liquid (Centrifugation/Filtration) Equilibrate->Separate Analyze Analyze Supernatant (HPLC-UV, LC-MS) Separate->Analyze Thermo_Result Result: Equilibrium/Thermodynamic Solubility Analyze->Thermo_Result

Caption: Divergent workflows for kinetic and thermodynamic solubility determination.

Experimental Protocols for Solubility Determination

The following protocols are based on the principles outlined in the United States Pharmacopeia (USP) General Chapter <1236> Solubility Measurements and are designed to provide a robust characterization of this compound.[13][14]

3.1. Protocol 1: Thermodynamic Solubility via Shake-Flask Method

This is the gold-standard method for determining equilibrium solubility.[14]

Objective: To determine the equilibrium solubility of this compound in various aqueous media at controlled temperatures.

Materials:

  • This compound (crystalline solid)

  • HPLC-grade water

  • Phosphate buffered saline (PBS), pH 7.4

  • 0.01 N HCl, pH 2.0

  • Acetate buffer, pH 4.5

  • Validated HPLC-UV or LC-MS/MS method for quantification

  • Orbital shaker with temperature control

  • Microcentrifuge and/or syringe filters (0.22 µm PVDF)

Procedure:

  • Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg, ensuring solid remains after equilibration) to a series of glass vials.

  • Solvent Addition: To each vial, add a precise volume (e.g., 1.0 mL) of the desired solvent (pH 2.0 buffer, pH 4.5 buffer, pH 7.4 PBS, and water).

  • Equilibration: Seal the vials and place them on an orbital shaker. Agitate at a constant speed (e.g., 150 rpm) in a temperature-controlled chamber (e.g., 25°C and 37°C) for a predetermined time (typically 24 to 72 hours). Causality Note: Agitation ensures maximum contact between the solid and the solvent, while an extended incubation time is crucial to allow the system to reach thermodynamic equilibrium.[12] The choice of 25°C (room temperature) and 37°C (physiological temperature) provides data relevant to both storage and in-vivo conditions.

  • Phase Separation: After equilibration, allow the vials to stand for a short period to let the larger particles settle. Carefully collect the supernatant using a syringe and filter it through a 0.22 µm filter to remove all undissolved solids. Self-Validation: Visual confirmation of excess solid in the vial before this step is mandatory to ensure the solution was truly saturated.

  • Quantification: Dilute the clear filtrate with an appropriate mobile phase and analyze the concentration of the dissolved compound using a pre-validated HPLC-UV or LC-MS/MS method against a standard curve.

  • Solid-State Analysis (Optional but Recommended): After the experiment, the remaining solid should be recovered, dried, and analyzed (e.g., by XRPD or DSC) to check for any solution-mediated phase transformations to a different polymorphic or hydrated form.[8]

3.2. Protocol 2: pH-Solubility Profile

Because the compound is a hydrochloride salt of a weak base, its solubility is expected to be highly pH-dependent.[2][6]

Objective: To map the solubility of the compound across a physiologically relevant pH range.

Procedure:

  • Follow the Shake-Flask method described in Protocol 3.1 .

  • Use a series of buffered aqueous solutions covering a pH range from 1.2 to 8.0 (e.g., at pH 1.2, 2.0, 3.0, 4.5, 6.8, 7.4, and 8.0).

  • Equilibrate all samples at 37°C.

  • Plot the resulting solubility (in mg/mL or µM) as a function of pH. Causality Note: This profile is critical for predicting where the drug will dissolve in the gastrointestinal tract, a key factor for oral absorption.[15] According to FDA guidelines, high solubility is defined by the highest dose being soluble in 250 mL of aqueous media across the pH range of 1.2 to 6.8.[16][17]

Data Presentation and Interpretation

Quantitative data should be summarized in clear, comparative tables. The following tables present representative data that would be generated from the described protocols.

Table 1: Thermodynamic Solubility in Various Solvents

Solvent System Temperature (°C) Solubility (mg/mL) Solubility (mM)
0.01 N HCl (pH 2.0) 25 155.8 761.1
0.01 N HCl (pH 2.0) 37 182.5 891.5
Acetate Buffer (pH 4.5) 25 120.3 587.7
Acetate Buffer (pH 4.5) 37 145.1 708.8
PBS (pH 7.4) 25 8.5 41.5
PBS (pH 7.4) 37 10.2 49.8
Purified Water 25 95.6 467.0

| Purified Water | 37 | 112.4 | 549.1 |

Note: Data are representative examples for illustrative purposes.

Interpretation: The data clearly show that solubility is significantly higher at acidic pH and decreases dramatically as the pH approaches neutral (pH 7.4). This is expected for a hydrochloride salt of a basic compound, where the ionized form predominates at low pH. The positive temperature coefficient (solubility increases with temperature) suggests an endothermic dissolution process.[6]

Table 2: pH-Solubility Profile at 37°C

pH Solubility (mg/mL)
1.2 190.1
2.0 182.5
3.0 175.4
4.5 145.1
6.8 25.6
7.4 10.2

| 8.0 | 4.3 |

Note: Data are representative examples for illustrative purposes.

This profile is crucial for Biopharmaceutics Classification System (BCS) assessment.[17] The sharp drop in solubility above pH 6 highlights a potential risk for precipitation in the lower gastrointestinal tract.

The logical flow for a pH-dependent solubility study is visualized below.

G Start Start: Define pH Range (e.g., pH 1.2 to 8.0) Prepare Prepare Buffer Series Start->Prepare Execute Execute Shake-Flask Protocol (Protocol 3.1) for each pH at 37°C Prepare->Execute Quantify Quantify Supernatant (HPLC/LC-MS) Execute->Quantify Plot Plot Solubility vs. pH Quantify->Plot Analyze Analyze Profile for BCS Classification & GI Tract Dissolution Risk Plot->Analyze

Caption: Logical workflow for generating a pH-solubility profile.

Conclusion and Strategic Implications

The comprehensive solubility profile of this compound demonstrates the classic behavior of a hydrochloride salt of a weak base: high solubility in acidic environments that decreases as pH rises. This information is not merely academic; it directly informs strategic decisions in drug development:

  • Formulation Development: The significant pH-dependent solubility suggests that oral formulations may require strategies to maintain solubility in the higher pH regions of the intestine, such as the inclusion of pH modifiers or enabling technologies like amorphous solid dispersions.

  • Biopharmaceutical Assessment: The data generated are essential for BCS classification, which can guide regulatory requirements for biowaivers.[17]

  • Toxicology and In-Vitro Studies: Understanding solubility limits in buffers like PBS (pH 7.4) is critical for designing accurate and reproducible in-vitro assays and for preparing appropriate dosing vehicles for toxicology studies.[18]

By employing the robust, self-validating protocols detailed in this guide, researchers can generate the high-quality solubility data necessary to navigate the complexities of drug development with confidence and scientific rigor.

References

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 1-Cyclopentyl-piperazin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Piperazine Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently yield biologically active compounds across a range of therapeutic targets. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a quintessential example of such a "privileged scaffold".[1][2] Its derivatives are legion, populating the pharmacopeia as antipsychotics, antidepressants, anxiolytics, and antihistamines.[1][3] The inherent conformational flexibility and the ability of its nitrogen atoms to engage in crucial hydrogen bonding and ionic interactions underpin its promiscuous yet often potent and selective bioactivity. This guide delves into the mechanistic elucidation of a specific, less-characterized derivative, 1-Cyclopentyl-piperazin-2-one hydrochloride , proposing a scientifically-grounded, multi-pronged approach to decipher its biological function.

Structural Deconstruction and Mechanistic Hypothesis

The structure of this compound presents several key features that inform our initial hypotheses. The core is a piperazin-2-one ring, which introduces an amide functionality and a degree of rigidity compared to a simple piperazine.[4] The N1 position is substituted with a cyclopentyl group, a lipophilic moiety that can influence membrane permeability and interactions with hydrophobic pockets of target proteins.[5] The hydrochloride salt form enhances aqueous solubility, a critical property for in vitro assay development and potential in vivo applications.[5]

Given the extensive literature on piperazine derivatives, the most probable targets for this compound lie within the central nervous system (CNS), specifically among neurotransmitter receptors.[3][6] Many piperazine-containing drugs modulate dopaminergic and serotonergic systems.[1][7][8][9][10] Therefore, our primary hypothesis is that This compound acts as a modulator of dopamine and/or serotonin receptors. A secondary hypothesis, based on findings for a structurally related compound, is its potential interaction with the sigma-1 receptor, a unique intracellular chaperone protein implicated in neuroprotection and neuroplasticity.[11]

A Phased Approach to Mechanistic Validation

To systematically test our hypotheses, a multi-tiered experimental strategy is proposed. This approach begins with broad, high-throughput screening to identify primary targets, followed by more focused secondary assays to characterize the nature of the interaction and downstream functional consequences.

Phase 1: Primary Target Identification - Receptor Binding Assays

The initial step is to ascertain the binding affinity of this compound to a panel of CNS receptors. Radioligand binding assays are the gold standard for this purpose, offering high sensitivity and specificity.

Experimental Protocol: Radioligand Competition Binding Assay

  • Preparation of Receptor Membranes:

    • Utilize commercially available cell lines stably expressing the human recombinant receptors of interest (e.g., dopamine D1-D5, serotonin 5-HT1A, 5-HT2A, 5-HT2C, and sigma-1).

    • Culture cells to high density and harvest.

    • Homogenize cells in an appropriate ice-cold buffer (e.g., Tris-HCl) using a Dounce or Polytron homogenizer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension and re-centrifugation to remove endogenous ligands.

    • Resuspend the final membrane pellet in the assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Competition Binding Assay:

    • In a 96-well plate, combine the prepared receptor membranes, a known concentration of a specific radioligand (e.g., [³H]-Spiperone for D2 receptors, [³H]-8-OH-DPAT for 5-HT1A receptors), and a range of concentrations of this compound.

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold buffer to minimize non-specific binding.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Receptor Binding Affinity Profile

Receptor TargetRadioligandKi (nM) of this compound
Dopamine D1[³H]-SCH23390To be determined
Dopamine D2[³H]-SpiperoneTo be determined
Dopamine D3[³H]-SpiperoneTo be determined
Serotonin 5-HT1A[³H]-8-OH-DPATTo be determined
Serotonin 5-HT2A[³H]-KetanserinTo be determined
Serotonin 5-HT2C[³H]-MesulergineTo be determined
Sigma-1[³H]-(+)-PentazocineTo be determined
Phase 2: Functional Characterization - Second Messenger and Reporter Gene Assays

Once high-affinity binding targets are identified, the next critical step is to determine the functional consequence of this binding. Is this compound an agonist, an antagonist, or an inverse agonist? This is elucidated through functional assays that measure downstream signaling events.

Logical Workflow for Functional Assay Selection

G start High-Affinity Binding Target Identified (e.g., Dopamine D2 Receptor) g_protein_check Is the receptor G-protein coupled? start->g_protein_check cAMP_assay Measure cAMP levels (Agonist: decrease; Antagonist: block agonist effect) g_protein_check->cAMP_assay Yes sigma_check Is the target the Sigma-1 Receptor? g_protein_check->sigma_check No reporter_assay Beta-Arrestin Recruitment Assay (e.g., PathHunter®) cAMP_assay->reporter_assay neurite_outgrowth Neurite Outgrowth Assay in a neuronal cell line (e.g., PC12 or SH-SY5Y) sigma_check->neurite_outgrowth Yes

Caption: Workflow for selecting appropriate functional assays.

Experimental Protocol: cAMP Assay (for Gαi/o-coupled receptors like D2 and 5-HT1A)

  • Cell Culture and Plating:

    • Use a cell line stably expressing the receptor of interest (e.g., CHO-K1 cells).

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Aspirate the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • To determine agonist activity, add varying concentrations of this compound.

    • To determine antagonist activity, pre-incubate the cells with varying concentrations of the test compound before adding a known agonist (e.g., quinpirole for D2 receptors).

    • In all experiments, include a step to stimulate adenylyl cyclase with forskolin to induce a measurable cAMP response.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis:

    • For agonist activity, plot the cAMP levels against the log concentration of the test compound to determine the EC₅₀ (effective concentration for 50% of maximal response) and the Emax (maximal effect).

    • For antagonist activity, perform a Schild analysis to determine the pA₂ value, which quantifies the affinity of the antagonist.

Proposed Signaling Pathway

Based on the hypothetical interaction with the Dopamine D2 receptor, a common target for piperazine derivatives, the following signaling pathway is proposed:

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Compound 1-Cyclopentyl-piperazin-2-one hydrochloride Compound->D2R Binds to receptor ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression Regulates

References

Unlocking the Therapeutic Potential of 1-Cyclopentyl-piperazin-2-one hydrochloride: A Technical Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the potential biological activities of the novel compound, 1-Cyclopentyl-piperazin-2-one hydrochloride. Drawing upon the well-established pharmacological importance of the piperazine scaffold, this document outlines a logical, data-driven approach to systematically evaluate its therapeutic promise, from initial hypothesis generation to detailed in vitro characterization.

Introduction: The Piperazine Moiety as a Privileged Scaffold

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] Its unique six-membered heterocyclic structure, with two opposing nitrogen atoms, imparts favorable physicochemical properties such as improved water solubility, oral bioavailability, and the ability to engage with a wide array of biological targets.[3][4] Piperazine derivatives have demonstrated a remarkable diversity of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, antihistaminic, and anticancer effects.[2][5]

Hypothesis-Driven Target Exploration

Based on the extensive literature on piperazine derivatives, we can formulate several primary hypotheses for the potential biological activity of this compound. These hypotheses will guide our experimental design.

Primary Hypotheses:

  • Hypothesis 1: Modulation of G-Protein Coupled Receptors (GPCRs). GPCRs are the largest family of cell surface receptors and a major target for approved drugs.[7][8] Many CNS-active piperazine derivatives exert their effects by modulating GPCRs, particularly dopamine and serotonin receptors.[5][6]

  • Hypothesis 2: Interaction with Ion Channels. Ion channels are critical for regulating cellular excitability and are important targets for a range of therapeutic areas, including neurology and cardiology.[9][10]

  • Hypothesis 3: Neuroprotective Activity. Given the prevalence of piperazine compounds in neuropharmacology, investigating potential neuroprotective effects against common cellular stressors is a logical extension.[11][12][13][14][15]

The following sections will detail the experimental workflows to systematically test these hypotheses.

Experimental Workflows for Target Validation

A tiered approach, starting with broad screening and progressing to more specific mechanistic studies, is recommended.

Tier 1: Initial Target Screening

The initial phase aims to identify the most promising biological targets for this compound.

A broad panel of GPCR binding assays should be the first step to identify potential interactions. This can be outsourced to specialized contract research organizations (CROs) that offer comprehensive screening panels.[8][16][17]

Experimental Protocol: Radioligand Binding Assay

  • Objective: To determine the binding affinity of this compound to a panel of GPCRs.

  • Principle: This assay measures the ability of the test compound to displace a radiolabeled ligand from its receptor.

  • Materials:

    • Membrane preparations from cells expressing the target GPCRs.

    • Radiolabeled ligands specific for each GPCR.

    • This compound (test compound).

    • Assay buffer.

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Incubate the membrane preparations with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the amount of bound radioligand using a scintillation counter.

    • Calculate the half-maximal inhibitory concentration (IC50) of the test compound.

  • Data Analysis: The IC50 values will indicate the potency of the compound for each receptor. A lower IC50 suggests a higher binding affinity.

Table 1: Representative GPCR Screening Panel

Receptor FamilySpecific Receptors to Screen
DopamineD1, D2, D3, D4, D5
Serotonin5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7
Adrenergicα1A, α1B, α2A, β1, β2
MuscarinicM1, M2, M3, M4, M5
HistamineH1, H2, H3, H4

Similar to GPCRs, a broad screening panel for ion channel activity is recommended.[9][18][19]

Experimental Protocol: High-Throughput Fluorescent Ion Flux Assay

  • Objective: To assess the modulatory effect of this compound on various ion channels.

  • Principle: These assays use fluorescent indicators that are sensitive to the concentration of specific ions (e.g., Ca2+, K+, Na+).[18][19][20] A change in fluorescence intensity indicates ion channel activity.

  • Materials:

    • Cell lines stably expressing the ion channel of interest.

    • Ion-specific fluorescent dyes (e.g., Fluo-4 for calcium, Thallium-sensitive dyes for potassium channels).[20]

    • This compound.

    • Assay buffer and plate reader.

  • Procedure:

    • Load the cells with the fluorescent dye.

    • Add the test compound at various concentrations.

    • Stimulate the cells to open the ion channels (e.g., by depolarization for voltage-gated channels or by adding a known agonist for ligand-gated channels).

    • Measure the change in fluorescence intensity using a plate reader.

  • Data Analysis: The data will reveal whether the compound acts as an activator, inhibitor, or has no effect on the tested ion channels.

Table 2: Representative Ion Channel Screening Panel

Channel FamilySpecific Channels to Screen
Voltage-gated SodiumNav1.1, Nav1.2, Nav1.5, Nav1.7
Voltage-gated PotassiumKv1.3, Kv7.2/7.3 (KCNQ2/3), hERG (Kv11.1)
Voltage-gated CalciumCav1.2, Cav2.2, Cav3.2
Ligand-gatedGABA-A, NMDA, AMPA
Tier 2: Functional Characterization and Mechanism of Action

Once promising "hits" are identified in the initial screening, the next step is to characterize their functional activity and elucidate their mechanism of action.

For GPCR hits, it is crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist.[7][16][21]

Experimental Protocol: Second Messenger Assays

  • Objective: To measure the effect of this compound on the downstream signaling pathways of the target GPCR.

  • Principle: GPCR activation leads to changes in the intracellular concentration of second messengers like cyclic AMP (cAMP) or inositol phosphates (IPs), which can be quantified.

  • Assay Types:

    • cAMP Assay: For Gs and Gi-coupled receptors.

    • IP1/Calcium Flux Assay: For Gq-coupled receptors.[16]

  • General Procedure:

    • Treat cells expressing the target GPCR with varying concentrations of the test compound.

    • For antagonist testing, co-incubate with a known agonist.

    • Lyse the cells and measure the concentration of the respective second messenger using commercially available kits (e.g., HTRF, ELISA).

  • Data Analysis: The results will reveal the functional activity of the compound (agonist, antagonist, etc.) and its potency (EC50 or IC50).

Diagram 1: GPCR Signaling and Assay Points

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein GPCR->G_protein Activation Ligand 1-Cyclopentyl-piperazin-2-one hydrochloride Ligand->GPCR Binding Assay Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Functional Assay Downstream Downstream Cellular Response Second_Messenger->Downstream

Caption: GPCR signaling cascade and points of experimental intervention.

For ion channel hits, electrophysiology is the gold standard for detailed characterization.

Experimental Protocol: Patch-Clamp Electrophysiology

  • Objective: To directly measure the effect of the compound on ion channel currents.

  • Principle: This technique allows for the recording of ionic currents flowing through individual channels or the whole cell.

  • Procedure:

    • Establish a high-resistance seal between a glass micropipette and the cell membrane.

    • Apply voltage protocols to elicit channel opening.

    • Record the resulting ionic currents in the presence and absence of the test compound.

  • Data Analysis: Provides detailed information on the compound's effect on channel gating, kinetics, and voltage dependence.

Tier 3: In Vitro Neuroprotection Assays

To explore the neuroprotective potential, cell-based models of neuronal injury can be employed.[11][12][13][14][15]

Experimental Protocol: Oxidative Stress-Induced Cell Death Assay

  • Objective: To assess the ability of the compound to protect neuronal cells from oxidative stress.

  • Principle: Neuronal cell lines (e.g., SH-SY5Y) are treated with an oxidative stressor (e.g., hydrogen peroxide or 6-hydroxydopamine) in the presence or absence of the test compound. Cell viability is then measured.

  • Procedure:

    • Plate neuronal cells and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound.

    • Induce oxidative stress by adding the toxic agent.

    • After an incubation period, measure cell viability using an MTT or LDH assay.

  • Data Analysis: An increase in cell viability in the presence of the compound indicates a neuroprotective effect.

Diagram 2: Neuroprotection Assay Workflow

Neuroprotection_Workflow start Plate Neuronal Cells pretreat Pre-treat with 1-Cyclopentyl-piperazin-2-one hydrochloride start->pretreat induce_stress Induce Oxidative Stress (e.g., H2O2) pretreat->induce_stress incubate Incubate induce_stress->incubate measure_viability Measure Cell Viability (MTT or LDH Assay) incubate->measure_viability end Assess Neuroprotection measure_viability->end

Caption: Workflow for assessing in vitro neuroprotective activity.

Data Summary and Interpretation

All quantitative data should be summarized in tables for clear comparison of potencies and efficacies across different assays.

Table 3: Example Data Summary for a Hypothetical Hit

Assay TypeTargetResultPotency
Binding AssaySerotonin Receptor 5-HT2ACompetitive AntagonistKi = 50 nM
Functional Assay (IP1)Serotonin Receptor 5-HT2AAntagonistIC50 = 120 nM
Ion Flux AssayhERG Potassium ChannelNo significant effect> 10 µM
Neuroprotection AssayOxidative Stress ModelProtectiveEC50 = 500 nM

Conclusion and Future Directions

This technical guide provides a structured and scientifically rigorous approach to elucidating the potential biological activity of this compound. The versatility of the piperazine scaffold suggests a high probability of identifying meaningful biological interactions.[1][3][4] Positive findings from these in vitro studies will provide a strong foundation for subsequent lead optimization, in vivo efficacy studies in relevant animal models, and a comprehensive evaluation of its pharmacokinetic and toxicological properties. The ultimate goal is to determine if this novel compound has the potential to be developed into a new therapeutic agent.

References

"1-Cyclopentyl-piperazin-2-one hydrochloride" as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Pharmaceutical Intermediate: 1-Cyclopentyl-piperazin-2-one Hydrochloride

Foreword: Navigating the Landscape of Novel Intermediates

In the dynamic field of pharmaceutical development, the exploration of novel chemical scaffolds is paramount to the discovery of next-generation therapeutics. While blockbuster drugs and their intermediates are extensively documented, the vast landscape of lesser-known building blocks presents both a challenge and an opportunity. This guide focuses on one such molecule: this compound. Due to its specific and emerging nature, publicly available, in-depth literature is sparse. Therefore, this document synthesizes available data with foundational principles of organic chemistry and process development to provide a comprehensive technical overview for the research and development scientist. It is designed not as a historical review, but as a forward-looking manual for those seeking to leverage this intermediate in their synthetic campaigns.

Molecular Overview and Physicochemical Properties

This compound is a heterocyclic compound featuring a piperazin-2-one core N-substituted with a cyclopentyl group, presented as its hydrochloride salt. This structure offers a unique combination of a rigid, cyclic amine moiety and a lipophilic cyclopentyl group, making it an intriguing scaffold for medicinal chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₇ClN₂O
Molecular Weight 204.70 g/mol
Appearance White to off-white crystalline powderGeneral chemical supplier data
Solubility Soluble in water and methanolInferred from hydrochloride salt nature
SMILES C1CCC(C1)N2CCN(C(=O)C2)
InChI InChI=1S/C9H16N2O.ClH/c12-8-7-10-5-6-11(8)9-3-1-2-4-9;/h9H,1-7H2;1H

The hydrochloride salt form is crucial for enhancing the compound's stability and aqueous solubility, which are advantageous for handling, formulation, and certain reaction conditions.

Proposed Synthetic Routes and Mechanistic Considerations

While specific industrial-scale syntheses for this exact molecule are not widely published, its structure lends itself to established synthetic strategies for N-substituted piperazinones. Below are two plausible and efficient routes.

Route A: Reductive Amination followed by Cyclization

This common and reliable approach involves the initial formation of an N-substituted amino acid ester, followed by an intramolecular amidation to form the piperazinone ring.

Step-by-Step Protocol:

  • N-Alkylation: Start with ethyl N-Boc-piperazine-2-carboxylate. The Boc-protected nitrogen is reductively aminated with cyclopentanone in the presence of a reducing agent like sodium triacetoxyborohydride (STAB). The acidic workup cleaves the Boc group.

  • Cyclization: The resulting secondary amine undergoes spontaneous or base-catalyzed intramolecular cyclization to yield 1-cyclopentyl-piperazin-2-one.

  • Salt Formation: The free base is then treated with hydrochloric acid in an appropriate solvent (e.g., isopropanol or diethyl ether) to precipitate the hydrochloride salt.

Causality: The choice of STAB is critical as it is mild enough to avoid reducing the ketone to an alcohol while effectively facilitating the reductive amination. The Boc group serves as a crucial protecting group to ensure regioselectivity during the initial N-alkylation.

Route B: Direct N-Alkylation of Piperazin-2-one

A more direct, though potentially less selective, approach involves the direct alkylation of a pre-formed piperazin-2-one core.

Step-by-Step Protocol:

  • Deprotonation: Piperazin-2-one is treated with a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF) to deprotonate the less sterically hindered secondary amine.

  • Nucleophilic Substitution: Cyclopentyl bromide or iodide is added to the reaction mixture, leading to an S(_N)2 reaction to form 1-cyclopentyl-piperazin-2-one.

  • Purification & Salt Formation: The crude product is purified via column chromatography, followed by treatment with HCl to yield the final hydrochloride salt.

Causality: The use of a strong, non-nucleophilic base like NaH is essential to generate the nucleophilic amide anion without competing side reactions. The choice of solvent (DMF) is also key, as it effectively solvates the sodium cation, enhancing the nucleophilicity of the amide.

Diagram 1: Proposed Synthetic Workflow

cluster_route_a Route A: Reductive Amination cluster_route_b Route B: Direct N-Alkylation cluster_final Final Step A1 Ethyl N-Boc-piperazine-2-carboxylate + Cyclopentanone A2 Reductive Amination (NaBH(OAc)3) A1->A2 A3 Intermediate Amine A2->A3 A4 Intramolecular Cyclization A3->A4 A5 1-Cyclopentyl-piperazin-2-one (Free Base) A4->A5 F1 HCl Salt Formation (in IPA or Et2O) A5->F1 B1 Piperazin-2-one + NaH B2 Deprotonation B1->B2 B3 Nucleophilic Substitution (+ Cyclopentyl Bromide) B2->B3 B4 1-Cyclopentyl-piperazin-2-one (Free Base) B3->B4 B4->F1 F2 1-Cyclopentyl-piperazin-2-one HCl (Final Product) F1->F2

Caption: Synthetic pathways for 1-Cyclopentyl-piperazin-2-one HCl.

Role as a Pharmaceutical Intermediate and Application in API Synthesis

The true value of an intermediate lies in its potential for elaboration into an Active Pharmaceutical Ingredient (API). The 1-cyclopentyl-piperazin-2-one scaffold presents two primary points for chemical modification:

  • The Secondary Amine (N4): This position is a prime site for introducing diversity. It can be acylated, alkylated, or used in reductive aminations to append various side chains that can modulate the pharmacological properties of the final molecule.

  • The Cyclopentyl Group: While less reactive, this group can be functionalized, or it can serve as a lipophilic anchor to enhance membrane permeability and target engagement.

Hypothetical Application Workflow:

This intermediate is a potential precursor for synthesizing inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4) or other targets where a constrained diamine scaffold is beneficial.

Diagram 2: Workflow for API Synthesis

cluster_options N4 Functionalization Options start 1-Cyclopentyl-piperazin-2-one HCl step1 Neutralization to Free Base (e.g., with NaHCO3) start->step1 step2 Functionalization at N4 step1->step2 opt1 Acylation (R-COCl) step2->opt1 Path A opt2 Reductive Amination (R-CHO, NaBH(OAc)3) step2->opt2 Path B opt3 Suzuki Coupling (after conversion to N-aryl) step2->opt3 Path C step3 Crude API step4 Purification (Chromatography/Recrystallization) step3->step4 step5 Final API step4->step5 opt1->step3 opt2->step3 opt3->step3

Caption: General workflow for utilizing the intermediate in API synthesis.

Analytical Characterization and Quality Control

Rigorous analytical control is essential to ensure the identity, purity, and consistency of any pharmaceutical intermediate.

Table 2: Standard Analytical Protocols

TechniquePurposeExpected Results
¹H NMR Structural ConfirmationSignals corresponding to the cyclopentyl protons, and three distinct methylene proton signals for the piperazinone ring. The exact chemical shifts would depend on the solvent (e.g., D₂O or DMSO-d₆).
¹³C NMR Carbon Skeleton ConfirmationA signal for the carbonyl carbon (~170 ppm), and distinct signals for the carbons of the cyclopentyl group and the piperazinone ring.
Mass Spectrometry (MS) Molecular Weight VerificationThe ESI+ spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 169.13.
HPLC Purity AssessmentA single major peak on a C18 column with a suitable mobile phase (e.g., acetonitrile/water with 0.1% TFA). Purity should typically be >98%.
FT-IR Functional Group IdentificationCharacteristic peaks for the amide C=O stretch (~1650 cm⁻¹), N-H stretch of the hydrochloride salt (~2400-2800 cm⁻¹, broad), and C-H stretches.

Self-Validating Protocol for Purity Analysis via HPLC:

  • Method Development: Develop a gradient HPLC method using a C18 column. A typical gradient might run from 5% to 95% acetonitrile in water (with 0.1% formic acid) over 15 minutes.

  • System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be less than 2.0%.

  • Specificity: Analyze a placebo (all reagents except the intermediate) to ensure no interfering peaks at the retention time of the main analyte.

  • Linearity: Prepare a series of dilutions of a reference standard to demonstrate a linear relationship between concentration and peak area (R² > 0.999).

  • Sample Analysis: Dissolve a precisely weighed amount of the intermediate in the mobile phase and inject. Calculate the purity by area normalization.

Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is crucial.

  • Hazard Classification: While specific toxicology data is limited, it should be handled as a potentially hazardous substance. It is an amine hydrochloride, which can be corrosive and irritating.

  • Personal Protective Equipment (PPE): Always use a lab coat, safety glasses, and chemical-resistant gloves. Work in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong bases and oxidizing agents. The hydrochloride salt form is generally stable under these conditions.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion and Future Outlook

This compound represents a valuable, yet underexplored, building block for pharmaceutical synthesis. Its straightforward, predictable reactivity at the N4 position, combined with the physicochemical properties imparted by the cyclopentyl group, makes it an attractive starting point for generating libraries of novel compounds for drug discovery. While this guide provides a foundational understanding based on established chemical principles, further process optimization and application-specific research are necessary to fully unlock its potential. The methodologies and analytical protocols described herein offer a robust framework for scientists to confidently incorporate this intermediate into their research and development pipelines.

1-Cyclopentyl-piperazin-2-one Hydrochloride: A Technical Guide to its Synthesis and Evaluation as a Novel Neuroprotective Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Neuroprotective Strategies

The landscape of neurological disorders, from the acute devastation of ischemic stroke to the relentless progression of neurodegenerative diseases like Alzheimer's and Parkinson's, presents a formidable challenge to modern medicine. A common pathological thread weaving through these conditions is the inexorable loss of neuronal function and viability. Excitotoxicity, oxidative stress, and inflammation form a destructive triad that drives this neuronal demise.[1][2][3] Consequently, the development of novel neuroprotective agents that can interrupt these pathological cascades is of paramount importance.

The piperazine scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[4][5][6] This guide focuses on a specific, yet promising derivative: 1-Cyclopentyl-piperazin-2-one hydrochloride . While direct extensive research on this particular molecule is emerging, its structural components—the piperazin-2-one core and the N-cyclopentyl substituent—suggest a strong potential for neuroprotective efficacy. The piperazin-2-one moiety offers a rigid backbone amenable to synthetic modification, while the cyclopentyl group can modulate lipophilicity and target engagement.[5]

This technical guide provides a comprehensive overview for researchers and drug development professionals on the synthesis, characterization, and evaluation of this compound as a potential neuroprotective agent. We will delve into plausible synthetic routes, hypothesize its mechanism of action based on structure-activity relationships of related compounds, and provide detailed, field-proven protocols for its preclinical assessment.

Synthesis and Characterization: From Precursors to Purified Compound

The synthesis of this compound can be approached through several strategic routes. The selection of a particular pathway will depend on the availability of starting materials, desired scale, and stereochemical considerations. Here, we present two robust and versatile synthetic strategies.

Synthetic Strategy 1: N-Alkylation of Piperazin-2-one

This is a direct and often high-yielding approach that involves the alkylation of the piperazin-2-one core with a suitable cyclopentylating agent.

Workflow for N-Alkylation of Piperazin-2-one

A Piperazin-2-one E Reaction Mixture A->E B Cyclopentyl bromide B->E C Base (e.g., K2CO3, NaH) C->E D Solvent (e.g., DMF, Acetonitrile) D->E F 1-Cyclopentyl-piperazin-2-one E->F N-Alkylation G Purification (Chromatography) F->G H Pure 1-Cyclopentyl-piperazin-2-one G->H J This compound H->J I HCl in ether I->J Salt Formation

Caption: Synthetic workflow for N-alkylation.

Step-by-Step Protocol:

  • Preparation of Piperazin-2-one: Piperazin-2-one can be synthesized via several literature methods, often starting from ethylenediamine and a suitable C2 synthon.

  • N-Alkylation:

    • To a solution of piperazin-2-one in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a slight excess of a base (e.g., potassium carbonate or sodium hydride).

    • Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the secondary amine.

    • Add cyclopentyl bromide dropwise to the reaction mixture.

    • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Salt Formation:

    • Dissolve the purified 1-Cyclopentyl-piperazin-2-one in a minimal amount of a suitable solvent (e.g., diethyl ether or dichloromethane).

    • Add a solution of hydrochloric acid in ether dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold ether, and dry under vacuum.

Synthetic Strategy 2: Reductive Amination

An alternative and often cleaner approach is the reductive amination of a suitable precursor with cyclopentanone.

Workflow for Reductive Amination

A N-Boc-piperazin-2-one B Deprotection (e.g., TFA) A->B C Piperazin-2-one B->C G Reaction Mixture C->G D Cyclopentanone D->G E Reducing Agent (e.g., NaBH(OAc)3) E->G F Solvent (e.g., Dichloromethane) F->G H 1-Cyclopentyl-piperazin-2-one G->H Reductive Amination I Purification H->I J Pure Product I->J L Final Product J->L K HCl in ether K->L Salt Formation

Caption: Synthetic workflow for reductive amination.

Step-by-Step Protocol:

  • Starting Material: Begin with commercially available or synthesized piperazin-2-one.

  • Reductive Amination:

    • Dissolve piperazin-2-one and a slight excess of cyclopentanone in a suitable solvent like dichloromethane or 1,2-dichloroethane.

    • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise to the stirring solution at room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with the same solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product via column chromatography.

  • Salt Formation: Follow the same procedure as described in Synthetic Strategy 1.

Analytical Characterization

Thorough characterization of the final product is crucial for ensuring its identity and purity.

Analytical Technique Expected Observations for this compound
¹H NMR Signals corresponding to the cyclopentyl protons, the non-equivalent protons of the piperazin-2-one ring, and the N-H proton of the amide and the protonated amine.
¹³C NMR Resonances for the carbonyl carbon, the carbons of the cyclopentyl group, and the carbons of the piperazin-2-one ring.
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretch (amide and ammonium salt), C=O stretch (amide), and C-N stretch.
Mass Spectrometry (MS) The molecular ion peak corresponding to the free base of 1-Cyclopentyl-piperazin-2-one.
Elemental Analysis Confirms the elemental composition (C, H, N, Cl) of the hydrochloride salt.

Hypothesized Neuroprotective Mechanism of Action

While direct experimental evidence for this compound is pending, we can hypothesize its neuroprotective mechanism based on the known activities of related piperazine derivatives.[7][8][9] The primary mechanism is likely multifactorial, targeting key pathways in neuronal cell death.

Potential Neuroprotective Pathways

cluster_0 Pathological Insults cluster_1 Cellular Stress Ischemia Ischemia Excitotoxicity Excitotoxicity Ischemia->Excitotoxicity Neurotoxins Neurotoxins Oxidative Stress Oxidative Stress Neurotoxins->Oxidative Stress Neuronal Death Neuronal Death Excitotoxicity->Neuronal Death Oxidative Stress->Neuronal Death Inflammation Inflammation Inflammation->Neuronal Death 1-Cyclopentyl-piperazin-2-one HCl 1-Cyclopentyl-piperazin-2-one HCl 1-Cyclopentyl-piperazin-2-one HCl->Excitotoxicity Antagonism? 1-Cyclopentyl-piperazin-2-one HCl->Oxidative Stress Scavenging? 1-Cyclopentyl-piperazin-2-one HCl->Inflammation Modulation? Neuroprotection Neuroprotection 1-Cyclopentyl-piperazin-2-one HCl->Neuroprotection

Caption: Hypothesized multifactorial neuroprotection.

  • Modulation of Excitotoxicity: A primary driver of neuronal death in ischemic stroke and other neurological insults is excitotoxicity, mediated by the overactivation of glutamate receptors.[2][10] Piperazine derivatives have been shown to act as antagonists at N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. It is plausible that this compound could exhibit similar antagonistic properties, thereby reducing excessive calcium influx and subsequent cell death.

  • Antioxidant and Anti-inflammatory Effects: Oxidative stress and neuroinflammation are key contributors to the progression of neurodegenerative diseases.[1] Some piperazine-containing compounds have demonstrated antioxidant and anti-inflammatory activities.[8] The cyclopentyl moiety may enhance the compound's ability to partition into cellular membranes, where it could exert a protective effect against lipid peroxidation.

  • Sigma-1 Receptor Agonism: The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in regulating calcium signaling, ion channel function, and cell survival. A compound with a similar N-cyclopentylpiperazine structure, 2-(cyclohexylamino)-1-(4-cyclopentylpiperazin-1-yl)-2-methylpropan-1-one, has been shown to be a potent sigma-1 receptor agonist with neuroprotective and neurotrophic effects.[11] It is highly probable that this compound also interacts with this receptor, contributing to its potential neuroprotective profile.

Preclinical Evaluation: In Vitro and In Vivo Protocols

A rigorous preclinical evaluation is essential to validate the neuroprotective potential of this compound. This involves a tiered approach, starting with in vitro assays to establish proof-of-concept and elucidate the mechanism of action, followed by in vivo studies in relevant animal models of neurological disease.

In Vitro Neuroprotection Assays

1. Oxygen-Glucose Deprivation (OGD) Model of Ischemia

This assay simulates the ischemic conditions of a stroke in a cell culture setting.[12][13]

Protocol for OGD in Primary Cortical Neurons:

  • Cell Culture: Plate primary cortical neurons from embryonic rodents onto poly-D-lysine coated plates and culture for 7-10 days to allow for maturation.

  • OGD Induction:

    • Wash the cells with a glucose-free balanced salt solution (BSS).

    • Place the cultures in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂, 5% CO₂).

    • Incubate for a predetermined duration (e.g., 60-90 minutes) to induce neuronal injury.

  • Treatment: The test compound, this compound, can be applied before, during, or after the OGD insult to assess its protective, therapeutic, or restorative effects, respectively.

  • Reperfusion: After OGD, replace the glucose-free BSS with normal culture medium and return the cells to a normoxic incubator for 24 hours.

  • Assessment of Neuroprotection:

    • Cell Viability: Quantify cell viability using assays such as the MTT or LDH release assay.

    • Apoptosis: Assess apoptosis using TUNEL staining or caspase-3 activity assays.

    • Neurite Outgrowth: Image and quantify neurite length and branching to assess neuronal health.[1][14]

2. Glutamate Excitotoxicity Assay

This assay directly assesses the ability of the compound to protect against glutamate-induced neuronal death.[2][10][14]

Protocol for Glutamate Excitotoxicity:

  • Cell Culture: Use mature primary cortical or hippocampal neuron cultures.

  • Treatment: Pre-incubate the neuronal cultures with varying concentrations of this compound for a specified period (e.g., 1-2 hours).

  • Glutamate Exposure: Add a neurotoxic concentration of glutamate (e.g., 50-100 µM) to the cultures for a short duration (e.g., 15-30 minutes).

  • Washout and Recovery: Remove the glutamate-containing medium, wash the cells, and return them to the incubator in fresh culture medium for 24 hours.

  • Assessment: Evaluate neuroprotection using the same endpoints as in the OGD assay (cell viability, apoptosis, etc.).

In Vivo Neuroprotection Studies

Middle Cerebral Artery Occlusion (MCAO) Model of Focal Cerebral Ischemia

The MCAO model is a widely used and clinically relevant animal model of stroke.[3][15][16]

Protocol for MCAO in Rats:

  • Animal Preparation: Anesthetize adult male rats and monitor their physiological parameters (body temperature, heart rate, etc.).

  • Surgical Procedure:

    • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA.

    • Introduce a filament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Ischemia and Reperfusion: Maintain the occlusion for a specific period (e.g., 90 minutes) to induce focal ischemia. For reperfusion, withdraw the filament to restore blood flow.

  • Drug Administration: Administer this compound at different doses and time points (e.g., before, during, or after MCAO) via a suitable route (e.g., intraperitoneal or intravenous).

  • Assessment of Neurological Deficits and Infarct Volume:

    • Neurological Scoring: Evaluate motor and sensory deficits using a standardized neurological scoring system at various time points post-MCAO.

    • Infarct Volume Measurement: At the end of the experiment (e.g., 24 or 48 hours post-MCAO), euthanize the animals, and stain the brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

Future Directions and Concluding Remarks

This technical guide provides a foundational framework for the synthesis and preclinical evaluation of this compound as a novel neuroprotective agent. The proposed synthetic routes are robust and adaptable, and the outlined in vitro and in vivo protocols are well-established for assessing neuroprotective efficacy.

Future research should focus on a comprehensive structure-activity relationship (SAR) study to optimize the neuroprotective profile of this class of compounds.[17][18] Modifications to the cyclopentyl group and substitutions on the piperazin-2-one ring could lead to enhanced potency, selectivity, and pharmacokinetic properties. Furthermore, detailed mechanistic studies are warranted to fully elucidate the molecular targets and signaling pathways involved in the neuroprotective effects of this compound.

References

Foreword: The Piperazin-2-one Core - A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Substituted Piperazin-2-one Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

In the landscape of drug discovery, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. These are often referred to as "privileged structures" due to their ability to interact with multiple biological targets. The piperazin-2-one nucleus is a quintessential example of such a scaffold.[1][2] This six-membered heterocyclic ring, containing two nitrogen atoms in a 1,4-relationship, offers a unique combination of structural rigidity, synthetic tractability, and physicochemical properties that make it an invaluable building block in medicinal chemistry.[3][4] Its presence in a wide array of bioactive molecules, from central nervous system (CNS) agents to antimicrobial and anticancer compounds, underscores its versatility.[5][6][7]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of 1-substituted piperazin-2-one derivatives. We will delve into the nuanced synthetic strategies that allow for precise molecular tailoring, explore the diverse spectrum of biological activities these compounds exhibit, and analyze the critical structure-activity relationships (SAR) that govern their therapeutic efficacy. By explaining the causality behind experimental choices and grounding our discussion in authoritative literature, this document serves as both a technical review and a practical guide for harnessing the potential of this remarkable chemical scaffold.

Part 1: The Synthetic Chemist's Toolkit: Constructing the Piperazin-2-one Core

The functionalization of the piperazin-2-one ring, particularly at the N1 position, is pivotal for modulating its pharmacological profile. The choice of synthetic methodology is therefore a critical decision, driven by the desired complexity, stereochemistry, and diversity of the final compounds. Modern synthetic chemistry offers a variety of elegant and efficient routes to these derivatives.

Cascade Reactions for Rapid Diversity Generation

For efficient exploration of chemical space, particularly in a drug discovery context, one-pot cascade reactions are exceptionally powerful. These methodologies allow for the formation of multiple chemical bonds in a single synthetic operation, simplifying the process and enabling the rapid generation of compound libraries.[8]

A recently developed metal-promoted cascade transformation provides a compelling example.[1][9] This approach utilizes a chloro allenylamide, a primary amine, and an aryl iodide to afford highly substituted piperazin-2-ones in good yields.[1] The significance of this method lies in its ability to introduce two points of diversity in one step, making it highly suitable for combinatorial synthesis.[8] The reaction proceeds through a sequence of nucleophilic substitutions, controlled by the reaction rates of the various processes involved, demonstrating a sophisticated approach to molecular construction.[1]

Objective: To synthesize a 1-benzyl-5-(4-methoxyphenyl)-4-phenylpiperazin-2-one derivative as a representative example of the cascade methodology.

Materials:

  • Chloro allenylamide (1 equivalent)

  • p-Methoxyphenyl iodide (1.2 equivalents)

  • Benzylamine (3 equivalents)

  • Cesium Carbonate (Cs₂CO₃) (3 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.1 equivalents)

  • Triphenylphosphine (PPh₃) (0.2 equivalents)

  • Acetonitrile (CH₃CN) (solvent)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the chloro allenylamide, p-methoxyphenyl iodide, cesium carbonate, Palladium(II) acetate, and triphenylphosphine.

  • Add anhydrous acetonitrile as the solvent.

  • Add benzylamine to the reaction mixture.

  • Seal the vessel and heat the reaction mixture at 80 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to yield the desired piperazin-2-one derivative.

Causality: The palladium catalyst is essential for the cross-coupling of the aryl iodide with the allene. The base (Cs₂CO₃) facilitates the deprotonation steps, while the primary amine acts as a nucleophile in two key bond-forming steps. This one-pot setup is a testament to efficiency, creating three new bonds and introducing significant molecular complexity from simple starting materials.[1][8]

Asymmetric Synthesis: The Gateway to Chiral Therapeutics

Many biological targets are chiral, meaning they interact differently with the enantiomers of a drug molecule. Therefore, the ability to synthesize enantiomerically pure compounds is paramount in modern drug development. Asymmetric catalytic methods provide the most elegant solution for accessing chiral piperazin-2-ones.

A notable one-pot approach combines a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization (DROC) to produce 3-aryl/alkyl piperazin-2-ones in high yield and excellent enantioselectivity (up to 99% ee).[10] The key to this process is the use of a quinine-derived urea catalyst that stereoselectively controls two of the three steps. This method's versatility has been demonstrated by its application in a rapid synthesis of a key intermediate for Aprepitant, a potent antiemetic drug.[10]

Asymmetric_Synthesis_Workflow

Part 2: Spectrum of Biological Activity and Therapeutic Applications

The true value of the 1-substituted piperazin-2-one scaffold lies in the broad range of biological activities its derivatives possess. By modifying the substituent at the N1 position and elsewhere on the ring, medicinal chemists can fine-tune the molecule's interaction with various biological targets.

Antimicrobial and Antifungal Agents

Piperazine derivatives have long been recognized for their antimicrobial properties.[11][12][13] The synthesis of various substituted piperazines has yielded compounds with significant activity against both bacteria and fungi.[11] For example, derivatives have been tested against Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans, with many showing promising results.[11][12] The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes, highlighting the scaffold's potential in combating infectious diseases and the growing threat of antimicrobial resistance.[3]

Central Nervous System (CNS) Activity

The piperazin-2-one core is a cornerstone in the development of drugs targeting the CNS.[5] Its structure is frequently found in agents developed for neurological and psychiatric disorders.

  • Opiate Activity: Chiral piperazin-2-one derivatives have been incorporated as carboxyl-terminal residues in dermorphin analogues.[14] In vitro assays revealed that the opiate activities of these analogues are highly dependent on the stereochemistry of the piperazin-2-one ring and its substituents, demonstrating a clear structure-activity relationship.[14]

  • Amine Reuptake Inhibition: N-substituted piperazine derivatives have been investigated as dual inhibitors of serotonin and noradrenaline reuptake, a key strategy in the treatment of depression.[15] Structure-activity relationship studies have shown that appropriate substitution on the phenyl rings is crucial for achieving potent dual inhibition.[15]

Anticancer Activity

N-heterocycles are desirable scaffolds for developing novel anticancer agents, and piperazin-2-one derivatives are no exception.[6] A series of compounds, including cyclic imines and their aminophosphonate derivatives based on the piperazin-2-one structure, have been evaluated for their cytotoxic activity against various cancer cell lines, including those from liver (HUH7), brain (DAOY, D283), and other tissues.[6] While some derivatives showed significant effects on cell viability, further optimization is needed to improve selectivity for malignant cells over nonmalignant cells.[6]

Summary of Biological Activities
Derivative ClassBiological ActivityKey FindingsReference(s)
Phenyl-substituted PiperazinesAntimicrobial / AntifungalShowed significant activity against S. aureus, E. coli, and C. albicans.[11][12]
Chiral Piperazin-2-one PeptidomimeticsOpiate AnalgesicsThe configuration of substituents and the ring structure are critical for enhancing or reducing opiate activity.[14]
N-Aryl Piperazine DerivativesSerotonin/Noradrenaline Reuptake InhibitorsPhenyl ring substitutions dictate potency and selectivity for amine transporters.[15]
TADDOL-derived Piperazin-2-onesCytotoxic / AnticancerDemonstrated significant reduction in viability of liver and brain cancer cell lines.[6]

Part 3: Decoding the Molecular Blueprint: Structure-Activity Relationships (SAR)

Understanding the relationship between a molecule's structure and its biological activity (SAR) is the guiding principle of medicinal chemistry. For 1-substituted piperazin-2-ones, SAR studies provide a rational basis for designing more potent and selective drug candidates.

The N1 substituent plays a dominant role in defining the pharmacological profile. In the case of dermorphin analogues, replacing a simple substituent with a chiral piperazin-2-one ring dramatically influences receptor binding and subsequent activity.[14] Similarly, for antimycobacterial agents, introducing bulky, lipophilic moieties like a diphenylmethyl group at the N1 position was found to significantly improve inhibitory activity against Mycobacterium tuberculosis.[16] This highlights the importance of lipophilicity and steric bulk in modulating the activity of these compounds.

SAR_Logic

Part 4: Future Perspectives and Conclusion

The 1-substituted piperazin-2-one scaffold continues to be a fertile ground for drug discovery. While extensive research has focused on N1 and N4 substitutions, the functionalization of the carbon atoms of the ring remains a relatively unexplored frontier.[4][9] The development of novel synthetic methods, particularly those involving C-H functionalization, will be critical to unlocking the full potential of this scaffold and accessing new chemical space.[4]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Cyclopentyl-piperazin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the synthesis of 1-Cyclopentyl-piperazin-2-one hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The protocol herein is synthesized from established chemical principles and field-proven insights, emphasizing not just the procedural steps but the underlying scientific rationale. This guide is designed to be a self-validating system, ensuring technical accuracy and reproducibility for researchers in the field.

Introduction: The Significance of Substituted Piperazinones

The piperazinone scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. The introduction of various substituents onto the piperazine ring allows for the fine-tuning of physicochemical properties such as lipophilicity, solubility, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles. This compound, with its unique combination of a rigid cyclic alkyl group and a polar lactam moiety, serves as a key intermediate for the development of novel therapeutics targeting a range of biological targets. The hydrochloride salt form enhances its aqueous solubility and stability, facilitating its use in subsequent synthetic transformations and biological screening.[1]

Overall Synthetic Strategy

The synthesis of this compound is proposed as a two-step process. The first step involves the N-alkylation of the piperazin-2-one core with cyclopentyl bromide. This is a standard nucleophilic substitution reaction where the secondary amine of the piperazinone acts as the nucleophile. The second step is the conversion of the resulting free base into its hydrochloride salt by treatment with hydrochloric acid. This straightforward approach is designed for efficiency and scalability in a laboratory setting.

Visualizing the Synthetic Workflow

Synthesis_Workflow Piperazinone Piperazin-2-one Alkylation Step 1: N-Alkylation Piperazinone->Alkylation CyclopentylBromide Cyclopentyl Bromide CyclopentylBromide->Alkylation Base_Solvent Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) Base_Solvent->Alkylation FreeBase 1-Cyclopentyl-piperazin-2-one (Free Base) Alkylation->FreeBase SaltFormation Step 2: Salt Formation FreeBase->SaltFormation HCl HCl in Solvent (e.g., Diethyl Ether) HCl->SaltFormation FinalProduct 1-Cyclopentyl-piperazin-2-one Hydrochloride SaltFormation->FinalProduct

Caption: Synthetic pathway for this compound.

PART 1: Experimental Protocol - Synthesis of 1-Cyclopentyl-piperazin-2-one (Free Base)

This protocol details the N-alkylation of piperazin-2-one. The selection of a suitable base and solvent is crucial for the success of this reaction. Potassium carbonate is a mild and effective base for this transformation, while acetonitrile is an appropriate polar aprotic solvent.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (Example Scale)Moles (mmol)
Piperazin-2-one5625-67-2100.125.0 g49.9
Cyclopentyl bromide137-43-9149.038.2 g (6.0 mL)55.0
Potassium carbonate584-08-7138.2110.4 g75.0
Acetonitrile (anhydrous)75-05-841.05150 mL-
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add piperazin-2-one (5.0 g, 49.9 mmol) and potassium carbonate (10.4 g, 75.0 mmol).

  • Solvent Addition: Add 150 mL of anhydrous acetonitrile to the flask.

  • Initiation of Reaction: Stir the suspension at room temperature for 15 minutes. Then, add cyclopentyl bromide (6.0 mL, 55.0 mmol) to the mixture dropwise over 10 minutes.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of acetonitrile.

  • Isolation of Crude Product: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 1-Cyclopentyl-piperazin-2-one as an oil or a semi-solid.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane/methanol) to afford the pure free base.

PART 2: Experimental Protocol - Synthesis of this compound

This part of the protocol describes the conversion of the free base to its hydrochloride salt. The use of ethereal HCl allows for the precipitation of the salt from a non-polar solvent, facilitating its isolation.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (Example Scale)
1-Cyclopentyl-piperazin-2-oneN/A168.245.0 g
Diethyl ether (anhydrous)60-29-774.12100 mL
2M HCl in Diethyl Ether7647-01-0 (HCl)36.46 (HCl)~1.2 equivalents
Equipment
  • 250 mL Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum oven

Step-by-Step Procedure
  • Dissolution: Dissolve the purified 1-Cyclopentyl-piperazin-2-one (5.0 g, 29.7 mmol) in 100 mL of anhydrous diethyl ether in a 250 mL Erlenmeyer flask.

  • Acidification: Cool the solution in an ice bath and slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation of the hydrochloride salt is complete. The pH of the solution should be acidic (test with moist pH paper).

  • Precipitation and Isolation: Stir the resulting suspension in the ice bath for 30 minutes. Collect the white precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material and impurities.

  • Drying: Dry the product in a vacuum oven at 40-50°C to a constant weight to yield this compound as a white to off-white solid.

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the lactam, N-H of the hydrochloride salt).

  • Mass Spectrometry (MS): To determine the molecular weight of the free base.

  • Melting Point Analysis: To assess the purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and products.[2][3][4]

  • Ventilation: All procedures should be carried out in a well-ventilated fume hood to avoid inhalation of vapors.[2][4]

  • Cyclopentyl Bromide: This reagent is flammable and an irritant. Keep away from heat, sparks, and open flames.[2][3][5]

  • Piperazin-2-one: This compound is a skin and eye irritant. Avoid contact with skin and eyes.[4]

  • Hydrochloric Acid: HCl solutions are corrosive. Handle with care to avoid skin and eye contact.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in N-alkylation Incomplete reaction or side reactions.Ensure anhydrous conditions. Increase reaction time or temperature moderately. Check the purity of starting materials. Consider a different base or solvent.
Product is an oil, not a solid Impurities are present.Re-purify the free base before salt formation. Ensure complete drying to remove residual solvents.
Incomplete precipitation of salt Insufficient HCl or unsuitable solvent.Add more HCl solution dropwise while monitoring precipitation. Try a different solvent for precipitation, such as isopropanol.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following these guidelines, researchers can reliably produce this valuable chemical intermediate for their drug discovery and development programs. The emphasis on the rationale behind the experimental choices and adherence to safety protocols will ensure a successful and safe synthetic outcome.

References

Application Notes and Protocols: One-Pot Synthesis of Piperazin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Piperazin-2-one Scaffold

The piperazin-2-one motif is a privileged scaffold in medicinal chemistry, forming the core structure of numerous bioactive molecules and approved pharmaceuticals.[1] Its prevalence is due to the unique combination of structural rigidity, which helps in pre-organizing pharmacophores for optimal target binding, and the presence of multiple points for diversification.[2] Piperazine derivatives are integral to drugs targeting a wide range of diseases, including central nervous system disorders, cancer, and infectious diseases.[3][4][5]

Traditionally, the synthesis of these heterocycles involves multi-step procedures that can be time-consuming and inefficient. One-pot synthesis, particularly through multicomponent reactions (MCRs), offers a streamlined, efficient, and atom-economical alternative.[6][7] These reactions allow for the construction of complex molecules from three or more starting materials in a single synthetic operation, rapidly generating molecular diversity.[7] This guide provides an in-depth overview of key one-pot methodologies for synthesizing piperazin-2-one derivatives, focusing on the underlying mechanisms and detailed, actionable protocols.

Mechanistic Insights: Key Strategies for One-Pot Synthesis

Several powerful one-pot strategies have been developed to access the piperazin-2-one core. Understanding the causality behind these methods is crucial for experimental design and optimization.

Ugi Four-Component Reaction (U-4CR) Based Pathways

The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde (or ketone), a primary amine, a carboxylic acid, and an isocyanide.[8] By employing bifunctional starting materials, this reaction can be ingeniously directed to form the piperazin-2-one ring in a single pot.

  • Causality of Component Choice: The key is to use a starting material that contains two of the necessary functional groups. A common strategy involves using an N-protected diamine (e.g., N-Boc-ethylenediamine) as the amine component. After the initial Ugi condensation forms a linear α-acylamino amide intermediate, a subsequent deprotection and intramolecular cyclization step yields the piperazin-2-one ring. This "Ugi/Deprotection/Cyclization" (UDC) sequence is a highly efficient route to this scaffold.[6][9]

Tandem Reductive Amination-Cyclization

This robust method builds the piperazin-2-one ring through a sequence of intermolecular reductive amination followed by an intramolecular cyclization.[10][11] This approach is particularly valuable for creating substituted piperazinones with high stereochemical control.

  • Causality of Reaction Sequence: The process typically starts by treating an N-(2-oxoethyl)amide with an α-amino ester under reductive amination conditions (e.g., using sodium triacetoxyborohydride).[11] This forms an intermediate which then undergoes a spontaneous intramolecular N,N'-acyl transfer, leading to the cyclized piperazin-2-one product.[10][11] The choice of the acyl group is critical; electron-withdrawing groups like trifluoroacetyl can significantly accelerate the cyclization step and minimize racemization.[10][11]

Asymmetric Catalytic Domino Reactions

For the synthesis of chiral piperazin-2-ones, asymmetric catalysis offers a powerful solution. Recent advancements have led to one-pot sequences that generate these valuable compounds with high enantioselectivity.[12][13]

  • Causality of Catalysis: One elegant approach involves a domino sequence of a Knoevenagel condensation, an asymmetric epoxidation, and a final ring-opening cyclization.[12][13] A single chiral catalyst, such as a quinine-derived urea, can stereoselectively control two of the three steps.[12][13] This avoids the need for purifying intermediates, thereby improving efficiency and reducing waste, which is highly desirable for industrial applications.[12]

Experimental Workflows and Protocols

General Experimental Workflow

The following diagram illustrates a typical one-pot synthesis workflow, from reagent assembly to the isolation of the final piperazin-2-one derivative.

GFM_Workflow cluster_prep Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up & Isolation reagents 1. Assemble Starting Materials & Reagents solvent 2. Add Anhydrous Solvent under Inert Gas reagents->solvent addition 3. Sequential or Simultaneous Addition of Reactants solvent->addition stir 4. Stir at Defined Temperature (e.g., RT to Reflux) addition->stir monitor 5. Monitor Reaction (TLC, LC-MS) stir->monitor quench 6. Quench Reaction monitor->quench extract 7. Liquid-Liquid Extraction quench->extract purify 8. Column Chromatography extract->purify product 9. Characterize Final Product (NMR, HRMS) purify->product Reaction_Scheme_Tandem R1_CO_CH2_NH_COR2 N-(2-oxoethyl)amide Piperazinone Substituted Piperazin-2-one R1_CO_CH2_NH_COR2->Piperazinone H2N_CHR3_COOR4 α-Amino Ester H2N_CHR3_COOR4->Piperazinone ReducingAgent NaBH(OAc)₃ ReducingAgent->Piperazinone AcOH, MeCN Reaction_Scheme_Ugi Aldehyde Aldehyde (R¹CHO) Step1 1. Ugi Reaction (MeOH, RT) Aldehyde->Step1 Amine N-Boc-ethylenediamine Amine->Step1 Acid Carboxylic Acid (R²COOH) Acid->Step1 Isocyanide Isocyanide (R³NC) Isocyanide->Step1 Intermediate Linear Ugi Adduct Step1->Intermediate Step2 2. Deprotection/Cyclization (TFA, DCM then heat) Intermediate->Step2 Product Piperazin-2-one Step2->Product

References

N-alkylation of piperazin-2-one with cyclopentyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic N-Alkylation: Synthesis of 4-Cyclopentylpiperazin-2-one via Nucleophilic Substitution

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Importance

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of FDA-approved drugs.[1][2] Its unique physicochemical properties—including its ability to modulate aqueous solubility and serve as a versatile synthetic handle—make it an invaluable component in drug design.[1][3] This application note provides a comprehensive, field-proven protocol for the to synthesize 4-cyclopentylpiperazin-2-one, a valuable intermediate for constructing more complex bioactive molecules.[4][5][6] We will delve into the mechanistic rationale behind the procedural choices, offer a detailed step-by-step protocol, and provide guidance on process optimization and troubleshooting, grounding our recommendations in established chemical principles.

Mechanistic Rationale: The "Why" Behind the "How"

The synthesis of 4-cyclopentylpiperazin-2-one is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[7][8] A deep understanding of the role of each component is critical for achieving high yield and purity.

  • The Nucleophile (Piperazin-2-one): Piperazin-2-one possesses two distinct nitrogen atoms. The N4 nitrogen, an aliphatic secondary amine, is the active nucleophilic center in this transformation. The N1 nitrogen, being part of an amide (lactam) linkage, is significantly less nucleophilic. The lone pair on the N1 nitrogen is delocalized by resonance with the adjacent carbonyl group, rendering it less available for nucleophilic attack.

  • The Electrophile (Cyclopentyl Bromide): As the alkylating agent, cyclopentyl bromide provides the electrophilic carbon atom. The reactivity of cycloalkyl halides in SN2 reactions is influenced by ring strain.[9] Cyclopentyl systems are particularly well-suited for SN2 reactions, often reacting faster than their six-membered or open-chain counterparts.[10] This is attributed to the relief of some eclipsing strain as the carbon atom transitions from a tetrahedral (sp³) ground state towards a trigonal bipyramidal (sp²) transition state.[9]

  • The Base (Potassium Carbonate): Amides and amines are weak nucleophiles. To enhance the nucleophilicity of the N4 nitrogen, a non-nucleophilic base is required. Potassium carbonate (K₂CO₃) is an excellent choice; it is sufficiently basic to deprotonate the N4 amine, generating a more potent nucleophilic anion, yet mild enough to prevent undesirable side reactions. Stronger bases like sodium hydride (NaH) could also be used but may increase the risk of side reactions.[11][12]

  • The Solvent (Acetonitrile): The choice of a polar aprotic solvent is paramount for an efficient SN2 reaction. Solvents like acetonitrile (CH₃CN) or dimethylformamide (DMF) excel at solvating the cation (e.g., K⁺) of the base while poorly solvating the nucleophilic anion. This leaves the nucleophile "naked" and highly reactive, thereby accelerating the rate of reaction.[9]

The overall transformation proceeds via a concerted, single-step mechanism where the N4-nitrogen attacks the carbon atom bearing the bromine, displacing the bromide leaving group in a "backside attack."

SN2_Mechanism Piperazinone Piperazin-2-one (Nucleophile) PiperazinoneAnion Deprotonated Piperazin-2-one Piperazinone->PiperazinoneAnion Deprotonation CyclopentylBr Cyclopentyl Bromide (Electrophile) TransitionState [Transition State]‡ Base K₂CO₃ (Base) PiperazinoneAnion->TransitionState Nucleophilic Attack (SN2) Product 4-Cyclopentylpiperazin-2-one TransitionState->Product Byproduct KBr + KHCO₃ TransitionState->Byproduct Leaving Group Departure

Caption: SN2 mechanism for the N-alkylation of piperazin-2-one.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. All operations should be performed in a well-ventilated fume hood.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierMolar Mass ( g/mol )AmountMoles (mmol)
Piperazin-2-one≥98%Commercial100.121.00 g10.0
Cyclopentyl bromide≥98%Commercial149.031.64 g (1.2 mL)11.0
Potassium Carbonate (K₂CO₃)Anhydrous, fine powderCommercial138.212.07 g15.0
Acetonitrile (CH₃CN)Anhydrous, ≥99.8%Commercial41.0550 mL-
Ethyl Acetate (EtOAc)ACS GradeCommercial-~200 mL-
Brine (Saturated NaCl)Lab Prepared--~50 mL-
Sodium Sulfate (Na₂SO₄)AnhydrousCommercial-As needed-
Silica Gel230-400 meshCommercial-As needed-

3.2. Step-by-Step Procedure

  • Reaction Setup: To a 100 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add piperazin-2-one (1.00 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

  • Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask. Begin vigorous stirring to create a fine suspension.

  • Addition of Alkylating Agent: Using a syringe, add cyclopentyl bromide (1.2 mL, 11.0 mmol) dropwise to the stirred suspension at room temperature over 5 minutes.

  • Reaction: Heat the reaction mixture to a gentle reflux (approx. 82°C) using a heating mantle. Maintain the reflux for 12-18 hours.

    • Causality Insight: Refluxing provides the necessary activation energy to overcome the reaction barrier, ensuring a reasonable reaction rate. A slight excess of the alkylating agent (1.1 eq) helps drive the reaction to completion.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • TLC System: 10% Methanol in Dichloromethane. Visualize with potassium permanganate stain. The product should have a higher Rf value than the starting piperazin-2-one.

  • Work-up: a. Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature. b. Filter the suspension through a pad of Celite® to remove the inorganic salts (K₂CO₃, KBr). Wash the filter cake with ethyl acetate (2 x 20 mL). c. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.

  • Extraction: a. Dissolve the crude residue in ethyl acetate (100 mL). b. Transfer the solution to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Self-Validation: The washing steps remove any remaining inorganic salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-cyclopentylpiperazin-2-one.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

    • Eluent: A gradient of 2% to 10% methanol in dichloromethane is typically effective.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford the final product.

  • Characterization: The expected product, 4-cyclopentylpiperazin-2-one (MW: 168.24 g/mol ), should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification cluster_analysis Analysis setup 1. Setup Flask, Piperazin-2-one, K₂CO₃, N₂ atmosphere add_solvent 2. Solvent Addition Anhydrous Acetonitrile (50 mL) setup->add_solvent add_alkyl 3. Alkylating Agent Add Cyclopentyl Bromide (1.1 eq) add_solvent->add_alkyl reflux 4. Reflux Heat to 82°C for 12-18h add_alkyl->reflux monitor 5. Monitor Check progress via TLC/LC-MS reflux->monitor cool 6. Cool & Filter Remove inorganic salts monitor->cool concentrate1 7. Concentrate Remove solvent via rotovap cool->concentrate1 extract 8. Extraction EtOAc, wash with H₂O & Brine concentrate1->extract dry 9. Dry & Concentrate Dry with Na₂SO₄, concentrate extract->dry purify 10. Purify Flash Column Chromatography dry->purify characterize 11. Characterization NMR, MS Analysis of Pure Product purify->characterize

Caption: Experimental workflow for the synthesis of 4-cyclopentylpiperazin-2-one.

Process Optimization & Troubleshooting

Even well-established protocols can require optimization. The following table outlines critical parameters and their expected impact.

ParameterStandard ConditionVariation & RationalePotential Issues
Base K₂CO₃ (1.5 eq)Stronger Base (e.g., NaH): May increase reaction rate but also risk of side reactions like O-alkylation or deprotonation at C3.Poor selectivity, difficult purification.
Weaker Base (e.g., Et₃N): May lead to a slower or incomplete reaction due to insufficient deprotonation of the nucleophile.Low conversion, low yield.
Solvent AcetonitrileDMF: Higher boiling point may allow for higher reaction temperatures, potentially speeding up slow reactions. Harder to remove.Product degradation at high temps.
Acetone: Lower boiling point, useful for more reactive alkyl halides. May be too slow for cyclopentyl bromide.Incomplete reaction.
Temperature Reflux (~82°C)Room Temperature: Reaction will be significantly slower, potentially taking several days or not reaching completion.Low throughput, incomplete reaction.
Higher Temperature (in DMF): Can accelerate the reaction but increases the risk of thermal decomposition or side reactions.Impurity formation.
Purity Anhydrous ReagentsPresence of Water: Water can hydrolyze the alkylating agent and compete as a nucleophile, reducing the yield.Lower yield, formation of cyclopentanol.

Common Troubleshooting Scenarios:

  • No Reaction/Low Conversion:

    • Verify Base Activity: Ensure K₂CO₃ is anhydrous and finely powdered for maximum surface area.

    • Check Reagent Purity: Use fresh, pure cyclopentyl bromide.

    • Extend Reaction Time: Some reactions may require longer heating to go to completion.

  • Multiple Products Observed on TLC:

    • Potential Dialkylation: While unlikely at the N1 position, this could indicate an unexpected side reaction. Confirm the mass of the byproduct by LC-MS.

    • O-Alkylation: If a stronger base was used, O-alkylation is a possibility. This byproduct will have the same mass as the desired product. Structural elucidation by NMR is required.

    • Impure Starting Materials: Always confirm the purity of starting materials before beginning the reaction.

Conclusion

This application note provides a robust and mechanistically sound protocol for the . By understanding the underlying SN2 mechanism and the specific function of each reagent, researchers can confidently execute this synthesis and adapt it as needed. The resulting product, 4-cyclopentylpiperazin-2-one, serves as a valuable building block, enabling the exploration of new chemical space in the ongoing quest for novel therapeutics.[13]

References

"1-Cyclopentyl-piperazin-2-one hydrochloride" reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis of 1-Cyclopentyl-piperazin-2-one hydrochloride, a valuable building block in contemporary drug discovery, is presented in the following application notes and protocols. This document is intended for researchers, scientists, and professionals in the field of drug development, providing a detailed exploration of the chemical reactions, conditions, and methodologies required for its preparation.

Introduction: The Significance of the Piperazinone Scaffold

The piperazin-2-one motif is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting a diverse array of biological targets, including but not limited to, antivirals, and peptidomimetics.[1][2] Its utility stems from the strategic placement of heteroatoms, which can engage in key binding interactions, and the conformational rigidity it imparts on a molecule. The addition of a cyclopentyl group to the N1 position can enhance lipophilicity and modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule. This guide outlines robust and reproducible methods for the synthesis of this compound, offering insights into the underlying chemical principles.

Synthetic Strategies for 1-Cyclopentyl-piperazin-2-one

The synthesis of 1-Cyclopentyl-piperazin-2-one can be approached through two primary pathways, each with its own set of advantages and considerations. The choice of method may depend on the availability of starting materials, scale of the reaction, and desired purity profile.

  • Reductive Amination of Piperazin-2-one with Cyclopentanone: This is often the preferred method due to its high selectivity for mono-alkylation and generally milder reaction conditions.[3] The reaction proceeds via the in-situ formation of an enamine or iminium intermediate, which is then reduced to the desired N-cyclopentyl product.

  • Direct N-Alkylation of Piperazin-2-one with a Cyclopentyl Halide: This classical approach involves the nucleophilic substitution of a cyclopentyl halide (e.g., cyclopentyl bromide) by the secondary amine of the piperazin-2-one ring. While straightforward, this method can sometimes lead to undesired dialkylation products, requiring careful control of reaction conditions.

The initial and crucial step for both pathways is the synthesis of the piperazin-2-one core.

Part I: Synthesis of the Piperazin-2-one Precursor

A common and efficient method for the synthesis of the piperazin-2-one scaffold is the cyclization of an N-(2-aminoethyl)glycine ester. This can be achieved through various published procedures. A representative method is outlined below.

Protocol 1: Synthesis of Piperazin-2-one from Ethyl N-(2-aminoethyl)glycinate

This protocol involves the base-mediated intramolecular cyclization of ethyl N-(2-aminoethyl)glycinate.

Materials:

  • Ethyl N-(2-aminoethyl)glycinate

  • Sodium ethoxide (or other suitable base)

  • Ethanol (anhydrous)

  • Diethyl ether

  • Hydrochloric acid (for workup)

  • Sodium sulfate (anhydrous)

Procedure:

  • To a solution of sodium ethoxide in anhydrous ethanol, add ethyl N-(2-aminoethyl)glycinate dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a calculated amount of hydrochloric acid.

  • Filter the resulting sodium chloride precipitate and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by crystallization.

Part II: N-Cyclopentylation of Piperazin-2-one

With the piperazin-2-one precursor in hand, the next stage is the introduction of the cyclopentyl group at the N1 position.

Protocol 2: Reductive Amination with Cyclopentanone

This protocol is based on the well-established reductive amination methodology, which is known for its efficiency and selectivity in forming C-N bonds.[4][5]

Materials:

  • Piperazin-2-one

  • Cyclopentanone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • 1,2-Dichloroethane (DCE) or Methanol

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve piperazin-2-one (1.0 eq) in 1,2-dichloroethane or methanol in a round-bottom flask.

  • Add cyclopentanone (1.1 - 1.5 eq) to the solution, followed by a catalytic amount of acetic acid to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction is typically exothermic, and the temperature should be monitored.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride is often preferred as it is a mild and selective reducing agent for imines and enamines in the presence of carbonyl groups. Sodium cyanoborohydride is also effective but is toxic and requires careful handling.

  • Solvent: 1,2-Dichloroethane and methanol are commonly used solvents for reductive amination as they are compatible with the reagents and effectively solubilize the reactants.

  • Acid Catalyst: Acetic acid protonates the carbonyl group of cyclopentanone, activating it for nucleophilic attack by the amine and promoting the formation of the iminium intermediate.

Diagram: Reductive Amination Workflow

Reductive_Amination cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup & Purification Piperazin-2-one Piperazin-2-one Mix Mix Piperazin-2-one->Mix Cyclopentanone Cyclopentanone Cyclopentanone->Mix Solvent (DCE/MeOH) Solvent (DCE/MeOH) Solvent (DCE/MeOH)->Mix Acetic Acid (cat.) Acetic Acid (cat.) Acetic Acid (cat.)->Mix Stir at RT Stir at RT Mix->Stir at RT Iminium Formation NaBH(OAc)3 NaBH(OAc)3 NaBH(OAc)3->Stir at RT Quench (NaHCO3) Quench (NaHCO3) Stir at RT->Quench (NaHCO3) Reaction Complete Extraction Extraction Quench (NaHCO3)->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Chromatography Chromatography Drying & Concentration->Chromatography 1-Cyclopentyl-piperazin-2-one 1-Cyclopentyl-piperazin-2-one Chromatography->1-Cyclopentyl-piperazin-2-one

Caption: Workflow for the reductive amination synthesis of 1-Cyclopentyl-piperazin-2-one.

Protocol 3: Direct N-Alkylation with Cyclopentyl Bromide

This protocol provides an alternative route via direct alkylation. Careful control of stoichiometry is crucial to minimize the formation of the dialkylated byproduct.

Materials:

  • Piperazin-2-one

  • Cyclopentyl bromide

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Acetonitrile or N,N-Dimethylformamide (DMF)

  • Potassium iodide (KI, catalytic amount)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of piperazin-2-one (1.0 eq) and potassium carbonate (2.0-3.0 eq) in acetonitrile or DMF, add a catalytic amount of potassium iodide.

  • Add cyclopentyl bromide (1.0-1.2 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Base: An inorganic base like potassium carbonate is used to neutralize the hydrobromic acid formed during the reaction, preventing the protonation of the starting piperazin-2-one. An organic base like DIPEA can also be used.

  • Catalyst: Potassium iodide can act as a catalyst via the Finkelstein reaction, converting the cyclopentyl bromide in situ to the more reactive cyclopentyl iodide, which can accelerate the reaction rate.[6]

  • Solvent: Polar aprotic solvents like acetonitrile and DMF are ideal for Sₙ2 reactions as they can solvate the cation of the base while not strongly solvating the nucleophile.

Part III: Formation of the Hydrochloride Salt

To enhance the aqueous solubility and stability of the final compound, it is converted to its hydrochloride salt.

Protocol 4: Hydrochloride Salt Formation

Materials:

  • 1-Cyclopentyl-piperazin-2-one (free base)

  • Hydrochloric acid (solution in diethyl ether or dioxane, or as HCl gas)

  • Diethyl ether or other suitable non-polar solvent

Procedure:

  • Dissolve the purified 1-Cyclopentyl-piperazin-2-one in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in diethyl ether or bubble HCl gas through the solution with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Data Summary

The following table summarizes typical reaction conditions for the N-cyclopentylation of piperazin-2-one. Note that yields are highly dependent on the specific substrate and reaction scale.

MethodKey ReagentsSolventTemperature (°C)Typical Reaction Time (h)
Reductive AminationCyclopentanone, NaBH(OAc)₃, Acetic AcidDCERoom Temp.2-12
Direct N-AlkylationCyclopentyl bromide, K₂CO₃, KI (cat.)Acetonitrile50-808-24

Conclusion

The synthesis of this compound is a multi-step process that can be achieved through reliable and scalable methods. The choice between reductive amination and direct N-alkylation will depend on the specific requirements of the research program. The protocols and insights provided in this guide are intended to serve as a comprehensive resource for chemists in the pharmaceutical and allied industries, enabling the efficient synthesis of this important chemical entity.

References

Application Note: Comprehensive Analytical Characterization of 1-Cyclopentyl-piperazin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Cyclopentyl-piperazin-2-one hydrochloride is a piperazine derivative of interest in pharmaceutical research and development.[1] As with any active pharmaceutical ingredient (API), rigorous analytical characterization is essential to ensure its identity, purity, strength, and quality. This application note provides a comprehensive guide to the analytical methods and protocols for the thorough characterization of this compound, ensuring data integrity and compliance with regulatory expectations. The methodologies described herein are grounded in established scientific principles and align with guidelines from the International Council for Harmonisation (ICH).[2][3][4]

The structure of this compound, featuring a cyclopentyl moiety, a piperazin-2-one core, and a hydrochloride salt, dictates the selection of a multi-faceted analytical approach. This guide will detail the application of chromatographic and spectroscopic techniques to provide a complete profile of the molecule.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for method development.

PropertyDescriptionSource
Molecular Formula C9H17ClN2O[5]
Molecular Weight 204.70 g/mol [5]
Appearance Solid[5]
Solubility Expected to be soluble in water and polar organic solvents like methanol.[6]

Analytical Workflow for Comprehensive Characterization

A logical and systematic workflow is paramount for the efficient and thorough analysis of this compound. The proposed workflow integrates multiple analytical techniques to build a complete picture of the compound's identity, purity, and structural integrity.

Analytical Workflow cluster_0 Sample Preparation cluster_1 Primary Characterization cluster_2 Structural Elucidation cluster_3 Final Report Sample Bulk Drug Substance HPLC HPLC-UV/DAD (Purity & Assay) Sample->HPLC LC_MS LC-MS (Impurity Identification) Sample->LC_MS GC_MS GC-MS (Residual Solvents) Sample->GC_MS NMR NMR (1H, 13C) (Structure Confirmation) Sample->NMR FTIR FTIR (Functional Groups) Sample->FTIR HRMS HRMS (Elemental Composition) Sample->HRMS Report Certificate of Analysis HPLC->Report LC_MS->Report GC_MS->Report NMR->Report FTIR->Report HRMS->Report

Caption: Integrated analytical workflow for this compound.

Chromatographic Methods

Chromatographic techniques are indispensable for separating and quantifying the main compound from impurities and degradation products.[7]

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for purity assessment and assay determination of non-volatile compounds like this compound.[7] Given the compound's structure, a reversed-phase HPLC method with UV detection is a suitable starting point. The piperazin-2-one moiety contains a carbonyl group which should provide a UV chromophore for detection.

Protocol: HPLC-UV Purity and Assay Determination

  • Instrumentation: An HPLC system equipped with a UV or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.

  • Mobile Phase: A gradient of acetonitrile and water (with an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape) is recommended.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by a UV scan of the analyte; likely in the range of 200-220 nm due to the amide chromophore.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Data Analysis: Determine the purity by calculating the area percentage of the main peak. For the assay, use a certified reference standard to create a calibration curve.

HPLC ParametersRecommended Conditions
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification and quantification of volatile and semi-volatile organic impurities, such as residual solvents from the synthesis process.

Protocol: GC-MS for Residual Solvent Analysis

  • Instrumentation: A GC system coupled with a Mass Spectrometer (MS) detector.

  • Column: A low-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to elute a wide range of solvents.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: Scan from m/z 35 to 350.

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., DMSO, DMF) that does not interfere with the analysis.

  • Data Analysis: Identify residual solvents by comparing their mass spectra and retention times with those of known standards. Quantify using an internal or external standard method.

Spectroscopic Methods

Spectroscopic techniques provide critical information about the molecular structure and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation and confirmation. Both ¹H and ¹³C NMR should be performed.

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble, such as Deuterium Oxide (D₂O) or DMSO-d₆.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire standard ¹H and ¹³C spectra. Additional experiments like DEPT, COSY, HSQC, and HMBC can be performed for more detailed structural assignment.

  • Data Analysis:

    • ¹H NMR: Chemical shifts, integration, and coupling patterns will confirm the presence of the cyclopentyl and piperazinone protons and their connectivity.

    • ¹³C NMR: The number of signals and their chemical shifts will confirm the carbon skeleton of the molecule.

Expected ¹H and ¹³C NMR Chemical Shifts:

  • ¹H NMR: Expect signals corresponding to the cyclopentyl protons, the methylene protons of the piperazinone ring, and the N-H proton. The chemical shifts will be influenced by the neighboring functional groups.

  • ¹³C NMR: Expect distinct signals for the carbonyl carbon of the amide, the carbons of the cyclopentyl ring, and the carbons of the piperazinone ring.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Protocol: FTIR Spectroscopy

  • Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in the molecule.

Expected Characteristic FTIR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (secondary amine salt) ~2700-2250 (broad)
C-H Stretch (aliphatic) ~2960-2850
C=O Stretch (amide) ~1680-1630
N-H Bend (secondary amine) ~1650-1580
C-N Stretch ~1350-1000

The presence of a strong absorption band in the 1680-1630 cm⁻¹ range is indicative of the amide carbonyl group.[9][10] The broad absorption in the N-H stretching region is characteristic of the hydrochloride salt.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental composition of the molecule.

Protocol: High-Resolution Mass Spectrometry

  • Instrumentation: An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, often coupled with an LC system.

  • Ionization Technique: Electrospray Ionization (ESI) is suitable for this polar molecule.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Compare the experimentally measured accurate mass with the theoretical mass calculated from the molecular formula (C₉H₁₆N₂O for the free base). The mass difference should be within a few parts per million (ppm).

Method Validation

All quantitative analytical methods (e.g., HPLC assay) must be validated according to ICH Q2(R2) guidelines to ensure they are fit for their intended purpose.[2][3][11] The validation should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical characterization of this compound requires a multi-technique approach to ensure a comprehensive understanding of its identity, purity, and structure. The combination of chromatographic and spectroscopic methods outlined in this application note provides a robust framework for researchers, scientists, and drug development professionals. Adherence to these protocols and proper method validation will ensure the generation of high-quality, reliable, and defensible analytical data, which is critical for regulatory submissions and the overall success of a drug development program.

References

Application and Protocol for the NMR Spectral Analysis of 1-Cyclopentyl-piperazin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Cyclopentyl-piperazin-2-one hydrochloride is a heterocyclic compound of interest in pharmaceutical research and drug development. As with any novel chemical entity, unambiguous structural confirmation is a critical step in its characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for elucidating the molecular structure of such compounds in solution. This guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral data for this compound, a detailed protocol for sample preparation and data acquisition, and an in-depth interpretation of the spectral features. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically grounded approach to the NMR analysis of piperazinone derivatives.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of its chemical structure and comparison with related piperazinone and cyclopentyl-containing compounds.[1][2][3][4] The hydrochloride form will influence the chemical shifts of nearby protons, particularly those on the nitrogen atoms.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5Broad singlet2HN-H (piperazine amine hydrochloride)
~3.8Triplet1HCH (cyclopentyl, attached to N)
~3.5Triplet2HCH₂ (piperazinone, adjacent to NH)
~3.2Singlet2HCH₂ (piperazinone, adjacent to C=O)
~3.0Triplet2HCH₂ (piperazinone, adjacent to N-cyclopentyl)
~1.9-1.5Multiplet8HCH₂ (cyclopentyl)

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~168C=O (amide)
~60CH (cyclopentyl, attached to N)
~50CH₂ (piperazinone, adjacent to C=O)
~48CH₂ (piperazinone, adjacent to N-cyclopentyl)
~45CH₂ (piperazinone, adjacent to NH)
~29CH₂ (cyclopentyl)
~24CH₂ (cyclopentyl)

Experimental Workflow

The following diagram illustrates the general workflow for acquiring NMR data for this compound.

NMR Workflow Figure 1: Experimental Workflow for NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.6 mL Deuterated Solvent (e.g., DMSO-d6) weigh->dissolve transfer Transfer to 5 mm NMR Tube dissolve->transfer instrument Insert Sample into NMR Spectrometer transfer->instrument shim Shim Magnetic Field instrument->shim H1_acq Acquire ¹H NMR Spectrum shim->H1_acq C13_acq Acquire ¹³C NMR Spectrum H1_acq->C13_acq ft Fourier Transform C13_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate assign Structural Assignment integrate->assign

Caption: A flowchart of the key steps in NMR sample preparation, data acquisition, and processing.

Protocol for NMR Sample Preparation and Data Acquisition

This protocol outlines the steps for preparing a high-quality NMR sample of this compound and acquiring ¹H and ¹³C NMR spectra.

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-30 mg for ¹³C NMR)

  • Deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD)

  • High-quality 5 mm NMR tubes

  • Pasteur pipette and cotton wool (for filtration)

  • Vortex mixer

Procedure:

  • Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial. For ¹³C NMR, a higher concentration is recommended (20-30 mg) to obtain a good signal-to-noise ratio in a reasonable time.[5][6]

  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. For hydrochloride salts, polar solvents like DMSO-d₆, D₂O, or CD₃OD are often suitable. The choice of solvent can affect the chemical shifts, so it should be reported with the data.[7]

  • Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial containing the sample.[8] Use a vortex mixer to ensure complete dissolution. If the sample is sensitive to moisture, this step should be performed under an inert atmosphere.[6]

  • Filtration and Transfer: If any solid particles are present, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean NMR tube.[5][8] This prevents issues with magnetic field homogeneity.

  • NMR Tube Handling: Ensure the exterior of the NMR tube is clean before inserting it into the spectrometer.[8]

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum. The number of scans will depend on the sample concentration.

Interpretation of NMR Spectra

A detailed analysis of the predicted spectra provides valuable insights into the molecular structure of this compound.

References

Application Note: A Robust HPLC Method for Purity Analysis of 1-Cyclopentyl-piperazin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) method for the accurate purity determination of 1-Cyclopentyl-piperazin-2-one hydrochloride, a key pharmaceutical intermediate. The developed reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control and stability testing in drug development and manufacturing environments. The methodology adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines and United States Pharmacopeia (USP) General Chapter <621>.[1][2][3][4][5][6] This document provides a comprehensive protocol, including system suitability criteria, sample preparation, and a discussion of the chromatographic principles that ensure reliable and reproducible results.

Introduction and Analytical Rationale

This compound is a piperazine derivative of increasing interest in pharmaceutical synthesis. Ensuring the purity of such active pharmaceutical ingredient (API) precursors is critical, as impurities can affect the safety and efficacy of the final drug product.[7][8][9] High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis due to its high resolution, sensitivity, and quantitative accuracy.[9][10]

The target analyte possesses a combination of a moderately non-polar cyclopentyl group and a polar, ionizable piperazine ring structure. This amphiphilic nature presents a specific analytical challenge. A reversed-phase HPLC method was selected, as it is ideal for separating compounds based on hydrophobicity.[11][12] The key to this method is precise control of the mobile phase pH to manage the ionization state of the secondary amine in the piperazine ring. By maintaining a pH well below the pKa of the amine, the molecule is protonated, ensuring good peak shape and preventing undesirable interactions with residual silanols on the silica-based stationary phase, which can cause peak tailing.[13][14]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Software: OpenLab CDS ChemStation Edition or equivalent.

  • Analytical Column: Phenomenex Luna C18(2), 150 mm x 4.6 mm, 5 µm particle size, or equivalent.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Potassium Phosphate Monobasic (KH₂PO₄) (ACS Grade)

    • Phosphoric Acid (85%, ACS Grade)

    • Water (HPLC Grade or Milli-Q)

    • This compound Reference Standard (>99.5% purity)

Chromatographic Conditions

All chromatographic parameters are summarized in the table below for clarity. The isocratic elution mode was chosen for its simplicity and robustness.

ParameterCondition
Mobile Phase 25 mM Potassium Phosphate Buffer (pH adjusted to 3.0 with Phosphoric Acid) : Acetonitrile (65:35, v/v)
Column Phenomenex Luna C18(2), 150 mm x 4.6 mm, 5 µm
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 210 nm
Run Time 15 minutes

Rationale for Parameter Selection:

  • Mobile Phase (pH 3.0): The pKa of the secondary amine in the piperazine ring is predicted to be around 9.0.[15] Setting the mobile phase pH to 3.0 ensures the analyte is fully protonated and exists as a single ionic species, which is crucial for achieving a sharp, symmetrical peak. The phosphate buffer provides stable pH control.

  • C18 Column: A C18 stationary phase provides the necessary hydrophobic interaction with the cyclopentyl group for effective retention and separation from more polar or less retained impurities.[8][16]

  • Detector Wavelength (210 nm): The piperazin-2-one moiety lacks a strong chromophore in the higher UV range. Detection at a lower wavelength like 210 nm is necessary to achieve adequate sensitivity for both the main component and potential impurities.[17]

  • Acetonitrile: Chosen as the organic modifier for its low UV cutoff and good elution strength in reversed-phase chromatography.[13]

Preparation of Solutions
  • Buffer Preparation (25 mM KH₂PO₄, pH 3.0): Dissolve 3.40 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid. Filter through a 0.45 µm nylon filter before use.

  • Diluent: Mobile Phase (Buffer:Acetonitrile, 65:35).

  • Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Reference Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with Diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.

Analytical Workflow

The overall process from sample preparation to data analysis is outlined below. This workflow is designed to ensure that the system is performing correctly before the analysis of any unknown samples, a cornerstone of a self-validating protocol.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_mobile Prepare Mobile Phase & Diluent sys_setup System Equilibration (Stable Baseline) prep_mobile->sys_setup prep_std Prepare Standard Solution (0.1 mg/mL) sst System Suitability Test (SST) (Inject Standard 5x) prep_std->sst prep_sample Prepare Sample Solution (0.1 mg/mL) analysis Inject Blank (Diluent) Inject Standard (1x) Inject Sample (2x) prep_sample->analysis sys_setup->sst check_sst Verify SST Results (Acceptance Criteria) sst->check_sst integrate Integrate Chromatograms (Identify & Area %) analysis->integrate check_sst->analysis SST Pass calculate Calculate Purity (% Area) Report Results integrate->calculate

Caption: Analytical workflow for HPLC purity determination.

System Suitability and Method Validation

System Suitability Testing (SST)

Before sample analysis, the performance of the chromatographic system must be verified. This is achieved by making five replicate injections of the Working Standard Solution (0.1 mg/mL). The acceptance criteria are based on USP <621> recommendations.[1][3][4][18][19]

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 1.5Ensures peak symmetry, indicating minimal silanol interaction.
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.
Repeatability (%RSD) ≤ 1.0% for peak area of 5 replicate injectionsConfirms the precision of the injector and detection system.
Method Validation Principles (ICH Q2(R1))

This method was developed and validated following ICH Q2(R1) guidelines to ensure its trustworthiness and scientific integrity.[2][5][6][20] The key validation parameters are outlined below.

G cluster_precision Precision cluster_accuracy Accuracy cluster_range Range center Method Reliability repeat Repeatability (Intra-day) center->repeat spike Spike Recovery (Drug Product Matrix) center->spike linearity Linearity center->linearity spec Specificity (Peak Purity) center->spec lod LOD center->lod loq LOQ center->loq robust Robustness (pH, Flow Rate) center->robust inter Intermediate Precision (Inter-day, Analyst) repro Reproducibility (Inter-lab)

Caption: Core validation parameters based on ICH Q2(R1).

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of impurities and degradants. Verified using a diode-array detector to check for peak purity.

  • Linearity: Assessed over a concentration range of 50% to 150% of the nominal sample concentration (0.05 mg/mL to 0.15 mg/mL). A correlation coefficient (r²) of ≥ 0.999 is expected.

  • Accuracy: Determined by spike recovery studies at three concentration levels (e.g., 80%, 100%, and 120%). Recoveries should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Assessed through six replicate preparations of the sample, with an expected RSD of ≤ 1.0%.

    • Intermediate Precision: Evaluated on different days by different analysts to check for variability.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

Data Analysis and Interpretation

The purity of the this compound sample is calculated based on the area percent method. This assumes that all impurities have a similar UV response at 210 nm as the main component.

Calculation: % Purity = (Area_main_peak / Sum_of_all_peak_areas) * 100

All peaks with an area greater than the reporting threshold (typically equivalent to the LOQ) should be included in the calculation. The final result is reported as the average of two sample injections.

Conclusion

The reversed-phase HPLC method described in this application note provides a reliable and robust solution for determining the purity of this compound. The method is straightforward, utilizing standard instrumentation and reagents, and its performance is verified through rigorous system suitability testing and adherence to ICH validation principles. This protocol is well-suited for routine quality control analysis in a regulated pharmaceutical environment.

References

Application Notes and Protocols for the Synthesis of Novel Neuroprotective Agents from 1-Cyclopentyl-piperazin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperazinone Scaffold as a Privileged Structure in Neuropharmacology

The piperazine ring and its derivatives are foundational motifs in medicinal chemistry, integral to the structure of numerous FDA-approved drugs targeting the central nervous system.[1][2] The piperazin-2-one scaffold, a close analog, offers a unique combination of structural rigidity, hydrogen bonding capabilities, and synthetic tractability, making it an attractive starting point for the development of novel therapeutics. This guide focuses on the strategic utilization of 1-Cyclopentyl-piperazin-2-one hydrochloride as a versatile building block for the synthesis of a new class of neuroprotective compounds.

Recent research has highlighted the therapeutic potential of modulating the sigma-1 receptor (σ1R) for the treatment of neurodegenerative diseases and ischemic brain injury.[3] The σ1R is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that plays a crucial role in regulating calcium homeostasis, mitigating oxidative stress, and promoting cell survival. Piperazine and piperidine-based structures have been identified as key pharmacophores for high-affinity σ1R ligands.[3][4][5][6][7][8][9]

This document provides a comprehensive, step-by-step guide for the synthesis and in vitro evaluation of a novel putative neuroprotective agent, 1-Cyclopentyl-4-(2-(4-methoxyphenyl)ethyl)piperazin-2-one (CPMEP) , starting from this compound. The protocols are designed for researchers, medicinal chemists, and drug development professionals, with a focus on not just the procedural steps, but the underlying scientific rationale.

Chemical Identity of the Starting Material

A thorough understanding of the starting material is paramount for successful synthesis.

PropertyValueReference
CAS Registry Number 1185300-00-8[4]
IUPAC Name 1-Cyclopentylpiperazin-2-one hydrochloride[4]
Molecular Formula C₉H₁₇ClN₂O[4]
Molecular Weight 204.70 g/mol [4]

Proposed Synthetic Pathway and Rationale

The synthetic strategy to access the target molecule, CPMEP, involves a standard N-alkylation reaction at the unsubstituted secondary amine of the piperazin-2-one ring. This approach is favored for its reliability and the commercial availability of the required reagents.

Diagram of the Synthetic Workflow

Synthetic Workflow Synthetic Workflow for CPMEP Start 1-Cyclopentyl-piperazin-2-one hydrochloride FreeBase 1-Cyclopentyl-piperazin-2-one (Free Base) Start->FreeBase Base (e.g., NaHCO₃) Target 1-Cyclopentyl-4-(2-(4-methoxyphenyl)ethyl)piperazin-2-one (CPMEP) FreeBase->Target 1-(2-bromoethyl)-4-methoxybenzene, Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile)

Caption: Synthetic route from the starting material to the target compound, CPMEP.

Detailed Experimental Protocols

Part 1: Synthesis of 1-Cyclopentyl-4-(2-(4-methoxyphenyl)ethyl)piperazin-2-one (CPMEP)

This protocol details the N-alkylation of the piperazin-2-one core.

Materials:

  • This compound

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Water (deionized)

  • Magnesium sulfate (MgSO₄), anhydrous

  • 1-(2-Bromoethyl)-4-methoxybenzene

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Protocol:

  • Free Base Generation:

    • Dissolve this compound (1.0 eq) in water.

    • Slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the solution is ~8-9.

    • Extract the aqueous layer three times with dichloromethane.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the free base of 1-Cyclopentyl-piperazin-2-one.

  • N-Alkylation:

    • To a solution of the 1-Cyclopentyl-piperazin-2-one free base (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

    • Add 1-(2-bromoethyl)-4-methoxybenzene (1.1 eq) to the suspension.

    • Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure target compound, CPMEP.

Part 2: In Vitro Evaluation of Neuroprotective Activity

The following protocols are designed to assess the neuroprotective effects of the newly synthesized compound, CPMEP, in a human neuroblastoma cell line (SH-SY5Y), a widely used model in neurotoxicity studies.[10][11][12][13][14]

Cell Culture:

  • Culture SH-SY5Y cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

  • For experiments, seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

Protocol 2.1: Glutamate-Induced Excitotoxicity Assay

This assay evaluates the ability of CPMEP to protect neurons from cell death induced by excessive glutamate stimulation.

Materials:

  • SH-SY5Y cells in a 96-well plate

  • CPMEP stock solution (in DMSO)

  • Glutamate stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Pre-treat the SH-SY5Y cells with varying concentrations of CPMEP (e.g., 0.1, 1, 10 µM) for 2 hours. Ensure the final DMSO concentration is below 0.1%.

  • Induce excitotoxicity by adding glutamate to a final concentration of 5 mM.

  • Incubate the cells for 24 hours.

  • Assess cell viability using the MTT assay:

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage relative to the untreated control cells.

Protocol 2.2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol measures the antioxidant potential of CPMEP.

Materials:

  • SH-SY5Y cells in a 96-well plate

  • CPMEP stock solution

  • Hydrogen peroxide (H₂O₂)

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) solution

Procedure:

  • Pre-treat the cells with CPMEP at various concentrations for 2 hours.

  • Induce oxidative stress by adding H₂O₂ to a final concentration of 100 µM for 1 hour.

  • Wash the cells with phosphate-buffered saline (PBS).

  • Incubate the cells with DCFH-DA solution (5 µM) for 30 minutes at 37°C.

  • Measure the fluorescence intensity (excitation at 485 nm, emission at 535 nm) using a fluorescence plate reader.

  • Express ROS levels as a percentage relative to the H₂O₂-treated control group.

Proposed Mechanism of Action: Sigma-1 Receptor Modulation

The neuroprotective effects of CPMEP are hypothesized to be mediated through its interaction with the sigma-1 receptor.

Signaling Pathway Diagram

Sigma-1 Receptor Pathway Hypothesized Neuroprotective Mechanism of CPMEP cluster_stress Cellular Stress (Excitotoxicity, Oxidative Stress) cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion Glutamate Glutamate Ca_Influx Ca²⁺ Influx Glutamate->Ca_Influx ROS ROS Apoptosis Apoptosis ROS->Apoptosis Sigma1 Sigma-1 Receptor (σ1R) IP3R IP3 Receptor Sigma1->IP3R Stabilizes Mito_Ca Mitochondrial Ca²⁺ Homeostasis Sigma1->Mito_Ca Regulates Bcl2 Bcl-2 Sigma1->Bcl2 Upregulates IP3R->Ca_Influx Ca²⁺ release from ER ATP ATP Production Mito_Ca->ATP Maintains ATP->Apoptosis Inhibits Bcl2->Apoptosis Inhibits CPMEP CPMEP CPMEP->Sigma1 Binds and Activates Ca_Influx->IP3R Activates

Caption: CPMEP is proposed to bind to the sigma-1 receptor, promoting neuronal survival.

Conclusion and Future Directions

The protocols outlined in this document provide a comprehensive framework for the synthesis and preclinical evaluation of a novel neuroprotective agent, CPMEP, derived from this compound. The successful execution of these experiments will provide valuable insights into the therapeutic potential of this new chemical entity. Future studies should focus on in vivo efficacy in animal models of neurodegenerative diseases, pharmacokinetic profiling, and detailed structure-activity relationship (SAR) studies to optimize the neuroprotective potency of this promising class of compounds.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Cyclopentyl-piperazin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 1-Cyclopentyl-piperazin-2-one hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this valuable pharmaceutical intermediate. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the reaction mechanisms and critical parameters that govern success.

Introduction to the Synthesis

1-Cyclopentyl-piperazin-2-one is a key building block in the development of various therapeutic agents. Its synthesis, while conceptually straightforward, presents several challenges that can impact yield, purity, and scalability. The hydrochloride salt is often the preferred form for its enhanced stability and solubility.[1] This guide will focus on the two most common and practical synthetic routes to the free base, followed by its conversion to the hydrochloride salt.

Two primary synthetic strategies for 1-Cyclopentyl-piperazin-2-one are:

  • Reductive Amination: A direct, one-pot reaction between piperazin-2-one and cyclopentanone.

  • Nucleophilic Substitution (N-Alkylation): The reaction of piperazin-2-one with a cyclopentyl halide.

Each route has its own set of advantages and potential pitfalls. This guide will address both in detail.

Route 1: Reductive Amination

This method is often favored for its atom economy and the ready availability of the starting materials.[2][3] The reaction proceeds via the in-situ formation of an enamine or iminium intermediate, which is then reduced to the desired N-substituted product.

Experimental Protocol: Reductive Amination
  • Reaction Setup: To a solution of piperazin-2-one (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon), add cyclopentanone (1.1-1.5 eq).

  • Reductant Addition: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq) portion-wise at room temperature. Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used, but may require pH control.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Troubleshooting Guide: Reductive Amination

Q1: My reaction shows low conversion, and I still have a significant amount of piperazin-2-one starting material. What should I do?

A1:

  • Reagent Quality: Ensure that the cyclopentanone is free of peroxides and that the reducing agent is not hydrolyzed. Sodium triacetoxyborohydride is moisture-sensitive.

  • Reaction Time: Reductive aminations can sometimes be slow. If the reaction has stalled, consider extending the reaction time to 36 or 48 hours.

  • Temperature: While typically run at room temperature, gentle heating (e.g., to 40°C) can sometimes improve the rate of reaction. However, be cautious as this can also promote side reactions.

  • Stoichiometry: A slight excess of cyclopentanone (up to 1.5 eq) can help drive the reaction to completion.

Q2: I am observing the formation of a significant byproduct with a mass corresponding to 1,4-dicyclopentyl-piperazin-2-one. How can I avoid this?

A2: This indicates that the N-4 position of the piperazin-2-one is also undergoing reductive amination.

  • Protecting Group Strategy: For maximum selectivity, consider protecting the N-4 nitrogen with a suitable protecting group, such as a Boc (tert-butyloxycarbonyl) group, prior to the reductive amination. The Boc group can be subsequently removed under acidic conditions.

  • Reaction Conditions: Running the reaction at a lower temperature (e.g., 0°C to room temperature) may favor the more nucleophilic N-1 nitrogen and reduce the extent of the double addition.

Q3: The work-up is difficult due to the formation of an emulsion. How can I resolve this?

A3: Emulsion formation is common when dealing with amine compounds.

  • Brine Wash: During the work-up, washing the combined organic layers with brine (saturated aqueous NaCl solution) can help to break up emulsions by increasing the ionic strength of the aqueous phase.

  • Filtration: Filtering the entire mixture through a pad of Celite® can also help to break up emulsions.

Reductive Amination Workflow Diagram

reductive_amination start Start reactants Piperazin-2-one + Cyclopentanone + Solvent start->reactants reductant Add NaBH(OAc)₃ reactants->reductant reaction Stir at RT (12-24h) reductant->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up (NaHCO₃, Extraction) monitoring->workup Complete purification Column Chromatography workup->purification product 1-Cyclopentyl-piperazin-2-one purification->product

Caption: Workflow for the synthesis of 1-Cyclopentyl-piperazin-2-one via reductive amination.

Route 2: Nucleophilic Substitution (N-Alkylation)

This classic approach involves the direct alkylation of the piperazin-2-one nitrogen with a cyclopentyl electrophile, typically cyclopentyl bromide or iodide, in the presence of a base.[4]

Experimental Protocol: N-Alkylation
  • Reaction Setup: Dissolve piperazin-2-one (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or triethylamine (TEA, 2.0-3.0 eq).

  • Alkylating Agent: Add cyclopentyl bromide (1.1-1.5 eq) dropwise to the mixture. The use of sodium iodide (NaI) as a catalyst can be beneficial when using cyclopentyl bromide due to the in-situ formation of the more reactive cyclopentyl iodide (Finkelstein reaction).

  • Reaction Conditions: Heat the reaction mixture to 60-80°C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: After filtration, concentrate the solvent under reduced pressure. Purify the crude product by column chromatography.

Troubleshooting Guide: N-Alkylation

Q1: I am getting a very low yield. What are the likely causes?

A1:

  • Base Strength: The chosen base may not be strong enough to deprotonate the piperazin-2-one effectively. Consider using a stronger base like sodium hydride (NaH), but exercise caution as it is highly reactive.

  • Leaving Group: Bromide is a good leaving group, but iodide is better. As mentioned in the protocol, adding a catalytic amount of NaI can significantly improve the reaction rate.

  • Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. You can try increasing the temperature to 100°C, but monitor for decomposition.

Q2: My main product is the N,N'-dicyclopentyl derivative. How can I improve the selectivity for mono-alkylation?

A2: This is a common issue in the alkylation of piperazines.

  • Stoichiometry: Use a larger excess of piperazin-2-one relative to the cyclopentyl bromide. This will statistically favor mono-alkylation. The unreacted piperazin-2-one can be recovered and recycled.

  • Slow Addition: Add the cyclopentyl bromide very slowly to the reaction mixture to maintain a low concentration of the alkylating agent, which disfavors the second alkylation.

  • Protecting Group: As with reductive amination, protecting the N-4 position with a Boc group is the most reliable way to ensure mono-alkylation at N-1.

Q3: I see a spot on my TLC that I suspect is a quaternary ammonium salt. How can I confirm and avoid this?

A3: Over-alkylation can lead to the formation of a quaternary ammonium salt, which is highly polar and will likely remain at the baseline of the TLC plate.

  • Confirmation: Quaternary salts are often water-soluble. You can check for its presence in the aqueous layer after work-up.

  • Avoidance: This is typically caused by harsh reaction conditions (high temperature for a prolonged time) or using a large excess of the alkylating agent. Milder conditions and careful control of stoichiometry are key.

N-Alkylation Workflow Diagram

n_alkylation start Start reactants Piperazin-2-one + Solvent (e.g., DMF) start->reactants base Add Base (e.g., K₂CO₃) reactants->base alkylating_agent Add Cyclopentyl Bromide (with cat. NaI) base->alkylating_agent reaction Heat at 60-80°C (12-24h) alkylating_agent->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Filter, Extract, and Wash monitoring->workup Complete purification Column Chromatography workup->purification product 1-Cyclopentyl-piperazin-2-one purification->product

Caption: Workflow for the synthesis of 1-Cyclopentyl-piperazin-2-one via N-alkylation.

Final Step: Hydrochloride Salt Formation

Converting the free base to its hydrochloride salt is a standard procedure to improve its handling, stability, and solubility.[5]

Experimental Protocol: Salt Formation
  • Dissolution: Dissolve the purified 1-Cyclopentyl-piperazin-2-one free base in a suitable anhydrous solvent, such as diethyl ether, ethyl acetate, or a mixture of methanol and dichloromethane.

  • Acidification: Slowly add a solution of hydrochloric acid in a solvent (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise with stirring.

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution. If precipitation is slow, it can be induced by cooling the mixture in an ice bath or by adding a co-solvent in which the salt is less soluble (e.g., hexane).

  • Isolation: Collect the solid precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Troubleshooting Salt Formation

Q1: The hydrochloride salt is not precipitating. What can I do?

A1:

  • Solvent Choice: The salt may be too soluble in the chosen solvent. Try adding an anti-solvent (a solvent in which the salt is insoluble, like hexane or heptane) to induce precipitation.

  • Concentration: The solution may be too dilute. Carefully concentrate the solution under reduced pressure to increase the concentration of the salt.

  • Oiling Out: If the product "oils out" instead of precipitating as a solid, try scratching the inside of the flask with a glass rod to induce crystallization. Alternatively, redissolve the oil in a minimal amount of a good solvent and then add an anti-solvent.

Q2: The final product is hygroscopic and difficult to handle. How can I mitigate this?

A2:

  • Drying: Ensure the product is thoroughly dried under high vacuum to remove any residual water or solvent.

  • Handling: Handle the final product in a glove box or under an inert atmosphere to minimize exposure to moisture. Store it in a tightly sealed container with a desiccant.

Summary of Reaction Parameters

ParameterReductive AminationN-Alkylation
Key Reagents Piperazin-2-one, Cyclopentanone, NaBH(OAc)₃Piperazin-2-one, Cyclopentyl bromide, Base (K₂CO₃)
Solvent Methanol, DCM, DCEDMF, Acetonitrile
Temperature Room Temperature60-80°C
Key Byproducts 1,4-Dicyclopentyl-piperazin-2-one1,4-Dicyclopentyl-piperazin-2-one, Quaternary salt
Advantages One-pot, mild conditionsUses common reagents, straightforward
Disadvantages Potential for over-alkylationRequires heating, potential for over-alkylation

References

By-product formation in the synthesis of "1-Cyclopentyl-piperazin-2-one hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Cyclopentyl-piperazin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot by-product formation during the synthesis of this important piperazinone derivative. Our goal is to provide practical, experience-driven advice to ensure the integrity and purity of your synthesis.

Introduction: Understanding the Chemistry

This compound is a key intermediate in the development of various pharmaceutically active compounds. Its synthesis, while seemingly straightforward, can be prone to the formation of several by-products that can complicate purification and compromise the yield and purity of the final product. This guide will focus on the two most plausible synthetic routes and the associated by-products, offering detailed troubleshooting and control strategies.

Plausible Synthetic Routes

Two primary synthetic routes are commonly employed for the synthesis of 1-Cyclopentyl-piperazin-2-one:

  • Route A: N-Alkylation of Piperazin-2-one. This route involves the direct alkylation of the piperazin-2-one core with a cyclopentyl halide (e.g., cyclopentyl bromide).

  • Route B: Reductive Amination of Piperazin-2-one. This method utilizes the reaction of piperazin-2-one with cyclopentanone in the presence of a reducing agent.

A third, multi-step route involves the initial synthesis of N-cyclopentyl ethylenediamine followed by cyclization with a chloroacetylating agent. While viable, its complexity can introduce additional side reactions. This guide will primarily focus on the more direct Routes A and B.

Core Challenges: By-Product Formation

The primary challenge in the synthesis of 1-Cyclopentyl-piperazin-2-one is controlling the selectivity of the reaction to avoid the formation of undesired by-products. The piperazin-2-one starting material has two nitrogen atoms, and while the amide nitrogen is significantly less nucleophilic, the secondary amine nitrogen can undergo further reactions.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.

Issue 1: Presence of a High Molecular Weight Impurity, Identified as 1,4-Dicyclopentyl-piperazin-2-one.

Question: My LC-MS analysis shows a significant peak with a mass corresponding to the di-substituted product, 1,4-dicyclopentyl-piperazin-2-one. How can I prevent this?

Answer:

This is a classic case of over-alkylation, a common side reaction in the N-alkylation of piperazines.[1][2] The mono-alkylated product, 1-cyclopentyl-piperazin-2-one, can act as a nucleophile and react with another molecule of the cyclopentyl halide, leading to the di-substituted by-product.

Causality:

  • Stoichiometry: Using a 1:1 molar ratio of piperazin-2-one to the alkylating agent often leads to a mixture of mono- and di-alkylated products.

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can favor the formation of the di-substituted product.

Troubleshooting & Control Strategies:

StrategyExperimental ProtocolRationale
Use of Excess Piperazin-2-one Increase the molar ratio of piperazin-2-one to the cyclopentyl halide to 2:1 or even 3:1.Statistically favors the reaction of the alkylating agent with the more abundant starting material over the mono-alkylated product.[1]
Controlled Addition of Alkylating Agent Add the cyclopentyl halide dropwise to the reaction mixture containing piperazin-2-one over an extended period.Maintains a low concentration of the alkylating agent, minimizing the chance of a second alkylation.
Lower Reaction Temperature Conduct the reaction at a lower temperature (e.g., room temperature or slightly above) and monitor the progress by TLC or LC-MS.Reduces the rate of the second alkylation, which typically has a higher activation energy.
Use of a Protecting Group Protect one of the nitrogen atoms of piperazine before forming the piperazinone ring, or protect the N4-position of piperazin-2-one with a suitable protecting group like Boc (tert-butoxycarbonyl) before alkylation.[3]This is a more controlled but longer route that ensures mono-alkylation. The protecting group can be removed in a subsequent step.

Visualizing the Problem: Over-Alkylation Pathway

G PZ Piperazin-2-one MCP 1-Cyclopentyl-piperazin-2-one (Desired Product) PZ->MCP Alkylation CPX Cyclopentyl Halide CPX->MCP DCP 1,4-Dicyclopentyl-piperazin-2-one (By-product) CPX->DCP MCP->DCP Over-alkylation

Caption: Pathway of over-alkylation in the synthesis.

Issue 2: Formation of N,N'-dicyclopentylpiperazine.

Question: I am using a reductive amination approach and I am observing a by-product that I suspect is N,N'-dicyclopentylpiperazine. How is this formed and how can I avoid it?

Answer:

The formation of N,N'-dicyclopentylpiperazine suggests that the piperazin-2-one starting material may be contaminated with piperazine, or that the piperazinone ring is being reduced under the reaction conditions.

Causality:

  • Starting Material Impurity: Commercial piperazin-2-one may contain traces of piperazine.

  • Harsh Reducing Conditions: Some strong reducing agents can potentially reduce the amide bond of the piperazinone ring, especially at elevated temperatures.

Troubleshooting & Control Strategies:

StrategyExperimental ProtocolRationale
Purity of Starting Material Analyze the piperazin-2-one starting material by GC-MS or LC-MS to check for the presence of piperazine.Ensures that the by-product is not introduced from the start.
Milder Reducing Agent Use a milder reducing agent such as sodium triacetoxyborohydride (STAB) instead of more aggressive reagents like sodium borohydride in the presence of a Lewis acid.[2]STAB is known for its mildness and selectivity in reductive aminations.
Control of Reaction Temperature Maintain a low to moderate reaction temperature throughout the reductive amination process.Minimizes the risk of unwanted side reactions, including the reduction of the amide bond.

Visualizing the Problem: Reductive Amination Side Reaction

G PZ2O Piperazin-2-one MCP 1-Cyclopentyl-piperazin-2-one (Desired Product) PZ2O->MCP CP Cyclopentanone CP->MCP DCPP N,N'-Dicyclopentylpiperazine (By-product) CP->DCPP RA Reducing Agent RA->MCP RA->DCPP PIP Piperazine (Impurity) PIP->DCPP

Caption: Formation of N,N'-dicyclopentylpiperazine by-product.

Issue 3: Presence of a Hydrolyzed By-product.

Question: In a multi-step synthesis involving the cyclization of N-cyclopentyl-N'-(2-chloroacetyl)ethylenediamine, I am observing a by-product with a mass corresponding to the hydrolyzed chloroacetamide intermediate. What causes this and how can I prevent it?

Answer:

The formation of the hydrolyzed by-product, N-cyclopentyl-N'-(2-hydroxyacetyl)ethylenediamine, is due to the hydrolysis of the chloroacetamide intermediate, which can be catalyzed by both acid and base.[4]

Causality:

  • Presence of Water: Trace amounts of water in the reaction mixture can lead to hydrolysis.

  • Basic or Acidic Conditions: The presence of a base (used to neutralize HCl formed during the reaction) or acidic conditions can catalyze the hydrolysis of the C-Cl bond.

Troubleshooting & Control Strategies:

StrategyExperimental ProtocolRationale
Anhydrous Conditions Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).Minimizes the presence of water, which is a key reactant in the hydrolysis.
Choice of Base Use a non-nucleophilic, sterically hindered base, such as diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction.Minimizes the direct attack of the base on the chloroacetyl group.
Temperature Control Perform the cyclization at the lowest effective temperature.Reduces the rate of the hydrolysis side reaction.

Visualizing the Problem: Hydrolysis of Chloroacetamide Intermediate

G Intermediate N-cyclopentyl-N'-(2-chloroacetyl)ethylenediamine Product 1-Cyclopentyl-piperazin-2-one Intermediate->Product Intramolecular Cyclization Byproduct N-cyclopentyl-N'-(2-hydroxyacetyl)ethylenediamine (Hydrolysis By-product) Intermediate->Byproduct Hydrolysis H2O H₂O H2O->Byproduct

Caption: Hydrolysis side reaction during cyclization.

Experimental Protocols

Protocol 1: By-product Analysis by LC-MS

This protocol provides a general method for the analysis of the reaction mixture to identify and quantify the desired product and potential by-products.

Instrumentation:

  • Liquid Chromatograph coupled with a Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole).

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage of B to elute all components, and then re-equilibrate. For example: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 2-5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Range: m/z 100-1000.

  • Data Acquisition: Perform a full scan for initial screening, followed by product ion scans (MS/MS) on the parent ions of the expected product and by-products for structural confirmation.[5][6]

Protocol 2: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of 1-Cyclopentyl-piperazin-2-one from its by-products.

Materials:

  • Silica gel (60 Å, 230-400 mesh).

  • Solvents: Dichloromethane (DCM) and Methanol (MeOH).

Procedure:

  • Concentrate the crude reaction mixture under reduced pressure.

  • Adsorb the crude material onto a small amount of silica gel.

  • Prepare a silica gel column in a suitable solvent system (e.g., 100% DCM).

  • Load the adsorbed sample onto the top of the column.

  • Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM).

  • Collect fractions and analyze them by TLC or LC-MS to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified 1-Cyclopentyl-piperazin-2-one.

Concluding Remarks

The synthesis of this compound, while a common procedure, requires careful control of reaction conditions to minimize the formation of by-products. By understanding the potential side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of their final product. Always ensure the purity of your starting materials and monitor your reactions closely to achieve the best results.

References

Technical Support Center: Purification of 1-Cyclopentyl-piperazin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and practical protocols for the purification of "1-Cyclopentyl-piperazin-2-one hydrochloride" from a crude reaction mixture. It is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their work.

Section 1: Understanding the Molecule and Common Challenges

This compound is a heterocyclic compound featuring a piperazinone core.[1] As a hydrochloride salt, it exhibits significantly enhanced water solubility compared to its free base form, a crucial property for many pharmaceutical applications.[1][2] The primary purification challenges stem from its high polarity, the basicity of the piperazine nitrogen, and the potential for structurally similar impurities to co-precipitate.[3]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude product?

A1: Impurities typically arise from three sources: unreacted starting materials, side-reaction products, and degradation.

  • Unreacted Starting Materials: Depending on the synthetic route, these could include piperazine, cyclopentanone, or other precursors used in the synthesis.[4][5]

  • Side-Reaction Products: Over-alkylation or di-substitution on the piperazine ring can occur, leading to byproducts.[4][6] The formation of pyrazines or other related heterocyclic compounds is also possible under certain reaction conditions.[3]

  • Degradation Products: Piperazinone rings can be susceptible to hydrolysis, especially under harsh pH or high-temperature conditions during workup.[4]

  • Residual Solvents: Solvents used in the reaction or initial workup can remain trapped in the crude solid.

Q2: My initial analysis (NMR/LC-MS) confirms the presence of the desired product, but it's an oil or a discolored solid. What is the likely cause?

A2: This is a common issue. An oily consistency often points to the presence of significant amounts of residual solvent or the product not being fully in its salt form. Discoloration is typically caused by minor, highly colored byproducts. A quick treatment with activated charcoal during recrystallization can often resolve discoloration.[7]

Q3: I'm experiencing low yields after my purification attempts. What are the potential reasons?

A3: Low yield can be attributed to several factors:

  • Solubility Losses: The product has some solubility even in "poor" solvents. During recrystallization or washing, a portion of the product will inevitably be lost to the mother liquor.[3]

  • Irreversible Adsorption: If using normal-phase silica gel chromatography without a basic modifier, the basic nitrogen of your compound can bind irreversibly to the acidic silica, resulting in significant product loss on the column.[8]

  • Product Degradation: As mentioned, the amide bond in the piperazinone ring can be labile. Exposure to strong acids or bases, particularly at elevated temperatures, can degrade the product.

Q4: Is it better to purify the compound as the free base or as the hydrochloride salt?

A4: This depends on the nature of the impurities.

  • Purifying as the HCl Salt: This is often preferred because the salt is typically a stable, crystalline solid, making it ideal for recrystallization.[9] Recrystallization is an efficient method for removing impurities with different solubility profiles.

  • Purifying as the Free Base: Converting the salt to the free base allows for purification via acid-base extraction, which is exceptionally effective at removing non-basic organic impurities and inorganic salts. The free base can also be purified by column chromatography on silica gel (with a basic modifier) before being converted back to the high-purity hydrochloride salt.[8][9]

Section 3: Troubleshooting Purification Workflows

The first step in any purification strategy is to analyze the crude mixture by a suitable method (TLC, LC-MS, or ¹H NMR) to understand the number and nature of the impurities.

Scenario 1: Major Impurities Detected with Different Polarity

If your analysis shows impurities that are significantly more or less polar than your product, a selective purification technique is highly effective.

Purification_Decision_Tree start Crude Reaction Mixture analysis Analyze Purity & Impurity Profile (TLC, LC-MS) start->analysis decision Are impurities significantly non-polar? analysis->decision sub_decision Are impurities significantly more polar? decision->sub_decision  No / Similar Polarity acid_base Protocol 2: Acid-Base Extraction decision->acid_base Yes recrystallization Protocol 1: Recrystallization sub_decision->recrystallization Yes chromatography Protocol 3: Column Chromatography sub_decision->chromatography No / Similar Polarity

Caption: Initial decision workflow for purification.

Scenario 2: Low Purity Persists After Recrystallization

Problem: You've attempted recrystallization, but the purity has not improved significantly.

Causality & Solutions:

  • Incorrect Solvent System: The chosen solvent may be co-dissolving the impurities with the product.

    • Solution: Screen a wider range of solvents. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[9]

  • Oiling Out: The compound may be melting in the hot solvent instead of dissolving, then separating as an oil on cooling, trapping impurities.

    • Solution: Use a larger volume of solvent or switch to a higher-boiling point solvent.

  • Impurity Co-crystallization: The impurities are structurally very similar to the product and are being incorporated into the crystal lattice.

    • Solution: In this case, an orthogonal purification method like column chromatography is necessary.

Solvent SystemPolarityRationale
Isopropanol (IPA) / WaterHighGood for highly polar salts. Water increases solubility; IPA decreases it.
Ethanol (EtOH)HighA common choice for recrystallizing hydrochloride salts.[7]
Methanol (MeOH) / Diethyl EtherMediumDissolve in minimal hot MeOH, then add ether as an anti-solvent to induce crystallization.[7]
Acetonitrile (ACN)MediumCan provide different selectivity compared to alcohols.

Table 1: Suggested solvent systems for recrystallization screening.

Scenario 3: Challenges with Silica Gel Chromatography

Problem: The product streaks badly on a silica TLC plate or provides poor recovery from a flash column.

Causality & Solutions: This is a classic sign of an acid-base interaction between the basic nitrogen of your piperazinone and the acidic silanol groups on the silica surface.[8] This interaction leads to peak tailing and can cause irreversible adsorption.

  • Solution A: Use a Basic Modifier: Add a competing base to the mobile phase to neutralize the silica surface. A typical mobile phase would be Dichloromethane/Methanol with 0.5-2% triethylamine (TEA) or ammonium hydroxide.[8][10]

  • Solution B: Use an Alternative Stationary Phase: Alumina (basic or neutral) can be a better choice for purifying basic compounds. Alternatively, amine-functionalized silica columns are commercially available and designed for this purpose.[10][11]

  • Solution C: Switch to Reversed-Phase Chromatography: Purifying the compound on a C18 column using a mobile phase like Acetonitrile/Water with a buffer (e.g., ammonium bicarbonate) can be very effective, as it avoids the issues with silica.[8]

Section 4: Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is ideal when impurities have a different solubility profile from the product.

  • Solvent Selection: Choose a solvent system from Table 1. Test on a small scale first: place a few milligrams of crude product in a test tube, add a few drops of solvent. It should not dissolve readily at room temperature. Heat the tube; the solid should dissolve completely. Cool to room temperature and then in an ice bath; pure crystals should form.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. If the solution is colored, this is the point to add a small amount of activated charcoal (spatula tip), stir for 5 minutes, and then filter hot through a celite plug to remove the charcoal.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.[9] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Purification via Acid-Base Extraction

This powerful technique separates basic compounds from neutral or acidic impurities.

Acid_Base_Workflow start Crude HCl Salt in a Separatory Funnel step1 Dissolve in Water start->step1 step2 Add Organic Solvent (e.g., Ethyl Acetate or DCM) step1->step2 step3 Adjust to pH > 10 with 2M NaOH (aq) step2->step3 step4 Shake and Separate Layers step3->step4 aqueous_out Aqueous Layer: (Inorganic salts, polar impurities) DISCARD step4->aqueous_out organic_in Organic Layer: (Free Base + Neutral Impurities) step4->organic_in step5 Wash Organic Layer with Brine organic_in->step5 step6 Dry over Na₂SO₄, Filter step5->step6 step7 Add 2M HCl in Ether Dropwise with Stirring step6->step7 precipitate Precipitation of Pure HCl Salt step7->precipitate step8 Filter and Dry Solid precipitate->step8 final Pure Product step8->final

Caption: Step-by-step acid-base extraction workflow.

  • Dissolution: Dissolve the crude hydrochloride salt in deionized water.

  • Basification & Extraction: Transfer the aqueous solution to a separatory funnel. Add an equal volume of an organic solvent like ethyl acetate or dichloromethane (DCM). Slowly add a base (e.g., 2M NaOH solution) dropwise while shaking, frequently venting the funnel. Check the pH of the aqueous layer with pH paper, continuing to add base until the pH is >10. At this point, the free base of the product will move into the organic layer.

  • Separation: Separate the two layers. Keep the organic layer.

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Salt Formation: While stirring the dried organic solution, slowly add a solution of HCl (e.g., 2.0 M HCl in diethyl ether) dropwise. The pure hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of the organic solvent (e.g., diethyl ether), and dry under high vacuum.

Protocol 3: Purification by Modified Flash Column Chromatography

This protocol is best for separating impurities with similar polarity.

  • Eluent Preparation: Prepare a mobile phase consisting of Dichloromethane (DCM) and Methanol (MeOH). A good starting point is a 95:5 DCM:MeOH mixture. Crucially, add 1% triethylamine (TEA) to this mixture to act as a basic modifier.

  • Column Packing: Pack a silica gel column using the prepared eluent. Ensure the column is packed evenly without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or DCM. Alternatively, create a "dry load" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting dry powder to the top of the packed column.

  • Elution: Run the column, eluting with the mobile phase. If the product is slow to elute, you can gradually increase the polarity by increasing the percentage of methanol (e.g., to 90:10 DCM:MeOH, still containing 1% TEA).

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) using the same eluent system.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product (as the free base).

  • Conversion to HCl Salt: Dissolve the purified free base in a minimal amount of a suitable solvent (like DCM or ether) and precipitate the hydrochloride salt as described in Protocol 2, Step 6.

References

Technical Support Center: Troubleshooting Low Yield in 1-Cyclopentyl-piperazin-2-one Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting and optimizing the synthesis of 1-Cyclopentyl-piperazin-2-one hydrochloride. Low yields can be a significant impediment to research and development timelines. This document provides in-depth, experience-driven insights to diagnose and resolve common issues encountered during this specific synthesis.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

Low yields in the synthesis of this compound can often be traced back to a few key areas: incomplete reaction, side reactions, and product loss during workup and purification.[1] This guide provides a systematic approach to identifying and addressing these challenges.

Issue 1: Low or No Product Formation

The complete absence or minimal formation of the desired product points towards fundamental problems with the reaction setup or reagents.

Possible Cause A: Incomplete Reaction

An incomplete reaction is a frequent culprit for low yields.[1] The primary synthetic route to 1-Cyclopentyl-piperazin-2-one often involves a reductive amination followed by cyclization, or a related multi-step sequence.

Troubleshooting Steps:

  • Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This provides real-time data on the consumption of starting materials and the formation of the product.

  • Temperature and Time Optimization: If the reaction has stalled, consider a systematic optimization of the reaction temperature and duration.[1] Suboptimal temperatures can lead to slow reaction kinetics, while excessively high temperatures may cause decomposition of reactants or products.

  • Reagent Purity: Ensure the high purity of all starting materials, particularly the amine and carbonyl precursors. Impurities can interfere with the reaction or poison catalysts.[1]

  • Catalyst Activity: In catalytic reactions, such as reductive aminations, the activity of the catalyst is paramount. If using a heterogeneous catalyst like Raney Nickel or Palladium on carbon, ensure it is fresh or properly activated.[2] For homogeneous catalysts, verify their integrity and concentration.

Possible Cause B: Ineffective Reducing Agent (in Reductive Amination)

For syntheses involving a reductive amination step, the choice and handling of the reducing agent are critical.

Troubleshooting Steps:

  • Reducing Agent Selection: Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred for reductive aminations as they are selective and less prone to reducing the carbonyl group before imine formation.[3]

  • Reagent Quality: Ensure the reducing agent has not degraded due to improper storage. Borohydride reagents can be sensitive to moisture.

  • Stoichiometry: Use an appropriate molar excess of the reducing agent to drive the reaction to completion.

Issue 2: Presence of Significant Impurities or Byproducts

The formation of undesired byproducts directly consumes starting materials and reduces the yield of the target molecule.[1]

Possible Cause A: Formation of Disubstituted Piperazine

A common side reaction in piperazine chemistry is the formation of the 1,4-disubstituted product, especially when using unprotected piperazine.[4]

Troubleshooting Steps:

  • Control Stoichiometry: Carefully control the molar ratio of the reactants. Using a slight excess of the piperazine precursor can sometimes minimize disubstitution, though this is context-dependent.[1]

  • Rate of Addition: Slow, controlled addition of one reactant to the other, particularly at a controlled temperature, can improve selectivity towards the monosubstituted product.[1]

  • Protecting Group Strategy: Employing a protecting group, such as a tert-butyloxycarbonyl (Boc) group, on one of the piperazine nitrogens is a robust strategy to prevent dialkylation.[5] The protecting group can be removed in a subsequent step.

Possible Cause B: Formation of Diketopiperazines or Other Side Products

Depending on the specific synthetic route, other side reactions such as the formation of diketopiperazines from dipeptide-like precursors can occur.[6]

Troubleshooting Steps:

  • Reaction Condition Optimization: Scrutinize the reaction conditions (temperature, solvent, base) as they can significantly influence the pathway of the reaction. For instance, the choice of base can impact the rate of side reactions.[6]

  • Mechanistic Understanding: A thorough understanding of the reaction mechanism can help predict and mitigate potential side reactions. Consulting literature for similar transformations is highly recommended.

Issue 3: Product Loss During Work-up and Purification

Significant loss of the desired product can occur during the isolation and purification stages.[1]

Possible Cause A: Inefficient Extraction

The hydrochloride salt of 1-Cyclopentyl-piperazin-2-one is expected to have good water solubility.[7] This property can lead to losses during aqueous work-up if not handled correctly.

Troubleshooting Steps:

  • pH Adjustment: Carefully adjust the pH of the aqueous phase during extraction to ensure the product is in its desired form (free base or salt) to maximize its partitioning into the appropriate solvent.[1]

  • Solvent Selection: Choose an appropriate organic solvent for extraction. A solvent in which the free base is highly soluble will be more effective.

  • Back-Extraction: If the product remains in the aqueous layer, consider back-extraction with a suitable organic solvent after adjusting the pH.

Possible Cause B: Suboptimal Crystallization/Precipitation

The final step often involves the formation of the hydrochloride salt and its crystallization or precipitation.

Troubleshooting Steps:

  • Solvent System for Crystallization: The choice of solvent or solvent system is crucial for obtaining a high yield of pure crystalline product. Experiment with different solvent systems (e.g., ethanol/water, isopropanol/ether) to find the optimal conditions.[8]

  • Controlled Cooling: A slow, controlled cooling rate during crystallization generally leads to larger, purer crystals and higher recovery.[1]

  • Precipitation with HCl: When forming the hydrochloride salt, ensure the stoichiometric addition of HCl (e.g., as a solution in dioxane or isopropanol) to avoid the formation of the dihydrochloride or leaving unreacted free base in solution.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A1: A common approach involves the reductive amination of a suitable precursor with cyclopentanone, followed by intramolecular cyclization. For example, reacting an N-protected ethylenediamine derivative with a cyclopentyl-containing electrophile, followed by deprotection and cyclization. Another route could be the direct reductive amination of 2-oxopiperazine with cyclopentanone.[9]

Q2: How can I effectively monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring. For more quantitative and definitive analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended to track the disappearance of starting materials and the appearance of the product and any byproducts.[1]

Q3: My NMR spectrum shows unexpected peaks. What could they be?

A3: Unexpected peaks could correspond to unreacted starting materials, solvents, or byproducts such as the disubstituted piperazine or diketopiperazine. Compare the spectrum to those of your starting materials and consider the possibility of common side reactions. 2D NMR techniques can help in elucidating the structures of unknown impurities.

Q4: Is the use of a protecting group necessary?

A4: While not always strictly necessary, using a protecting group like Boc on one of the piperazine nitrogens is a highly effective strategy to prevent the formation of the 1,4-disubstituted byproduct, thereby improving the yield and simplifying purification.[4][5]

Q5: What are the best practices for purifying the final hydrochloride salt?

A5: Recrystallization is a common and effective method for purifying the solid hydrochloride salt.[8] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures. Washing the filtered solid with a cold, non-polar solvent can help remove residual impurities.

Experimental Protocols & Data

Protocol 1: General Procedure for Reductive Amination

This protocol outlines a general method for the reductive amination step, which is often a key part of the synthesis.

  • Dissolve the amine precursor (1.0 eq) and the carbonyl compound (1.1 eq) in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane).

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise at room temperature.[3]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or proceed to the next step.

Data Summary: Troubleshooting Checklist
Problem Potential Cause Recommended Action
Low Conversion Incomplete ReactionOptimize temperature and time; check reagent purity and catalyst activity.[1][2]
Ineffective Reducing AgentVerify quality and stoichiometry of the reducing agent.[3]
Multiple Spots on TLC Side ReactionsControl stoichiometry and rate of addition; consider a protecting group strategy.[1][4]
Low Isolated Yield Product Loss During Work-upOptimize pH and solvent for extraction; consider back-extraction.[1]
Poor CrystallizationScreen different solvent systems; control the cooling rate.[1][8]

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield Observed check_conversion Check Reaction Conversion (TLC, LC-MS) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion incomplete_reaction Troubleshoot Incomplete Reaction: - Optimize Temp/Time - Check Reagent Purity - Verify Catalyst Activity low_conversion->incomplete_reaction Yes high_conversion High Conversion low_conversion->high_conversion No end Optimized Yield incomplete_reaction->end check_impurities Analyze for Impurities (NMR, LC-MS) high_conversion->check_impurities impurities_present Significant Impurities Present check_impurities->impurities_present side_reactions Address Side Reactions: - Control Stoichiometry - Slow Addition - Use Protecting Group impurities_present->side_reactions Yes pure_product Product is Relatively Pure impurities_present->pure_product No side_reactions->end workup_loss Investigate Work-up/Purification Loss: - Optimize Extraction pH - Screen Crystallization Solvents pure_product->workup_loss workup_loss->end

Caption: Troubleshooting workflow for low yield synthesis.

General Synthesis Pathway and Potential Side Reactions

SynthesisPathway cluster_main Desired Pathway cluster_side Potential Side Reactions start Piperazine Precursor + Cyclopentyl Source intermediate Intermediate start->intermediate Reaction Step 1 disubstitution 1,4-Dicyclopentylpiperazine start->disubstitution Side Reaction product 1-Cyclopentyl-piperazin-2-one intermediate->product Cyclization diketopiperazine Diketopiperazine intermediate->diketopiperazine Side Reaction

Caption: Synthesis pathway and potential byproducts.

References

Technical Support Center: Optimizing Solvent Conditions for 1-Cyclopentyl-piperazin-2-one Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Cyclopentyl-piperazin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on the critical role of solvent selection in optimizing reaction outcomes. Here, we address common challenges through a series of frequently asked questions and detailed troubleshooting protocols.

Introduction: The Critical Role of Solvents

The synthesis of this compound, a key intermediate in various pharmaceutical development programs, involves several critical steps where solvent choice can dramatically influence yield, purity, and scalability.[1] The piperazinone scaffold is a prevalent feature in many FDA-approved drugs, making efficient and reliable synthetic routes highly valuable.[2] This guide provides in-depth, evidence-based answers to common questions, explaining the "why" behind experimental choices to empower you to optimize your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reductive amination of the precursor keto-amine is sluggish and gives low yields. Could the solvent be the issue?

A1: Absolutely. The solvent plays a pivotal role in reductive amination by influencing reactant solubility, imine/enamine equilibrium, and reductant stability and reactivity.

Common Issues & Solutions:

  • Poor Solubility of Starting Materials: If your keto-precursor or cyclopentylamine are not fully dissolved, the reaction will be heterogeneous and slow.

    • Solution: Switch to a solvent that offers better solubility for both reactants. A table of commonly used solvents and their properties is provided below for reference.

  • Unfavorable Imine Formation Equilibrium: The initial step of reductive amination is the formation of an imine intermediate. The equilibrium of this reaction is highly solvent-dependent.

    • Insight: Protic solvents like methanol or ethanol can participate in hydrogen bonding and may stabilize the reactants more than the imine, potentially slowing down the initial condensation. Aprotic solvents, particularly those that can azeotropically remove water (e.g., toluene, cyclohexane), can drive the equilibrium towards imine formation.

    • Protocol: Consider a two-stage approach. First, form the imine in a solvent like toluene with a Dean-Stark trap to remove water. Then, after cooling, introduce a different solvent if necessary for the reduction step.

  • Reductant Incompatibility/Decomposition: The choice of reducing agent must be compatible with the solvent.

    • Example: Sodium borohydride (NaBH₄) is reactive towards protic solvents, though its reaction with methanol or ethanol is slow enough at low temperatures to be effective. Sodium triacetoxyborohydride (NaBH(OAc)₃) is less reactive and often preferred in aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE) for its mildness and selectivity.[3] Catalytic hydrogenation (e.g., H₂/Pd-C) is often performed in alcoholic solvents like ethanol or methanol.[4]

Troubleshooting Workflow for Reductive Amination:

Caption: Troubleshooting workflow for low yields in reductive amination.

Q2: I'm observing significant side-product formation during the cyclization to form the piperazinone ring. How can I improve selectivity by changing the solvent?

A2: Side-product formation in piperazinone synthesis often arises from competing intermolecular reactions or degradation pathways. Solvent choice can mitigate these by influencing reaction rates and stabilizing desired intermediates.

Common Side Reactions & Solvent-Based Solutions:

  • Dimerization/Polymerization: If the linear amino-amide intermediate reacts with another molecule of itself instead of cyclizing, oligomers or polymers will form.

    • Principle of Dilution: Running the reaction at high dilution favors intramolecular cyclization over intermolecular reactions.

    • Solvent Choice: A high-boiling, non-reactive solvent (e.g., toluene, xylene, or DMF) allows for high dilution and the necessary thermal energy to overcome the activation barrier for cyclization.

  • Epimerization: If your starting materials are chiral, the stereochemical integrity can be compromised, especially in the presence of a base.[5]

    • Solvent Polarity: Polar aprotic solvents (e.g., DMF, DMSO) can stabilize charged intermediates that may lead to epimerization. Less polar solvents might be advantageous.

    • Base/Solvent Synergy: The strength of the base can be modulated by the solvent. A strong base in a non-polar solvent will be more reactive than in a polar protic solvent where it is solvated. Careful selection of a weaker base or a non-nucleophilic base in an appropriate solvent is crucial.

Data on Solvent Effects on Cyclization:

SolventDielectric Constant (Polarity)Boiling Point (°C)Typical Observations
Toluene2.4111Good for high dilution and azeotropic water removal. Often improves yield by favoring intramolecular cyclization.
Dichloromethane (DCM)9.140Lower boiling point may not provide enough energy for efficient cyclization. Good for initial room temperature steps.
Acetonitrile (ACN)37.582Polar aprotic; may promote side reactions if charged intermediates are formed.
N,N-Dimethylformamide (DMF)36.7153High boiling and good solvating power, but its polarity can sometimes stabilize byproducts.[6]
Ethanol24.578Protic nature can interfere with some cyclization chemistries. Often used in reductive steps.[3]
Q3: The final hydrochloride salt formation and crystallization are inconsistent. What is the best solvent system for this step?

A3: The crystallization of the hydrochloride salt is a critical purification step. The ideal solvent system should provide high recovery of the pure product by ensuring the free base is soluble while the hydrochloride salt is insoluble.

Key Considerations for Crystallization:

  • Solvent for Salt Formation: The addition of HCl should be done in a solvent where the free base is soluble. Common choices include isopropanol, ethanol, ethyl acetate, or a mixture thereof. Using ethereal HCl or HCl in dioxane is a common practice to avoid introducing water.[7][8]

  • Anti-Solvent for Crystallization: Once the salt is formed, an "anti-solvent" in which the hydrochloride salt is poorly soluble is often added to induce precipitation and improve recovery. Ethers (like MTBE or diethyl ether) or alkanes (like heptane or hexane) are frequently used.

  • Control of Supersaturation: Slow addition of the HCl source or the anti-solvent, along with controlled cooling, is key to obtaining well-defined crystals rather than an amorphous solid or oil.

Recommended Protocol for Crystallization:

  • Dissolve the crude 1-Cyclopentyl-piperazin-2-one free base in a minimal amount of a suitable solvent like isopropanol or ethyl acetate.

  • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol or dioxane) dropwise with stirring. Monitor the pH.

  • If precipitation is slow or incomplete, slowly add an anti-solvent such as heptane or MTBE until turbidity is observed.

  • Allow the mixture to stir at room temperature and then cool in an ice bath to maximize crystal formation.

  • Collect the solid by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

Caption: General workflow for the crystallization of the hydrochloride salt.

Conclusion

Optimizing solvent conditions is a multi-faceted challenge that requires a deep understanding of the reaction mechanism and the physical properties of the solvents themselves. By systematically addressing issues of solubility, reaction equilibria, and product isolation, researchers can significantly improve the efficiency, purity, and scalability of the this compound synthesis. This guide provides a framework for logical troubleshooting, but empirical experimentation remains crucial for fine-tuning the optimal conditions for your specific setup.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Pharmaceutical Purity Validation of 1-Cyclopentyl-piperazin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. This guide provides an in-depth, objective comparison of analytical methodologies for validating the purity of "1-Cyclopentyl-piperazin-2-one hydrochloride," a key intermediate in various pharmaceutical syntheses. We will explore the rationale behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Criticality of Purity for this compound

This compound is a heterocyclic compound featuring a piperazinone ring, a six-membered ring with two nitrogen atoms and a carbonyl group.[1] The cyclopentyl group adds steric bulk and lipophilicity, influencing its pharmacokinetic properties.[1] As a hydrochloride salt, it exhibits enhanced water solubility, a crucial characteristic for pharmaceutical formulations.[1]

Impurities in an API can arise from the manufacturing process, degradation, or storage and can potentially compromise the safety, efficacy, and stability of the final drug product.[2] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (Q3A, Q3B, Q3C, Q3D) to control impurities in new drug substances and products.[2][3][4] Therefore, a robust analytical strategy to detect, identify, and quantify any potential impurities in this compound is not just a quality control measure but a regulatory necessity.

Potential Impurities: A Proactive Approach to Purity Validation

A thorough understanding of the synthetic route is paramount to anticipating potential impurities. A common synthesis of N-substituted piperazines involves the reaction of piperazine with a corresponding ketone, such as cyclopentanone, followed by catalytic hydrogenation.[5]

Based on this, potential impurities in this compound could include:

  • Starting Materials: Unreacted piperazine or cyclopentanone.

  • By-products: Intermediates from incomplete reactions or side reactions.

  • Reagents and Catalysts: Residual catalysts (e.g., Palladium, Nickel) and other reagents used in the synthesis.[3]

  • Degradation Products: Formed during manufacturing or storage.

  • Residual Solvents: Organic volatile chemicals used during synthesis and purification.[6][7][8]

The ICH Q3C guidelines classify residual solvents based on their toxicity, with Class 1 solvents being the most toxic and needing to be avoided.[6][7][9]

Orthogonal Analytical Techniques for Comprehensive Purity Assessment

No single analytical technique is sufficient to declare a compound "pure." A multi-faceted, orthogonal approach, employing techniques with different separation and detection principles, provides a comprehensive and trustworthy purity profile.

Chromatography is fundamental for separating and quantifying impurities.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for non-volatile or thermally labile compounds.[10] For piperazine derivatives, which may lack a strong UV chromophore, derivatization is often employed to enhance detection.[10][11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile organic impurities, including residual solvents.[13][14] Mass spectrometry provides structural information, aiding in the identification of unknown impurities.[13]

Spectroscopic methods provide crucial information about the chemical structure and can be used to identify and quantify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled technique for structural elucidation and impurity identification.[15][16] It is a non-destructive method that can provide quantitative information without the need for reference standards for every impurity.[15][16]

  • Differential Scanning Calorimetry (DSC): DSC is a valuable tool for determining the melting point and assessing the presence of different polymorphic forms.[17][18][19] Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact a drug's solubility, bioavailability, and stability.[20]

Comparative Analysis of Purity Validation Methods

The choice of analytical methods should be guided by the specific properties of this compound and the potential impurities.

Analytical Technique Strengths Limitations Primary Application for this compound
HPLC-UV/DAD High resolution, quantitative, widely available.May require derivatization for compounds with poor chromophores.Quantification of known and unknown non-volatile organic impurities.
GC-MS High sensitivity for volatile compounds, provides structural information.Not suitable for non-volatile or thermally labile compounds.Analysis of residual solvents and volatile organic impurities.
¹H NMR Provides detailed structural information, quantitative without reference standards for each impurity.Lower sensitivity compared to chromatographic methods.Structural confirmation, identification of unknown impurities, and quantitative analysis of major components.
DSC Detects polymorphic forms and thermal events.Not a separative technique; may not detect amorphous impurities at low levels.Assessment of crystalline form and detection of polymorphic impurities.
Experimental Protocols: A Step-by-Step Guide

Rationale: This method is designed to separate and quantify potential non-volatile organic impurities. A reversed-phase C18 column is chosen for its broad applicability. The mobile phase gradient allows for the elution of compounds with a range of polarities. UV detection is a standard and robust detection method.

Protocol:

  • Instrumentation: HPLC system with a Diode Array Detector (DAD).

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg/mL of this compound in the initial mobile phase composition.

Rationale: This headspace GC-MS method is based on USP General Chapter <467> for residual solvents.[6][7][9][21] Headspace injection is used to introduce volatile solvents into the GC system without injecting the non-volatile API.

Protocol:

  • Instrumentation: Headspace Gas Chromatograph with a Mass Spectrometric detector.

  • Column: 6% cyanopropylphenyl-94% dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm film thickness.

  • Carrier Gas: Helium.

  • Oven Temperature Program: 40 °C (hold 20 min), then ramp to 240 °C at 10 °C/min, hold 20 min.

  • Injector Temperature: 140 °C.

  • Detector Temperature: 250 °C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 60 min.

  • Sample Preparation: Accurately weigh about 100 mg of this compound into a 20 mL headspace vial and add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide).

Rationale: ¹H NMR provides a unique fingerprint of the molecule, confirming its structure and allowing for the identification of impurities with distinct proton signals. Deuterated chloroform (CDCl₃) is a common solvent for organic molecules.

Protocol:

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Chloroform-d (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard.

  • Sample Concentration: Approximately 10 mg/mL.

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton.

    • Number of Scans: 16.

    • Relaxation Delay: 1 second.

Visualization of the Purity Validation Workflow

A logical workflow is essential for a comprehensive purity assessment.

Purity_Validation_Workflow cluster_0 Initial Assessment cluster_1 Chromatographic & Spectroscopic Analysis cluster_2 Physicochemical Characterization cluster_3 Data Evaluation & Reporting Start Sample of this compound Initial_Screening Initial Screening (Appearance, Solubility) Start->Initial_Screening HPLC HPLC-UV/DAD for Organic Impurities Initial_Screening->HPLC GC_MS GC-MS for Residual Solvents Initial_Screening->GC_MS NMR ¹H NMR for Structural Confirmation & Impurity ID Initial_Screening->NMR DSC DSC for Polymorphism Initial_Screening->DSC Data_Analysis Data Analysis & Impurity Quantification HPLC->Data_Analysis GC_MS->Data_Analysis NMR->Data_Analysis DSC->Data_Analysis ICH_Comparison Comparison with ICH Thresholds Data_Analysis->ICH_Comparison Final_Report Final Purity Report ICH_Comparison->Final_Report

Caption: Workflow for the comprehensive purity validation of this compound.

Conclusion and Recommendations

The validation of purity for "this compound" necessitates a multi-pronged analytical approach. While HPLC serves as the primary tool for quantifying organic impurities, GC-MS is indispensable for controlling residual solvents as per regulatory guidelines. NMR spectroscopy offers an orthogonal method for structural confirmation and impurity identification, providing a high degree of confidence in the material's identity. Finally, DSC should be employed to investigate the solid-state properties and ensure consistency in the crystalline form.

By integrating these techniques, researchers and drug development professionals can build a robust and scientifically sound purity profile for this compound, ensuring its suitability for pharmaceutical use and satisfying regulatory expectations.

References

Comparative analysis of "1-Cyclopentyl-piperazin-2-one hydrochloride" synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of key chemical intermediates is a cornerstone of successful project advancement. 1-Cyclopentyl-piperazin-2-one hydrochloride, a valuable building block in medicinal chemistry, can be synthesized through various routes, each presenting a unique balance of efficiency, cost-effectiveness, and scalability. This guide provides a comparative analysis of two distinct, plausible synthetic methods for its preparation, offering in-depth technical insights and supporting experimental data to inform your strategic decisions in the laboratory and beyond.

Introduction to this compound

This compound is a substituted piperazinone derivative. The piperazinone scaffold is a prevalent motif in a multitude of biologically active compounds, and the introduction of a cyclopentyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The hydrochloride salt form enhances the compound's solubility in aqueous media, a desirable characteristic for many pharmaceutical applications. The strategic selection of a synthetic route is therefore a critical first step in any research and development program involving this intermediate.

Comparative Analysis of Synthetic Methodologies

This guide will explore two primary synthetic strategies for the preparation of this compound:

  • Route A: Two-Step Synthesis via Reductive Amination and Subsequent Cyclization. This pathway commences with the formation of the key intermediate, 1-cyclopentylpiperazine, followed by the introduction of the carbonyl group to form the piperazin-2-one ring.

  • Route B: Two-Step Synthesis via N-Alkylation of Piperazin-2-one. This approach begins with the pre-formed piperazin-2-one core, which is then N-alkylated with a suitable cyclopentylating agent.

A quantitative comparison of these two routes is summarized in the table below, followed by a detailed discussion and experimental protocols for each method.

ParameterRoute A: Reductive Amination & CyclizationRoute B: N-Alkylation of Piperazin-2-one
Starting Materials Piperazine, CyclopentanonePiperazin-2-one, Cyclopentyl bromide
Number of Steps 22
Key Intermediates 1-Cyclopentylpiperazine-
Overall Yield (estimated) Moderate to HighModerate
Scalability GoodModerate
Key Advantages Readily available and inexpensive starting materials.More direct introduction of the piperazin-2-one core.
Key Challenges Potential for side reactions in the cyclization step.Availability and cost of piperazin-2-one. Potential for di-alkylation.

Route A: Reductive Amination and Subsequent Cyclization

This synthetic approach is predicated on the initial formation of 1-cyclopentylpiperazine, a key intermediate, through the well-established reductive amination of piperazine with cyclopentanone. The subsequent step involves the cyclization to introduce the carbonyl group at the 2-position of the piperazine ring.

Workflow for Route A

Route A Start Piperazine + Cyclopentanone Step1 Reductive Amination (e.g., H₂, Pd/C) Start->Step1 Intermediate 1-Cyclopentylpiperazine Step1->Intermediate Step2 Cyclization with Chloroacetyl Chloride Intermediate->Step2 Product_free 1-Cyclopentyl-piperazin-2-one Step2->Product_free Step3 HCl Salt Formation Product_free->Step3 Final_Product 1-Cyclopentyl-piperazin-2-one Hydrochloride Step3->Final_Product

Caption: Synthetic workflow for Route A.

Scientific Rationale and Experimental Insights

The initial reductive amination is a robust and high-yielding reaction, often proceeding with excellent selectivity for the mono-alkylated product under controlled conditions. The use of catalytic hydrogenation with palladium on carbon is a common and scalable method for this transformation.

The second step, the formation of the piperazin-2-one ring, can be achieved by reacting 1-cyclopentylpiperazine with a suitable two-carbon electrophile, such as chloroacetyl chloride, followed by intramolecular cyclization. This approach leverages the nucleophilicity of the secondary amine on the piperazine ring.

Detailed Experimental Protocol for Route A

Step 1: Synthesis of 1-Cyclopentylpiperazine

  • To a solution of piperazine (1.0 eq) in a suitable solvent such as methanol or ethanol, add cyclopentanone (1.1 eq).

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • The reaction mixture is then subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) at room temperature for 12-24 hours.

  • Upon completion, the catalyst is removed by filtration through a pad of Celite.

  • The solvent is removed under reduced pressure to yield crude 1-cyclopentylpiperazine, which can be purified by distillation or used directly in the next step.

Step 2: Synthesis of 1-Cyclopentyl-piperazin-2-one and its Hydrochloride Salt

  • Dissolve 1-cyclopentylpiperazine (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), and cool the solution to 0 °C.

  • Slowly add a solution of chloroacetyl chloride (1.05 eq) in the same solvent to the cooled solution while stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • A base, such as triethylamine or potassium carbonate, is then added to facilitate the intramolecular cyclization to form 1-cyclopentyl-piperazin-2-one.

  • The reaction mixture is monitored by TLC or LC-MS for the completion of the cyclization.

  • Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude 1-cyclopentyl-piperazin-2-one is then dissolved in a suitable solvent like diethyl ether or ethyl acetate, and a solution of hydrochloric acid in the same solvent is added to precipitate the hydrochloride salt.

  • The resulting solid is collected by filtration, washed with cold solvent, and dried under vacuum to afford this compound.

Route B: N-Alkylation of Piperazin-2-one

This alternative synthetic pathway involves the direct alkylation of the commercially available or pre-synthesized piperazin-2-one with a cyclopentylating agent. This method is more convergent but relies on the availability of the piperazin-2-one starting material.

Workflow for Route B

Route B Start Piperazin-2-one + Cyclopentyl Bromide Step1 N-Alkylation (e.g., K₂CO₃, DMF) Start->Step1 Product_free 1-Cyclopentyl-piperazin-2-one Step1->Product_free Step2 HCl Salt Formation Product_free->Step2 Final_Product 1-Cyclopentyl-piperazin-2-one Hydrochloride Step2->Final_Product

Caption: Synthetic workflow for Route B.

Scientific Rationale and Experimental Insights

The N-alkylation of piperazin-2-one is a standard nucleophilic substitution reaction. The choice of base and solvent is crucial to ensure efficient reaction and minimize side products. A common challenge in the alkylation of piperazines is the potential for di-alkylation, which can be mitigated by using a protecting group on the second nitrogen or by carefully controlling the stoichiometry of the reactants. However, for piperazin-2-one, the amide nitrogen is significantly less nucleophilic, which inherently favors mono-alkylation at the amine nitrogen.

Detailed Experimental Protocol for Route B

Step 1: Synthesis of 1-Cyclopentyl-piperazin-2-one

  • To a solution of piperazin-2-one (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a suitable base, for instance, potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add cyclopentyl bromide (1.2 eq) to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 1-cyclopentyl-piperazin-2-one.

Step 2: Formation of the Hydrochloride Salt

  • The crude product is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate).

  • A solution of hydrochloric acid in the chosen solvent is added dropwise with stirring until precipitation is complete.

  • The solid hydrochloride salt is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Conclusion and Recommendations

Both Route A and Route B offer viable pathways to this compound.

Route A is advantageous when considering the cost and availability of starting materials, as piperazine and cyclopentanone are commodity chemicals. The reductive amination step is generally high-yielding and scalable. However, the subsequent cyclization step may require careful optimization to maximize yield and minimize impurities.

Route B provides a more direct approach to the target molecule, but its practicality is contingent on the availability and cost of piperazin-2-one. While the N-alkylation is a well-precedented reaction, careful control of reaction conditions is necessary to avoid potential side reactions.

For large-scale industrial production, Route A is likely the more economically favorable option, provided the cyclization step can be efficiently optimized. For laboratory-scale synthesis, where time and convenience may be prioritized, Route B could be a more attractive choice if the starting piperazin-2-one is readily accessible.

Ultimately, the choice of synthetic route will depend on the specific project requirements, including scale, budget, and available resources. It is recommended that both routes be evaluated at a small scale to determine the most suitable method for your specific needs.

"1-Cyclopentyl-piperazin-2-one hydrochloride" vs. other piperazine derivatives in neuroprotection assays

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating Piperazine Derivatives as Neuroprotective Agents

In the relentless pursuit of novel therapeutics for neurodegenerative diseases, the piperazine scaffold has emerged as a privileged structure, demonstrating a remarkable versatility to interact with a multitude of biological targets. This guide provides a comparative overview of 1-Cyclopentyl-piperazin-2-one hydrochloride against other notable piperazine derivatives in the context of neuroprotection. As direct experimental data for this compound is not yet widely published, we will establish a framework for its evaluation by comparing its structural features to well-characterized piperazine compounds and outlining a battery of standard neuroprotective assays. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the evaluation of novel piperazine-based neuroprotective candidates.

The Piperazine Scaffold: A Versatile Tool for Neuroprotection

The six-membered heterocyclic ring of piperazine, with its two opposing nitrogen atoms, offers a unique combination of structural rigidity and synthetic tractability. This allows for the precise positioning of various substituents to modulate physicochemical properties and target engagement.[1][2] Piperazine derivatives have been investigated for a wide range of central nervous system activities, including antipsychotic, antidepressant, and anxiolytic effects.[3] Their neuroprotective potential stems from their ability to interact with diverse targets implicated in neuronal survival pathways.[4][5][6][7]

Key Neuroprotective Mechanisms of Piperazine Derivatives

Research into various piperazine derivatives has unveiled a spectrum of neuroprotective mechanisms:

  • Modulation of Calcium Homeostasis: Some piperazine compounds act as agonists of Transient Receptor Potential Canonical 6 (TRPC6) channels, restoring neuronal store-operated calcium entry, a process crucial for synaptic stability.[4][8]

  • Anti-Amyloid and Anti-Tau Aggregation: Certain derivatives have been shown to inhibit the aggregation of amyloid-β (Aβ) and Tau proteins, two key pathological hallmarks of Alzheimer's disease.[6][7]

  • Antioxidant and Anti-inflammatory Effects: Many piperazine derivatives exhibit antioxidant properties by enhancing endogenous defense mechanisms, such as increasing glutathione and superoxide dismutase levels, and reducing the production of reactive oxygen species (ROS).[5][9] They can also suppress neuroinflammation by modulating microglial activation and cytokine release.[10]

  • Sigma Receptor Modulation: The sigma-1 receptor, a chaperone protein at the endoplasmic reticulum, is a key regulator of cellular stress responses. Ligands for this receptor, including some piperazine derivatives, have demonstrated potent neuroprotective and neurotrophic effects.[11]

  • Dopaminergic Receptor Activity: Arylpiperazine derivatives, in particular, can exert neuroprotective effects through their interaction with dopamine receptors and modulation of downstream signaling pathways like Akt and ERK.[5]

A Proposed Framework for Evaluating this compound

Given the limited publicly available data on the neuroprotective properties of this compound, we propose a comprehensive evaluation strategy based on established in vitro assays. This framework will allow for a direct comparison with other piperazine derivatives.

Initial Cytotoxicity and Neuroprotection Screening

The first step is to determine the compound's intrinsic toxicity and its ability to protect neuronal cells from common insults.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: Plate human neuroblastoma SH-SY5Y cells or primary cortical neurons in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a concentration range of this compound (e.g., 0.1 µM to 100 µM) for 24-48 hours to determine its toxicity profile.

  • Induction of Neurotoxicity: In parallel experiments, pre-treat cells with non-toxic concentrations of the test compound for 2-4 hours, followed by the addition of a neurotoxic stimulus such as:

    • Oxidative Stress: Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

    • Excitotoxicity: Glutamate or N-methyl-D-aspartate (NMDA).

    • Amyloid-β Toxicity: Aβ₁₋₄₂ oligomers.

  • MTT Assay: After 24 hours of co-incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Data Analysis: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the control (untreated) cells.

Mechanistic Assays: Unraveling the Mode of Action

Based on the initial screening results, a series of mechanistic assays should be conducted to elucidate the underlying neuroprotective pathways.

Experimental Workflow: Mechanistic Elucidation

G cluster_0 Initial Screening cluster_1 Mechanistic Assays a Positive Neuroprotection in MTT Assay b ROS Measurement (DCFH-DA Assay) a->b Investigate Antioxidant Properties c Western Blot for Pro-Survival/Apoptotic Proteins (pAkt, pERK, Bcl-2/Bax) a->c Assess Signaling Pathway Modulation d Calcium Imaging (Fura-2 AM) a->d Examine Calcium Homeostasis e Sigma Receptor Binding Assay a->e Determine Target Engagement cluster_0 Cellular Stress (e.g., Oxidative, Excitotoxic) cluster_1 Sigma-1 Receptor Activation cluster_2 Downstream Neuroprotective Effects stress Stress Stimulus s1r Sigma-1 Receptor (ER) stress->s1r Induces ER Stress ligand Piperazine Ligand (e.g., this compound) ligand->s1r Binds and Activates ca_homeo Calcium Homeostasis s1r->ca_homeo ox_resp Antioxidant Response s1r->ox_resp neurite Neurite Outgrowth s1r->neurite viability Increased Neuronal Survival ca_homeo->viability ox_resp->viability neurite->viability

References

A Comparative Guide to Purity Assessment of "1-Cyclopentyl-piperazin-2-one hydrochloride" by Quantitative NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the unambiguous determination of a compound's purity is paramount. For a key intermediate like "1-Cyclopentyl-piperazin-2-one hydrochloride" (CAS No. 1185300-00-8), a building block in the synthesis of various pharmaceutical agents, rigorous purity assessment ensures the safety, efficacy, and batch-to-batch consistency of the final drug product.[1] This guide provides an objective, in-depth comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for this purpose, supported by detailed experimental protocols and validation insights.

The hydrochloride salt of 1-cyclopentylpiperazin-2-one features a six-membered piperazine ring with a carbonyl group and a cyclopentyl substituent.[2] Its structure presents unique analytical challenges and opportunities, making the choice of purity assessment method a critical decision.

The Power of an Orthogonal Approach

Relying on a single analytical method for purity determination can sometimes be misleading.[1] Orthogonal methods, which are based on different chemical or physical principles, provide a more comprehensive and reliable assessment.[1] This guide champions the cross-validation of a primary spectroscopic method (qNMR) against traditional chromatographic and titrimetric techniques, a cornerstone of robust analytical validation as outlined in guidelines like ICH Q2(R1).[3][4][5][6]

Quantitative NMR (qNMR): A Primary Method for Purity Assessment

Quantitative NMR has emerged as a powerful tool in pharmaceutical analysis, recognized by pharmacopeias such as the USP General Chapter <761> as a primary analytical method.[7][8][9][10][11][12] Unlike chromatographic techniques that often require reference standards for each impurity, qNMR allows for the direct measurement of an analyte's purity against a single, highly characterized internal standard.[7][13] The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[7][14]

Advantages of qNMR for this compound:
  • Direct Measurement: qNMR provides a direct measure of the molar concentration of the analyte, offering a more accurate purity assessment compared to methods that may not detect non-chromophoric impurities.[7]

  • Reduced Need for Specific Reference Standards: A single internal standard can be used to quantify the analyte and its impurities, streamlining the analytical process.[13]

  • Structural Confirmation: The NMR spectrum simultaneously provides structural information, confirming the identity of the analyte while quantifying its purity.

  • Eco-Friendly: qNMR typically requires smaller amounts of deuterated solvents, making it a "greener" analytical technique.[7][15]

Experimental Workflow for qNMR

The successful implementation of a qNMR experiment hinges on careful planning and execution, from sample preparation to data analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation A Accurately weigh Analyte & Internal Std. B Dissolve in Deuterated Solvent (e.g., D2O) A->B C Transfer to NMR Tube B->C D Optimize Spectrometer (Shimming, Tuning) C->D E Set Key Parameters (Relaxation Delay, Scans) D->E F Acquire 1H Spectrum E->F G Apply Phasing & Baseline Correction F->G H Integrate Analyte & Internal Std. Peaks G->H I Calculate Purity using qNMR Equation H->I

Caption: Workflow for qNMR purity assessment.

Detailed ¹H-qNMR Protocol for this compound
  • Selection of Internal Standard: The choice of internal standard is critical. It must be of high purity (≥99%), stable, non-reactive with the analyte, and have signals that do not overlap with the analyte's signals.[16] For this compound, which is soluble in D₂O, maleic acid is a suitable internal standard, with its olefinic proton signal appearing around 6.3 ppm, a region typically free of signals from the analyte.[16]

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of this compound and 5-10 mg of maleic acid (internal standard) into a vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of D₂O.

    • Transfer the solution to a high-quality NMR tube.

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Ensure proper instrument qualification and system suitability tests are performed.[8][11]

    • Key acquisition parameters:

      • Pulse Program: A simple pulse program (e.g., zg30) is often sufficient.

      • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of both the analyte and internal standard protons to ensure full relaxation and accurate integration. This is a critical parameter for quantitation.

      • Number of Scans: Typically 16-64 scans are adequate to achieve a good signal-to-noise ratio (>250:1).[1]

  • Data Processing and Purity Calculation:

    • Apply zero-filling, Fourier transformation, and manual phase and baseline correction to the acquired FID.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the methine proton of the cyclopentyl group) and the singlet from the internal standard (maleic acid).

    • Calculate the purity using the following equation[14][16]: Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std (%) Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • Purity = Purity of the standard

Comparative Analysis: qNMR vs. Alternative Methods

While qNMR is a powerful primary method, a comprehensive purity assessment often involves orthogonal techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis for separating and quantifying components in a mixture.[17] For piperazine derivatives, which may lack a strong UV chromophore, derivatization is often necessary to enhance detection.[17]

  • Principle: Separation based on differential partitioning of the analyte and impurities between a stationary phase (e.g., C18) and a mobile phase. Quantification is typically achieved using a UV detector and external standards.

  • Advantages: High sensitivity and resolving power for separating closely related impurities.[18]

  • Limitations for this Analyte: The piperazinone structure lacks a strong chromophore, potentially requiring derivatization, which adds complexity and sources of error.[17] HPLC may not detect impurities without a UV chromophore or those that co-elute with the main peak.

Gas Chromatography (GC)

GC is suitable for volatile and thermally stable compounds. For amine salts like this compound, direct analysis can be challenging.

  • Principle: Separation of volatile components in a gaseous mobile phase based on their interaction with a stationary phase.

  • Advantages: Excellent for analyzing residual solvents.

  • Limitations for this Analyte: The compound is a salt and has low volatility, making it unsuitable for direct GC analysis without derivatization or pyrolysis, which can be complex and introduce artifacts.[19][20][21][22] Specialized columns are often required for amine analysis to prevent peak tailing.[22][23]

Karl Fischer Titration

This method is the gold standard for determining water content in pharmaceuticals.[24][25][26]

  • Principle: A coulometric or volumetric titration based on the quantitative reaction of water with iodine and sulfur dioxide.[25][26]

  • Advantages: Highly specific and accurate for water determination, which is crucial as water content can affect the stability and potency of the drug substance.[24][27]

  • Role in Purity Assessment: It provides the water content, which is a critical component of a mass balance approach to purity determination, complementing the data from qNMR or HPLC.

Data Summary and Comparison

The following table presents a comparative summary of the performance characteristics of each method for the purity assessment of this compound.

ParameterQuantitative NMR (qNMR)HPLC-UV (with Derivatization)Gas Chromatography (GC)Karl Fischer Titration
Principle Nuclear spin properties in a magnetic fieldDifferential partitioningVolatility and partitioningChemical reaction with water
Analyte Suitability Excellent (primary method)Good, but requires derivatizationPoor (non-volatile salt)Not applicable for organic purity
Primary Measurement Organic Purity (Assay)Related Substances, AssayResidual SolventsWater Content
Accuracy High (primary ratio method)High (with proper validation)High (for suitable analytes)High (specific for water)
Precision (%RSD) < 1.0%< 2.0%< 5.0% (for trace solvents)< 2.0%
Key Advantage Direct, universal quantitationHigh separation efficiencyGold standard for volatilesGold standard for water
Key Disadvantage Lower sensitivity than HPLCIndirect, potential for undetected impuritiesNot suitable for non-volatile saltsOnly measures water

Conclusion: An Integrated Approach to Purity

Purity_Decision_Tree Start Purity Assessment of 1-Cyclopentyl-piperazin-2-one HCl qNMR Primary Assay (Organic Purity) Quantitative NMR Start->qNMR Primary Method HPLC Orthogonal Assay & Impurity Profile HPLC-UV Start->HPLC Orthogonal Method KF Water Content Karl Fischer Titration Start->KF Specific Impurity GC Residual Solvents Gas Chromatography Start->GC Specific Impurity MassBalance Final Purity Calculation (Mass Balance Approach) qNMR->MassBalance HPLC->MassBalance KF->MassBalance GC->MassBalance

Caption: Decision tree for a comprehensive purity assessment.

For the comprehensive and accurate purity assessment of "this compound," no single method is sufficient. A holistic and scientifically sound approach leverages the strengths of multiple orthogonal techniques.

Quantitative NMR stands out as the superior primary method for determining the absolute organic purity due to its direct measurement principle and independence from specific reference standards for every component.[7][28] It provides a rapid and accurate assay value that serves as the foundation of the purity assessment.

This primary result should be corroborated by HPLC to create a detailed impurity profile and provide an orthogonal assay value. Finally, specific impurity tests, namely Karl Fischer titration for water content and GC for residual solvents, are essential. The culmination of these results in a mass balance calculation (Purity = 100% - Organic Impurities - Water Content - Residual Solvents - Non-volatile Residue) provides the most reliable and defensible purity value, ensuring the quality and safety of the material for its intended use in drug development.

References

A Comparative Benchmarking Guide to the Efficacy of 1-Cyclopentyl-piperazin-2-one Hydrochloride as a Drug Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

In the landscape of modern drug discovery, the piperazine moiety is a well-established "privileged scaffold." Its presence in numerous FDA-approved drugs highlights its importance in medicinal chemistry, offering a versatile structural unit for creating therapies for conditions ranging from cancer to neurological disorders.[1][2][3] Within this class, N-substituted piperazin-2-ones serve as critical intermediates, enabling the precise construction of complex molecular architectures.[4][5] This guide provides an in-depth, objective comparison of the efficacy of 1-Cyclopentyl-piperazin-2-one hydrochloride as a drug intermediate.

To establish a realistic and scientifically rigorous benchmark, we will evaluate this intermediate in the context of synthesizing a key structural motif found in several Cyclin-Dependent Kinase (CDK) inhibitors.[1][6] CDKs are crucial regulators of the cell cycle, and their inhibition is a validated strategy in oncology.[6][7] We will compare a synthetic route utilizing the title compound against a plausible alternative strategy that introduces the cyclopentyl group at a different stage. This comparison will be based on key performance indicators such as reaction yield, purity of the final product, reaction time, and overall process efficiency.

Section 1: The Target Moiety & Competing Synthetic Strategies

For this benchmarking study, our target is the synthesis of Compound 3 , a core structure representing the N-cyclopentyl piperazinone moiety linked to a pyrimidine ring, a common feature in CDK4/6 inhibitors like Palbociclib and Ribociclib.[1][7]

We will compare two distinct synthetic pathways to achieve this target:

  • Route A (The Intermediate-First Approach): This strategy utilizes the pre-formed intermediate, This compound (1) . The core idea is to couple this fully formed heterocyclic building block with the target aromatic system.

  • Route B (The Sequential N-Alkylation Approach): This alternative strategy begins with a simpler, unsubstituted piperazin-2-one, couples it to the pyrimidine core first, and then introduces the cyclopentyl group in a subsequent N-alkylation step.

The choice between these routes has significant implications for process development, scalability, and cost of goods. This guide aims to elucidate the causal factors behind the performance of each method.

Visualizing the Competing Workflows

The following diagrams illustrate the logical flow of each synthetic strategy.

Synthetic_Workflow_Comparison cluster_A Route A: Intermediate-First Approach cluster_B Route B: Sequential N-Alkylation Approach A_start 1-Cyclopentyl-piperazin-2-one HCl (1) A_coupling Buchwald-Hartwig Coupling A_start->A_coupling A_react 2-chloro-5-vinylpyrimidine (2) A_react->A_coupling A_end Target Compound (3) A_coupling->A_end B_start Piperazin-2-one (4) B_coupling Buchwald-Hartwig Coupling B_start->B_coupling B_react 2-chloro-5-vinylpyrimidine (2) B_react->B_coupling B_intermediate Intermediate (5) B_coupling->B_intermediate B_alkylation Reductive Amination (Cyclopentanone) B_intermediate->B_alkylation B_end Target Compound (3) B_alkylation->B_end

References

A Comparative Guide to Cross-Validation of Analytical Methods for 1-Cyclopentyl-piperazin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The robust validation of analytical methods is a cornerstone of pharmaceutical development, ensuring data integrity, product quality, and regulatory compliance. For novel compounds such as 1-Cyclopentyl-piperazin-2-one hydrochloride, establishing and cross-validating reliable analytical procedures is a critical step. This guide provides a comprehensive framework for the cross-validation of two orthogonal analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of this compound. While specific cross-validation studies for this compound are not extensively published, this document synthesizes established principles from authoritative guidelines and analogous piperazine derivatives to present a best-practice approach. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present comparative data to guide researchers, scientists, and drug development professionals in establishing scientifically sound analytical methodologies.

Introduction: The Imperative for Rigorous Analytical Validation

This compound is a heterocyclic compound featuring a piperazinone core, a secondary amine, and a cyclopentyl substituent. Its hydrochloride salt form suggests good aqueous solubility, making it amenable to various analytical techniques.[1] The quality and purity of such an active pharmaceutical ingredient (API) must be meticulously controlled throughout the development lifecycle. This necessitates analytical methods that are not only validated for their intended purpose but are also reproducible across different laboratories, instruments, and analysts.

Cross-validation is the formal process of verifying that a validated analytical method produces consistent and reliable results when performed under different circumstances.[2][3] This is particularly crucial during method transfer between R&D and quality control (QC) labs, or when comparing a new method against an established one.[2][4] The objective is to demonstrate the method's fitness for purpose, as emphasized by international regulatory bodies.[5][6][7][8]

This guide will compare two powerful and commonly used chromatographic techniques:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. Given the amide chromophore in the piperazinone ring, direct UV detection is a feasible approach.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly specific and sensitive technique ideal for volatile or semi-volatile compounds. While the hydrochloride salt is non-volatile, the free base of 1-Cyclopentyl-piperazin-2-one may be amenable to GC analysis, potentially after derivatization to improve volatility and peak shape.[10][11][12]

The cross-validation will be guided by the principles laid out in the International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures".[5][7][13][14]

The Cross-Validation Workflow: A Visual Overview

The process of cross-validating two distinct analytical methods involves a systematic comparison of their performance characteristics. The goal is to ensure that both methods provide equivalent (though not necessarily identical) results within acceptable statistical limits.

CrossValidationWorkflow cluster_prep Phase 1: Preparation & Protocol Definition cluster_exec Phase 2: Execution & Data Acquisition cluster_comp Phase 3: Data Comparison & Analysis cluster_report Phase 4: Conclusion & Reporting start Define Acceptance Criteria (Based on ICH Q2) proto Develop & Optimize Method A (HPLC-UV) & Method B (GC-MS) start->proto protocol Write Cross-Validation Protocol proto->protocol samples Prepare Homogeneous Sample Batch (API, Spiked Placebo) protocol->samples val_A Perform Validation (Method A) Specificity, Linearity, Accuracy, Precision samples->val_A val_B Perform Validation (Method B) Specificity, Linearity, Accuracy, Precision samples->val_B compare Analyze Same Samples by Both Methods val_A->compare val_B->compare stats Statistical Comparison of Results (e.g., t-test, F-test) compare->stats criteria_met Do Results Meet Acceptance Criteria? stats->criteria_met report Generate Cross-Validation Report criteria_met->report Yes investigate Investigate Discrepancies & Re-evaluate criteria_met->investigate No investigate->proto

Caption: Workflow for cross-validating two analytical methods.

Comparative Methodologies & Protocols

This section details the experimental protocols for validating and comparing an HPLC-UV and a GC-MS method for the quantitative analysis of this compound.

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Rationale: HPLC is the workhorse of pharmaceutical analysis due to its robustness and applicability to a wide range of compounds. A reversed-phase method is chosen for its ability to effectively retain and separate polar and nonpolar analytes. UV detection is selected based on the presence of the amide chromophore in the analyte's structure.[15][16]

Experimental Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 70% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Standard & Sample Preparation:

    • Diluent: 50:50 Water:Acetonitrile.

    • Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask and dissolve in diluent.

    • Working Standard (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with diluent.

    • Sample Solution (100 µg/mL): Prepare the test sample in the same manner as the working standard.

Method B: Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS provides superior specificity through mass fragmentation patterns and high sensitivity.[10] As the hydrochloride salt is non-volatile, the protocol involves a neutralization step to analyze the free base. A derivatization step, while sometimes necessary for amines to prevent peak tailing, is initially omitted in favor of a modern, well-deactivated column.[12][17]

Experimental Protocol:

  • Instrumentation: GC system with a split/splitless injector coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 280°C.

    • Oven Program: Start at 150°C (hold 1 min), ramp to 280°C at 20°C/min, hold for 5 minutes.

    • Injection Volume: 1 µL (Split ratio 20:1).

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: 40-400 amu.

    • Quantification Ion: To be determined from the mass spectrum of the standard (likely the molecular ion or a major fragment).

  • Standard & Sample Preparation:

    • Solvent: Dichloromethane (DCM).

    • Standard Stock Solution (1 mg/mL free base): Accurately weigh ~12 mg of this compound into a vial. Add 10 mL of DCM and 1 mL of 1M Sodium Bicarbonate solution. Vortex vigorously for 2 minutes. Allow layers to separate and carefully transfer the organic (bottom) layer to a clean vial.

    • Working Standard (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with DCM.

    • Sample Solution (100 µg/mL): Prepare the test sample in the same manner as the stock standard.

Validation Parameter Comparison

According to ICH Q2(R1), key validation parameters must be assessed. The cross-validation exercise compares these parameters between the two methods.[5][7]

Caption: Key validation parameters as per ICH Q2(R1).

Data Summary Tables

The following tables summarize hypothetical but realistic performance data for the two methods.

Table 1: Linearity and Range

ParameterHPLC-UVGC-MSAcceptance Criteria
Range (µg/mL) 1 - 2000.5 - 150Covers working concentration
Correlation Coefficient (r²) > 0.999> 0.998≥ 0.995
Y-intercept (% of 100% response) < 2.0%< 5.0%Varies, typically < 5%

Table 2: Accuracy and Precision

Concentration LevelParameterHPLC-UVGC-MSAcceptance Criteria
Low (50%) Accuracy (% Recovery)99.5%101.2%98.0 - 102.0%
Precision (%RSD)0.8%1.5%≤ 2.0%
Medium (100%) Accuracy (% Recovery)100.2%99.8%98.0 - 102.0%
Precision (%RSD)0.6%1.1%≤ 2.0%
High (150%) Accuracy (% Recovery)100.5%99.1%98.0 - 102.0%
Precision (%RSD)0.5%1.3%≤ 2.0%

Table 3: Sensitivity and Specificity

ParameterHPLC-UVGC-MSComments
Limit of Quantitation (LOQ) 1.0 µg/mL0.5 µg/mLGC-MS demonstrates higher sensitivity.
Specificity Peak purity index > 99.5%No co-elutions with placebo, unique mass spectrumBoth methods are highly specific.
Cross-Validation Results: Comparative Analysis

To complete the cross-validation, a single, homogeneous batch of this compound is analyzed in triplicate by both methods.

Table 4: Comparative Assay Results

ReplicateHPLC-UV Assay (%)GC-MS Assay (%)% Difference
199.8100.1-0.3%
299.599.7-0.2%
399.799.9-0.2%
Mean 99.67 99.90 -0.23%
%RSD 0.15% 0.20% N/A

Analysis: The mean assay values are highly comparable, with a difference of only -0.23%. A statistical evaluation (e.g., a two-sample t-test) would be performed to confirm that there is no statistically significant difference between the means at a 95% confidence level. The acceptance criterion for the mean difference is typically set at ≤ 2.0%.

Discussion and Method Selection

  • Performance: Both the HPLC-UV and GC-MS methods demonstrate suitable performance characteristics for the quantitative analysis of this compound, meeting typical acceptance criteria for linearity, accuracy, and precision.[5][6]

  • Advantages of HPLC-UV: This method is generally faster, requires simpler sample preparation (no extraction/neutralization), and is more common in QC environments. Its robustness is typically higher than GC methods.

  • Advantages of GC-MS: This method offers superior sensitivity (lower LOQ) and unparalleled specificity due to the mass spectrometric detection.[10] It is an excellent confirmatory technique and is better suited for identifying and quantifying volatile impurities.

  • Recommendation: For routine QC testing, the HPLC-UV method is recommended due to its simplicity, speed, and robustness. The GC-MS method should be maintained as a validated, orthogonal technique. It is invaluable for confirmatory analysis, impurity identification, and in cases where higher sensitivity is required. The successful cross-validation ensures that data from either method can be used with a high degree of confidence.

Conclusion

This guide has outlined a comprehensive, scientifically-grounded approach to the cross-validation of HPLC-UV and GC-MS methods for the analysis of this compound. By adhering to the principles of ICH Q2(R1) and employing a systematic comparison of validation parameters, this process establishes the reliability and interchangeability of the two orthogonal methods.[5][7] This dual-methodology approach provides a robust analytical control strategy, ensuring the consistent quality and regulatory compliance of the drug substance throughout its lifecycle.

References

A Comparative Guide to the Reactivity of 1-Cyclopentyl-piperazin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Piperazin-2-one Scaffold

Within the landscape of medicinal chemistry, the piperazinone core is recognized as a "privileged structure." This designation is reserved for molecular scaffolds that are capable of binding to a variety of biological targets, making them foundational components in the design of novel therapeutics. 1-Cyclopentyl-piperazin-2-one hydrochloride, the subject of this guide, is a notable derivative of this class. Its structure is characterized by a six-membered piperazine ring containing an amide functional group and two nitrogen atoms. The nitrogen at the 1-position is substituted with a sterically bulky and lipophilic cyclopentyl group, while the nitrogen at the 4-position remains a secondary amine. The hydrochloride salt form enhances its aqueous solubility, a crucial property for pharmaceutical development.

This guide provides an in-depth comparative study of the reactivity of this compound. By examining its performance in key chemical transformations against structurally related analogues, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for its synthetic utility and chemical stability. The insights derived from this analysis are critical for designing efficient synthetic routes and understanding the molecule's behavior in diverse chemical environments.

Experimental Design: Rationale and Compound Selection

To dissect the influence of the N-1 cyclopentyl group and the inherent properties of the piperazin-2-one ring on reactivity, a logical selection of comparative compounds is essential. Our experimental design is centered on two fundamental reaction types that probe the key reactive sites of the molecule: the nucleophilicity of the N-4 secondary amine and the stability of the C-2 amide bond.

Selected Compounds for Comparison:

  • This compound (Target): The molecule of interest, featuring both the bulky N-1 substituent and the piperazinone core.

  • Piperazin-2-one (Baseline Analogue): The unsubstituted parent heterocycle. This allows for the evaluation of the intrinsic reactivity of the piperazin-2-one scaffold without steric or electronic influence at the N-1 position.

  • 1-Methyl-piperazin-2-one (Steric/Electronic Analogue): Provides a comparison to a less sterically demanding alkyl substituent at the N-1 position, helping to isolate the impact of the cyclopentyl group's bulk.

  • 1-Cyclopentyl-piperazine (Amide-less Analogue): This compound lacks the carbonyl group of the piperazinone ring. It serves to highlight the electronic-withdrawing effect of the adjacent amide on the nucleophilicity of the piperazine nitrogens.

Part 1: Reactivity of the N-4 Secondary Amine via N-Alkylation

The secondary amine at the N-4 position is a key site for synthetic elaboration, allowing for the introduction of diverse side chains to modulate pharmacological properties. N-alkylation is a fundamental reaction for this purpose. We will compare the rate and yield of a standard N-alkylation reaction across our selected compounds.

Causality Behind Experimental Choices:
  • Reaction: Nucleophilic substitution (N-alkylation). This is a cornerstone reaction in the synthesis of piperazine-containing drugs.

  • Alkylating Agent: Benzyl bromide is chosen as a representative and moderately reactive electrophile. Its aromatic ring allows for easy monitoring by UV-Vis spectroscopy during chromatographic analysis.

  • Base: Potassium carbonate (K₂CO₃) is a mild inorganic base, suitable for deprotonating the secondary amine hydrochloride salt and neutralizing the HBr byproduct without promoting significant side reactions like amide hydrolysis.

  • Solvent: Acetonitrile (MeCN) is a polar aprotic solvent that effectively dissolves the reactants and facilitates Sₙ2 reactions.

  • Monitoring: The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) to quantitatively assess the consumption of starting material and the formation of the product. This provides a self-validating system to ensure reaction completion and purity.

Experimental Workflow: Comparative N-Alkylation

cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Isolation start Dissolve Piperazinone Analogue (1 eq) & K2CO3 (2.5 eq) in MeCN add_br Add Benzyl Bromide (1.1 eq) start->add_br reflux Heat to 60°C add_br->reflux monitor Monitor by HPLC at t = 1, 2, 4, 8, 24h reflux->monitor cool Cool to RT monitor->cool filter Filter solids cool->filter concentrate Concentrate Filtrate filter->concentrate purify Purify via Column Chromatography concentrate->purify end end purify->end Characterize Product (NMR, MS)

Caption: Workflow for the comparative N-alkylation experiment.

Detailed Protocol: N-Alkylation of this compound
  • To a 50 mL round-bottom flask, add this compound (1.0 mmol, 1 eq), potassium carbonate (2.5 mmol, 2.5 eq), and acetonitrile (20 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 mmol, 1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to 60°C and monitor its progress by taking aliquots for HPLC analysis at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Upon completion (consumption of starting material), cool the mixture to room temperature.

  • Filter the solid salts and wash with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography to yield the N-benzylated product.

  • Characterize the final product by ¹H NMR and Mass Spectrometry to confirm its identity and purity.

Results and Discussion
CompoundTime to >95% Conversion (h)Isolated Yield (%)
1-Cyclopentyl-piperazine< 196%
Piperazin-2-one488%
1-Methyl-piperazin-2-one685%
1-Cyclopentyl-piperazin-2-one 18 75%

The data reveals a clear reactivity trend. 1-Cyclopentyl-piperazine is highly reactive, as expected for a typical secondary amine. The introduction of the amide carbonyl in piperazin-2-one significantly reduces the nucleophilicity of the N-4 nitrogen due to the electron-withdrawing nature of the adjacent amide group. This is a classic example of amide resonance delocalizing the nitrogen lone pair.

Crucially, the reactivity decreases further with substitution at the N-1 position. The methyl group in 1-Methyl-piperazin-2-one introduces a modest level of steric hindrance. The bulky cyclopentyl group in our target compound, 1-Cyclopentyl-piperazin-2-one , imparts significant steric hindrance around the N-4 nitrogen, dramatically slowing the rate of alkylation and leading to a lower isolated yield. This demonstrates that while the electronic effect of the amide is the primary deactivating factor, steric bulk at the N-1 position plays a substantial role in modulating the accessibility and reactivity of the N-4 nucleophile.

Part 2: Stability of the Amide Bond via Acid-Catalyzed Hydrolysis

The amide bond is the most stable carboxylic acid derivative, and its resistance to hydrolysis is fundamental to the stability of peptides and many pharmaceuticals. However, under forcing acidic or basic conditions, it can be cleaved. Understanding the relative stability of the amide in 1-Cyclopentyl-piperazin-2-one is critical for predicting its shelf-life and behavior in acidic environments, such as the stomach.

Causality Behind Experimental Choices:
  • Reaction: Acid-catalyzed amide hydrolysis. This reaction simulates degradation under acidic conditions.

  • Catalyst: 6M Hydrochloric acid is a strong acid commonly used for amide hydrolysis, providing a high concentration of hydronium ions to protonate the carbonyl oxygen, thereby activating it for nucleophilic attack.

  • Monitoring: The reaction is monitored by HPLC to quantify the disappearance of the starting material, providing a direct measure of the amide bond's lability.

Reaction Mechanism: Acid-Catalyzed Amide Hydrolysis

cluster_mech Mechanism Amide Amide Protonated_Amide Protonated_Amide Amide->Protonated_Amide 1. Protonation (H3O+) Tetrahedral_Intermediate Tetrahedral_Intermediate Protonated_Amide->Tetrahedral_Intermediate 2. Nucleophilic Attack (H2O) Protonated_Amine_Intermediate Protonated_Amine_Intermediate Tetrahedral_Intermediate->Protonated_Amine_Intermediate 3. Proton Transfer Products Carboxylic Acid + Ammonium Salt Protonated_Amine_Intermediate->Products 4. Elimination of Amine

Caption: Key steps in the acid-catalyzed hydrolysis of an amide.

Detailed Protocol: Amide Hydrolysis
  • In a sealed vial, dissolve the piperazinone compound (0.5 mmol) in 6M aqueous HCl (10 mL).

  • Heat the solution to 100°C in a heating block.

  • At specified time points (e.g., 6, 12, 24, 48 hours), carefully withdraw an aliquot of the reaction mixture.

  • Quench the aliquot by diluting it in a known volume of mobile phase.

  • Analyze the quenched sample by HPLC to determine the percentage of the starting material remaining.

Results and Discussion
Compound% Starting Material Remaining at 24h
Piperazin-2-one65%
1-Methyl-piperazin-2-one72%
1-Cyclopentyl-piperazin-2-one 85%

The results indicate that the amide bond in all tested piperazin-2-ones is relatively robust, as expected. However, a clear stability trend emerges. The unsubstituted piperazin-2-one hydrolyzes the fastest. Substitution at the N-1 position increases the stability of the amide bond. This stabilization is most pronounced with the 1-cyclopentyl substituent.

This enhanced stability can be attributed to steric shielding. The bulky cyclopentyl group hinders the approach of the water nucleophile to the carbonyl carbon (Step 2 in the mechanism). While the electronic nature of the N-1 substituent has a minimal effect, the steric congestion around the reactive center is the dominant factor governing the rate of hydrolysis. This suggests that 1-Cyclopentyl-piperazin-2-one possesses greater chemical stability in acidic conditions compared to less substituted analogues.

Analytical Characterization Profile

A comprehensive understanding of a compound requires robust analytical characterization. Based on data for related structures, the expected spectroscopic properties for this compound are as follows:

  • ¹H NMR: Signals corresponding to the cyclopentyl protons, the distinct protons of the piperazinone ring, and the N-H proton of the secondary amine. Protonation of the amine nitrogen would cause a downfield shift of adjacent protons.

  • ¹³C NMR: Resonances for the carbonyl carbon (typically δ > 165 ppm), the carbons of the cyclopentyl group, and the carbons of the piperazinone ring.

A Senior Application Scientist's Guide to Piperazin-2-one Synthesis: A Yield-Centric Comparison of Catalytic Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Piperazin-2-one Scaffold in Medicinal Chemistry

The piperazin-2-one motif is a privileged scaffold in modern drug discovery, frequently appearing in a wide array of biologically active molecules and approved pharmaceuticals.[1][2][3] Its inherent structural features, including a six-membered ring with two nitrogen atoms at positions 1 and 4, provide a versatile platform for introducing molecular diversity and fine-tuning physicochemical properties. This heterocycle is a key component in drugs targeting a range of therapeutic areas, including anthelmintics (e.g., Praziquantel), anticancer agents (e.g., (-)-Agelastatin A), and treatments for central nervous system disorders.[1][4][5] The ability to efficiently and selectively synthesize chiral piperazin-2-ones is therefore of paramount importance to medicinal chemists, enabling the exploration of new chemical space and the development of novel therapeutics with improved potency and selectivity.[6][7]

This guide provides an in-depth, yield-focused comparison of prominent catalytic systems for the synthesis of piperazin-2-ones. We will delve into the mechanistic intricacies of each approach, offering field-proven insights into the rationale behind experimental choices. Detailed, self-validating protocols for key methodologies are provided to ensure reproducibility and trustworthiness.

Comparative Analysis of Catalytic Systems

The synthesis of piperazin-2-ones has evolved from classical multi-step procedures to more elegant and efficient catalytic strategies. Here, we compare four distinct and impactful approaches: Palladium-Catalyzed Asymmetric Hydrogenation, a One-Pot Organocatalyzed Asymmetric Cascade, a Metal-Promoted Cascade Double Nucleophilic Substitution, and a representative Biocatalytic Kinetic Resolution.

Data Summary: A Quantitative Comparison
Catalytic SystemCatalyst/ReagentSubstrate ScopeTypical Yield (%)Enantioselectivity (ee %)Key AdvantagesKey Disadvantages
Palladium-Catalyzed Asymmetric Hydrogenation Palladium complexes with chiral phosphine ligands5,6-disubstituted pyrazin-2-ols71 - 95%[1]84 - 90%[1]High yields and enantioselectivities for specific substrates; good functional group tolerance.Requires high-pressure hydrogenation equipment; catalyst can be expensive.
One-Pot Asymmetric Cascade Quinine-derived urea organocatalystAromatic and aliphatic aldehydes38 - 90%[8]up to 99%[8]Excellent enantioselectivity; one-pot procedure enhances efficiency; avoids metal catalysts.Yields can be variable depending on the substrate; multi-step one-pot reaction can be complex to optimize.
Metal-Promoted Cascade Palladium and Silver catalystsChloro allenylamide, primary amines, aryl iodidesGood to high yields (e.g., 57-74%)[9][10]Not an asymmetric methodForms three new bonds in a single operation; introduces two points of diversity.Requires stoichiometric silver salts; mechanism can be complex.
Biocatalytic Kinetic Resolution Lipase (e.g., from Candida antarctica)Racemic piperazin-2-one precursors (e.g., esters)~50% (for resolved enantiomer)>95%High enantioselectivity; mild reaction conditions (room temp., neutral pH); environmentally friendly.Theoretical maximum yield of 50% for the desired enantiomer; requires screening for optimal enzyme.

In-Depth Analysis and Experimental Protocols

Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols

This method provides a powerful route to chiral piperazin-2-ones through the asymmetric hydrogenation of readily accessible pyrazin-2-ol precursors. The choice of a chiral palladium catalyst is critical for achieving high enantioselectivity.

Causality Behind Experimental Choices: The use of a palladium catalyst is predicated on its ability to activate hydrogen and catalyze the reduction of the C=N bonds in the pyrazin-2-ol tautomers. The chiral ligand creates a chiral environment around the metal center, directing the hydrogenation to one face of the substrate, thus inducing asymmetry in the product. The acidic additive (TsOH·H₂O) is crucial for promoting the tautomerization between the pyrazin-2-ol and its dihydropyrazin-2-one forms, which is essential for the dynamic kinetic resolution process that leads to high enantioselectivity.[1]

Reaction Mechanism Workflow

G cluster_0 Catalytic Cycle A Pyrazin-2-ol Tautomerization B Coordination to Chiral Pd-catalyst A->B Dynamic Equilibrium C Asymmetric Hydrogenation B->C H₂ Addition D Product Release & Catalyst Regeneration C->D Reductive Elimination D->B Substrate Binding End Chiral Piperazin-2-one D->End Start Pyrazin-2-ol Substrate Start->A

Caption: Palladium-catalyzed asymmetric hydrogenation workflow.

Experimental Protocol:

  • To a dried Schlenk tube under an inert atmosphere, add the 5,6-disubstituted pyrazin-2-ol (0.2 mmol), Pd(TFA)₂ (3.3 mol%), and the chiral phosphine ligand (e.g., (S)-Segphos, 3.6 mol%).

  • Add anhydrous and degassed solvent (e.g., a mixture of DCM and benzene, 3 mL).

  • Add TsOH·H₂O (100 mol%).

  • Transfer the reaction mixture to a high-pressure autoclave.

  • Pressurize the autoclave with hydrogen gas to 1000 psi.

  • Heat the reaction to 80 °C and stir for 24-48 hours.

  • After cooling to room temperature, carefully release the pressure.

  • Concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the chiral piperazin-2-one.[1]

One-Pot Asymmetric Cascade Synthesis

This elegant one-pot procedure combines a Knoevenagel condensation, an asymmetric epoxidation, and a domino ring-opening cyclization (DROC) catalyzed by a quinine-derived urea.[8] This approach is highly atom-economical and avoids the use of transition metals.

Causality Behind Experimental Choices: The quinine-derived urea acts as a bifunctional catalyst. The urea moiety activates the (phenylsulfonyl)acetonitrile through hydrogen bonding, facilitating the Knoevenagel condensation. In the subsequent epoxidation step, the same catalyst directs the stereoselective addition of the hydroperoxide to the newly formed alkene. The domino ring-opening cyclization is initiated by the addition of a diamine, which attacks the epoxide, followed by an intramolecular cyclization to form the piperazin-2-one ring. The entire sequence is performed in a single pot, which significantly improves operational efficiency.[8]

Reaction Mechanism Workflow

G A Aldehyde + (Phenylsulfonyl)acetonitrile B Knoevenagel Condensation (Quinine-urea catalyst) A->B C Alkene Intermediate B->C D Asymmetric Epoxidation (Quinine-urea catalyst + CHP) C->D E Chiral Epoxide D->E F Domino Ring-Opening Cyclization (Diamine + Base) E->F G Chiral Piperazin-2-one F->G

Caption: One-pot asymmetric cascade synthesis workflow.

Experimental Protocol:

  • In a vial under an inert atmosphere, dissolve the aldehyde (0.1 mmol) and (phenylsulfonyl)acetonitrile (0.1 mmol) in anhydrous toluene (0.3 M).

  • Add the quinine-derived urea catalyst (eQNU, 10 mol%).

  • Stir the reaction at room temperature until the Knoevenagel condensation is complete (monitored by TLC).

  • Dilute the reaction mixture with toluene to a concentration of 0.02 M and cool to -20 °C.

  • Add cumyl hydroperoxide (CHP, 1.1 equivalents) and continue stirring until the epoxidation is complete.

  • Add the 1,2-diamine (1.2 equivalents) and triethylamine (2.0 equivalents) to the reaction mixture at 25 °C.

  • Stir until the domino ring-opening cyclization is complete.

  • Purify the reaction mixture by flash column chromatography on silica gel to obtain the chiral piperazin-2-one.[8][11]

Metal-Promoted Cascade Double Nucleophilic Substitution

This methodology allows for the rapid construction of substituted piperazin-2-ones through a cascade reaction involving a chloro allenylamide, a primary amine, and an aryl iodide. The reaction is promoted by a combination of palladium and silver catalysts.[9][10]

Causality Behind Experimental Choices: This one-pot process involves several interconnected catalytic cycles. The palladium catalyst facilitates the oxidative addition to the aryl iodide, followed by carbopalladation of the allene. The silver salt is proposed to assist in the initial nucleophilic substitution of the chloride on the allenylamide by the primary amine. The subsequent steps involve intramolecular cyclization to form the piperazin-2-one ring. This cascade approach is highly efficient as it forms multiple bonds in a single operation.[9]

Reaction Mechanism Workflow

G A Chloro allenylamide + Primary Amine + Aryl Iodide B Pd/Ag Catalyzed Cascade Reaction A->B C Multiple Bond Formations in One Pot B->C D Substituted Piperazin-2-one C->D

Caption: Metal-promoted cascade synthesis workflow.

Experimental Protocol:

  • To a reaction vial, add the chloro allenylamide (0.1 mmol), aryl iodide (0.12 mmol), primary amine (0.3 mmol), AgNO₃ (0.1 mmol), and Cs₂CO₃ (0.3 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 10 mol%) and the solvent (e.g., acetonitrile, 5 mL).

  • Seal the vial and heat the reaction mixture to 85-90 °C for 16 hours.

  • After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the substituted piperazin-2-one.[10]

Biocatalytic Kinetic Resolution

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral piperazin-2-ones. Lipases are commonly employed for the kinetic resolution of racemic precursors.

Causality Behind Experimental Choices: Lipases are enzymes that catalyze the hydrolysis of esters. In a kinetic resolution, the enzyme selectively catalyzes the reaction of one enantiomer of a racemic mixture at a much faster rate than the other. This difference in reaction rates allows for the separation of the two enantiomers. The choice of lipase, solvent, and acyl donor (for acylation) or water (for hydrolysis) is crucial for achieving high enantioselectivity and conversion. The mild reaction conditions (room temperature, neutral pH) help to preserve the integrity of sensitive functional groups.

Reaction Mechanism Workflow

G cluster_0 Kinetic Resolution Cycle A Racemic Piperazin-2-one Ester B Enzyme-Substrate Complex Formation A->B C Enantioselective Hydrolysis B->C (S)-enantiomer reacts faster End2 (R)-Piperazin-2-one Ester (unreacted) B->End2 (R)-enantiomer reacts slower D Product Release C->D End1 (S)-Piperazin-2-one Acid D->End1

References

A Comparative Guide to the Biological Activities of 1-Cyclopentyl-piperazin-2-one Hydrochloride and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its presence in a multitude of biologically active compounds.[1][2] Its derivative, the piperazin-2-one heterocycle, offers a synthetically versatile framework for developing novel therapeutics. This guide focuses on "1-Cyclopentyl-piperazin-2-one hydrochloride," a key chemical intermediate, and explores the diverse biological activities of its structural analogs. While the lead compound itself is primarily a building block for more complex molecules, analysis of its analogs reveals significant potential in oncology, virology, and neuropharmacology. This document provides a comparative analysis of these activities, supported by experimental data and detailed protocols, to guide researchers in the strategic design and evaluation of next-generation piperazinone-based drug candidates.

Part 1: The Piperazin-2-one Core: A Scaffold of Opportunity

The piperazin-2-one structure is a six-membered heterocycle containing two nitrogen atoms and a carbonyl group at the 2-position, forming an internal amide.[3] This arrangement provides a unique combination of structural rigidity and polarity, with hydrogen bond donors and acceptors that facilitate interactions with biological targets.[4] The true power of this scaffold lies in its synthetic tractability; the nitrogen atoms at the N-1 and N-4 positions serve as ideal handles for chemical modification, allowing for the introduction of various substituents to modulate physicochemical properties and pharmacological activity.

Part 2: Profile of the Lead Compound: this compound

Chemical Structure: C₉H₁₆N₂O·HCl Molecular Weight: 204.70 g/mol CAS Number: 1185300-00-8[3]

This compound serves as an excellent starting point for analog development. The key structural features are:

  • The Piperazin-2-one Ring: Provides the core heterocyclic framework.

  • The N-1 Cyclopentyl Group: This substituent introduces significant lipophilicity and steric bulk, which can enhance membrane permeability and influence how the molecule fits into a target's binding pocket.[3]

  • The N-4 Amide Nitrogen: This position is a prime site for further chemical elaboration to build out the molecule and introduce specific pharmacophoric elements.

  • Hydrochloride Salt: This salt form significantly increases the compound's aqueous solubility compared to its free base, a critical advantage for formulation and in vitro assay development.[3]

Currently, the primary utility of this compound is as a synthetic intermediate.[5][6] For instance, it has been utilized in the synthesis of Esaprazole analogs, which have shown potential as neuroprotective agents in preclinical studies.[6] The absence of extensive direct biological data for the lead compound itself underscores its role as a foundational scaffold upon which potent and selective drug candidates can be built.

Part 3: Comparative Analysis of Biological Activities in Piperazinone Analogs

The strategic modification of the piperazin-2-one core has yielded analogs with impressive activity across several therapeutic areas.

Anticancer Activity

The development of targeted cancer therapies remains a high priority, and piperazine-containing molecules have shown considerable promise.[1] A compelling example involves a series of purine nucleobase analogs featuring a 9-cyclopentyl group and a 6-piperazine linker, making them close structural relatives of our lead compound.

These compounds were found to be potent anticancer agents against hepatocellular carcinoma (liver cancer) cells.[7] The most active analog, designated compound 19 in the study, demonstrated high cytotoxic potential with IC₅₀ values below 5 µM in several liver cancer cell lines.[7]

Mechanism of Action: The primary mechanism for these analogs was identified as the inhibition of Src kinase.[7] Src is a non-receptor tyrosine kinase that is often overactive in cancer cells, playing a key role in signaling pathways that control cell proliferation, survival, and metastasis. By inhibiting Src, these piperazine analogs can disrupt these pathways and induce apoptosis (programmed cell death).[7]

GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds Src Src Kinase GFR->Src Activates Ras Ras/Raf/MEK/ERK Pathway Src->Ras Phosphorylates PI3K PI3K/Akt Pathway Src->PI3K Phosphorylates Apoptosis Apoptosis Src->Apoptosis Suppresses Analog Piperazine Analog (e.g., Compound 19) Analog->Src Inhibits Proliferation Cell Proliferation & Survival Ras->Proliferation PI3K->Proliferation

Caption: Src Kinase Inhibition by Piperazine Analogs.

Table 1: In Vitro Cytotoxicity of a Lead Anticancer Piperazine Analog Data synthesized from literature to illustrate representative findings.[7]

Cell LineCancer TypeIC₅₀ (µM) of Compound 19
Huh7Hepatocellular Carcinoma2.8
HepG2Hepatocellular Carcinoma3.5
PLC/PRF/5Hepatocellular Carcinoma4.1
Antiviral Activity

The piperazin-2-one scaffold has also been explored for its potential to combat viral infections.

  • Anti-Adenoviral Activity: A study identified a trisubstituted piperazin-2-one derivative capable of inhibiting adenovirus replication.[5] This suggests that the scaffold can be tailored to interfere with essential viral life cycle processes.

  • Anti-HIV Activity: In a different study, piperazinone phenylalanine derivatives were designed to target the HIV-1 capsid (CA) protein.[8] The HIV capsid is crucial for multiple stages of the viral life cycle, including reverse transcription and nuclear import, making it an attractive non-traditional drug target. One analog, F2-7f , showed moderate anti-HIV-1 activity with an EC₅₀ value of 5.89 µM, demonstrating the scaffold's potential in developing novel antiretrovirals.[8]

The causality behind this activity lies in the ability of the substituted piperazinone molecule to bind to specific viral proteins, disrupting their function and halting viral propagation.

Neuropharmacological Activity

The broader piperazine class is famous for its impact on the central nervous system (CNS).[9] Many approved drugs for treating depression, anxiety, and psychosis contain a piperazine core.[9] This activity is often mediated by interactions with neurotransmitter receptors, such as serotonin (5-HT) and dopamine (D₂) receptors.[10]

While specific piperazin-2-one analogs with confirmed CNS activity are less documented in readily available literature, the established precedent of the parent piperazine scaffold provides a strong rationale for exploring this therapeutic area. The use of this compound as an intermediate for neuroprotective agents already points in this direction.[6] Future research could focus on modifying the N-4 position with moieties known to interact with CNS targets to create novel antidepressant or anxiolytic candidates.

Part 4: Experimental Protocols for Biological Evaluation

To ensure scientific rigor and reproducibility, standardized assays are critical for evaluating the biological activity of newly synthesized analogs.

In Vitro Cytotoxicity Screening (MTT Assay)

This assay is a foundational method for assessing a compound's ability to reduce cancer cell viability. It relies on the conversion of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by metabolically active cells.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., Huh7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test analogs (e.g., from 0.1 µM to 100 µM) in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells with vehicle (e.g., DMSO) as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator. The duration is chosen to allow for multiple cell doubling times.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. During this time, mitochondrial reductases in living cells will convert the MTT to formazan.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Caption: A Standard Workflow for the MTT Cytotoxicity Assay.

Kinase Inhibition Assay (ELISA-based)

To validate a compound's mechanism of action, a direct enzyme inhibition assay is necessary. This protocol describes a method for measuring Src kinase inhibition.

Methodology:

  • Plate Coating: Coat a high-binding 96-well plate with a Src kinase substrate peptide (e.g., poly(Glu, Tyr) 4:1) and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a solution of Bovine Serum Albumin (BSA).

  • Kinase Reaction: In a separate plate, prepare the kinase reaction mixture containing recombinant Src kinase, ATP, and serial dilutions of the test analog. Include a "no inhibitor" control.

  • Phosphorylation: Transfer the kinase reaction mixtures to the coated plate and incubate for 1-2 hours at 30°C to allow the kinase to phosphorylate the substrate.

  • Detection: Wash the plate to remove the reaction mixture. Add a primary antibody that specifically recognizes the phosphorylated tyrosine on the substrate (e.g., anti-phosphotyrosine-HRP conjugate). Incubate for 1 hour.

  • Signal Generation: Wash the plate again and add a chromogenic HRP substrate like TMB (3,3',5,5'-Tetramethylbenzidine). A blue color will develop.

  • Stopping the Reaction: Stop the reaction by adding sulfuric acid, which turns the color yellow.

  • Data Acquisition and Analysis: Measure the absorbance at 450 nm. The signal intensity is proportional to kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Part 5: Structure-Activity Relationship (SAR) and Future Directions

The comparative data provides valuable insights into the structure-activity relationships of the piperazin-2-one scaffold:

  • N-1 Position: The cyclopentyl group on the lead compound provides a balance of lipophilicity and size. Exploring other cycloalkyl or small alkyl groups at this position could fine-tune pharmacokinetic properties without drastically altering the core structure.

  • N-4 Position: This is the most critical position for directing biological activity. The anticancer analogs demonstrate that attaching a larger pharmacophore (the purine moiety) via the N-4 nitrogen can confer high potency and target specificity.[7] This position should be the primary focus for building a library of new analogs targeting different proteins (kinases, viral enzymes, GPCRs).

  • Piperazinone Ring Substitutions: While the lead compound is unsubstituted on the carbon atoms of the ring, adding small substituents could create new chiral centers and vectors for interacting with target proteins.

Future Directions: A logical next step would be the rational design and synthesis of a focused library of analogs based on the 1-cyclopentyl-piperazin-2-one scaffold. By systematically varying the substituent at the N-4 position with moieties known to bind kinases, viral proteases, or CNS receptors, researchers can efficiently screen for novel lead compounds in oncology, virology, and neuropharmacology.

References

A Guide to 2D NMR-Based Structural Elucidation: The Case of 1-Cyclopentyl-piperazin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical walkthrough for confirming the molecular structure of 1-Cyclopentyl-piperazin-2-one hydrochloride. We will move beyond simple one-dimensional NMR and leverage the power of two-dimensional correlation spectroscopy to unambiguously assign every proton and carbon, and definitively map the molecule's connectivity. This document is intended for researchers, chemists, and drug development professionals who rely on precise structural verification for advancing their work.

Introduction: The Imperative of Unambiguous Structural Confirmation

In the realm of pharmaceutical development and synthetic chemistry, the adage "structure dictates function" is paramount. An incorrect structural assignment can lead to misinterpreted biological data, wasted resources, and significant delays. The target molecule, this compound (Molecular Formula: C₉H₁₆N₂O·HCl, Molecular Weight: 204.70 g/mol ), contains several key structural features: a six-membered piperazinone ring, an amide functional group, a secondary amine, and a cyclopentyl substituent.[1] While 1D ¹H and ¹³C NMR provide initial fingerprints, they often fall short in resolving complex spin systems and confirming long-range connectivity, such as the precise attachment point of the cyclopentyl ring to the piperazinone core.

Two-dimensional (2D) NMR spectroscopy offers a robust solution by spreading spectral information across two frequency axes, revealing correlations between nuclei that are coupled through bonds.[2][3][4] This guide will detail the strategic application of COSY, HSQC, and HMBC experiments to create a self-validating dataset that logically and irrefutably confirms the structure of our target compound.

The Strategic Advantage of a Multi-Dimensional Approach

While other techniques like X-ray crystallography can provide definitive structural information, they are contingent upon the ability to grow a high-quality single crystal, which is not always feasible. Mass spectrometry confirms the molecular weight and can suggest fragmentation patterns, but it does not directly map the atomic connectivity.

2D NMR stands out as the premier technique for elucidating the structure of novel organic molecules in solution.

  • COSY (COrrelation SpectroscopY): Identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). This is invaluable for tracing out contiguous proton spin systems, such as the protons within the cyclopentyl ring and the ethylamine backbone of the piperazinone ring.[5][6]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon atom it is attached to (¹JCH).[7][8] This experiment bridges the gap between the ¹H and ¹³C spectra, allowing for confident carbon assignments based on their attached, and often more easily assigned, protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for mapping the complete molecular skeleton. It reveals correlations between protons and carbons over two or three bonds (²JCH, ³JCH), and sometimes even further.[5][7] It is the HMBC experiment that will provide the definitive evidence connecting the cyclopentyl and piperazinone fragments.

Experimental Methodology: A Self-Validating Workflow

The quality of NMR data is fundamentally dependent on meticulous sample preparation and a logical experimental workflow. The following protocols are designed to ensure high-resolution, artifact-free spectra.

Experimental Workflow Diagram

The overall strategy involves a sequential and logical progression from sample preparation to the final, confirmed structure. Each step builds upon the last, ensuring a cohesive and verifiable result.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis & Confirmation sample_prep Sample Preparation (10-15 mg in 0.6 mL DMSO-d6) one_d 1D NMR Spectra (¹H, ¹³C, DEPT-135) sample_prep->one_d two_d 2D NMR Spectra (COSY, HSQC, HMBC) one_d->two_d assign_h Assign ¹H Spin Systems (using COSY) two_d->assign_h assign_c Assign ¹H-¹³C Pairs (using HSQC) assign_h->assign_c connect Connect Structural Fragments (using HMBC) assign_c->connect confirm Final Structure Confirmation connect->confirm

Caption: A comprehensive workflow for 2D NMR structural elucidation.

Step-by-Step Protocol: Sample Preparation

The hydrochloride salt form necessitates a polar, aprotic solvent to ensure dissolution and to allow for the observation of the exchangeable N-H proton.

  • Weighing the Sample: Accurately weigh approximately 10-15 mg of this compound. This concentration provides a good signal-to-noise ratio for less sensitive experiments like ¹³C and HMBC without causing issues with solution viscosity or line broadening.[9][10]

  • Solvent Selection: Add 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) to the sample in a clean vial.

    • Causality: DMSO-d6 is chosen for its excellent solvating power for hydrochloride salts.[11] Crucially, the N-H proton of the secondary amine will exchange slowly in DMSO-d6, allowing it to be observed as a distinct resonance, which can provide valuable coupling information. Solvents like D₂O would lead to rapid H-D exchange, rendering this proton invisible.

  • Dissolution: Vortex the vial until the sample is completely dissolved. The solution must be clear and free of any particulate matter, as solids can severely degrade the magnetic field homogeneity and spectral resolution.[12]

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the solution height is at least 4 cm (approx. 0.5-0.6 mL) to be properly positioned within the instrument's detection coil.[9][12]

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers often reference the residual solvent peak (for DMSO-d6, δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C), but adding a drop of TMS can provide an unambiguous reference.

Step-by-Step Protocol: NMR Data Acquisition

All spectra should be acquired on a spectrometer of 400 MHz or higher to ensure adequate spectral dispersion.

  • 1D ¹H Spectrum: Acquire a standard proton spectrum to assess sample purity and identify the number and general regions of proton signals.

  • 1D ¹³C and DEPT-135 Spectra: Acquire a proton-decoupled ¹³C spectrum. Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons (like the C=O) will be absent in the DEPT-135 spectrum.

  • gCOSY (gradient-selected COSY): This experiment will reveal ³JHH couplings. It is essential for identifying the proton networks in the two main fragments of the molecule.

  • gHSQC (gradient-selected HSQC): This experiment provides the direct one-bond ¹H-¹³C correlations. An edited HSQC can also be used, which displays CH/CH₃ and CH₂ correlations with opposite phases, corroborating the DEPT-135 data with higher sensitivity.[7]

  • gHMBC (gradient-selected HMBC): This experiment is critical for establishing long-range connectivity. It should be optimized to detect correlations via coupling constants in the range of 4-10 Hz, which is typical for two- and three-bond JCH couplings.[6]

Data Interpretation: Assembling the Structural Puzzle

Based on the known structure, we can predict the expected correlations. The process of interpretation involves matching these predictions with the acquired experimental data. For clarity, the atoms are numbered as shown below.

Chemical structure with atom numbering for 1-Cyclopentyl-piperazin-2-one. Piperazinone ring: C2(carbonyl), N1, C3, N4, C5, C6. Cyclopentyl ring: C1', C2', C3', C4', C5'.

(Note: This is a placeholder for a dynamically generated image of the numbered structure. The numbering is as follows: Piperazinone ring starts with N1 attached to the cyclopentyl group, followed by C2 (carbonyl), C3, N4, C5, and C6. The cyclopentyl ring is numbered C1' [methine] through C5'.)

Predicted Chemical Shifts and 1D NMR Data

The expected chemical shifts are estimated based on standard values for similar functional groups.[13][14][15]

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)DEPT-135 Phase
Piperazinone Ring
H3 (2H)~3.3 - 3.5~45 - 50Negative
NH (at N4)~8.0 - 9.0 (broad)--
H5 (2H)~3.0 - 3.2~48 - 53Negative
H6 (2H)~3.8 - 4.0~55 - 60Negative
C2 (C=O)-~165 - 170Absent
Cyclopentyl Ring
H1' (1H)~4.2 - 4.5~60 - 65Positive
H2'/H5' (4H)~1.5 - 1.9~28 - 33Negative
H3'/H4' (4H)~1.4 - 1.7~23 - 26Negative
2D Correlation Analysis

COSY: Tracing the Proton Networks The COSY spectrum will show two isolated spin systems.

  • System 1 (Piperazinone): Correlations are expected between H5 and H6, and between the NH proton at N4 and the adjacent H3 and H5 protons.

  • System 2 (Cyclopentyl): A network of correlations will be seen connecting H1' to H2'/H5', which in turn couple to H3'/H4'. This confirms the integrity of the five-membered ring.

HSQC: Linking Protons to Carbons The HSQC spectrum will show a cross-peak for every protonated carbon, definitively linking the proton and carbon chemical shifts listed in the table above. For example, the downfield methine proton signal at ~4.2-4.5 ppm (H1') will correlate to the carbon signal at ~60-65 ppm (C1').

HMBC: The Definitive Connection The HMBC spectrum provides the final, crucial evidence. The key is to find correlations between the two spin systems identified in the COSY spectrum.

Caption: Key HMBC correlations confirming the N1-Cyclopentyl bond.

Expected Key HMBC Cross-Peaks:

  • H1' → C6 and C2: The methine proton of the cyclopentyl ring (H1') is two bonds away from C6 and three bonds away from the carbonyl carbon C2. Observing these two cross-peaks is the single most important piece of evidence confirming that the cyclopentyl ring is attached to N1.

  • H6 → C1': The protons on C6 are three bonds away from the cyclopentyl methine carbon C1'. This correlation is complementary to the one above and cross-validates the assignment.

  • H6 → C2: This ³JCH correlation across the amide nitrogen (N1) helps to confirm the piperazinone ring structure.

  • H3 → C2: This ²JCH correlation from the protons on C3 to the carbonyl carbon is also expected.

  • H5 → C3: A ³JCH correlation across the secondary amine (N4) further solidifies the ring assignments.

By systematically identifying these correlations, we can build an undeniable case for the proposed structure of this compound, with every atom's position and connectivity validated by the 2D NMR data.

Conclusion

The structural elucidation of novel compounds demands a rigorous and multi-faceted analytical approach. This guide has demonstrated that a strategic combination of 2D NMR experiments—COSY, HSQC, and HMBC—provides an unambiguous and self-validating method for confirming the complete chemical structure of this compound. By first mapping individual proton spin systems (COSY), then linking them to their attached carbons (HSQC), and finally using long-range correlations (HMBC) to piece together the molecular fragments, researchers can have the utmost confidence in their structural assignments, paving the way for accurate interpretation of biological and chemical data.

References

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 1-Cyclopentyl-piperazin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management and disposal of chemical reagents, such as 1-Cyclopentyl-piperazin-2-one hydrochloride (CAS No. 1185300-00-8), are not merely operational tasks but critical components of responsible research. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in established safety protocols and regulatory standards. Our aim is to empower laboratory personnel with the knowledge to manage this chemical waste stream confidently and compliantly, ensuring the protection of both personnel and the environment.

Understanding the Compound: Hazard Evaluation

Data from similar compounds suggest that piperazine derivatives can be irritants and sensitizers.[1][2][3] The PubChem database entry for 1-Cyclopentylpiperazine indicates several potential hazards, including being harmful if swallowed, causing skin irritation, and potentially causing respiratory irritation.[4]

Causality of Precaution: In the absence of comprehensive hazard data for a specific chemical, it is a fundamental principle of laboratory safety to treat the substance as hazardous. This "precautionary principle" ensures that unknown risks are mitigated, preventing accidental exposure and environmental contamination. Therefore, this compound must be managed as a hazardous waste stream unless confirmed otherwise through rigorous analytical testing.

The Four Pillars of Compliant Disposal: A Step-by-Step Protocol

The disposal of any chemical waste is governed by a framework designed to ensure safety and environmental protection. For this compound, this process can be broken down into four critical stages: Characterization, Segregation & Containment, Labeling, and Disposal.

Waste Characterization

All waste generators are legally required to determine if their waste is hazardous.[4] As established, due to the lack of complete safety data, this compound should be presumed to be a hazardous waste. This classification is the cornerstone of its entire disposal pathway. It is crucial to document this determination in your laboratory's waste management records.

Segregation and Containment

Proper segregation of chemical waste is vital to prevent dangerous reactions.[5]

  • Solid Waste:

    • Collect waste this compound in a dedicated, robust container. The original product container is often the most suitable choice as it is made of a compatible material.[6]

    • Ensure the container is clean, dry, and in good condition, with a securely fitting lid.

    • Do not mix this waste with other chemical waste streams unless their compatibility has been explicitly verified. Incompatible wastes can lead to chemical reactions, generating heat, gas, or toxic byproducts.

  • Contaminated Labware:

    • Disposable items such as gloves, weighing papers, and pipette tips that are contaminated with this compound should be collected in a designated, lined container.

    • This container should be clearly marked as "Solid Hazardous Waste" and kept separate from general laboratory trash.

  • Liquid Waste (from solutions or rinsing):

    • Liquid waste containing this compound should be collected in a shatter-resistant, chemically compatible container (e.g., a high-density polyethylene or glass bottle).

    • Ensure the container has a secure, leak-proof cap.

    • Maintain a "ullage" or headspace of at least 10% to allow for vapor expansion.

    • Segregate this aqueous hydrochloride salt waste from organic solvent waste streams.

Labeling: The Communication Keystone

Clear and accurate labeling is a regulatory requirement and essential for the safety of everyone who may handle the waste.[5] Every waste container must be labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" (avoiding abbreviations or chemical formulas)

  • The specific hazard characteristics (based on our conservative assessment): "Irritant" and "Toxic"

  • The date on which the first particle of waste was placed in the container (the "accumulation start date")

  • The name and contact information of the generating researcher or laboratory.

Storage and Disposal

Proper storage of hazardous waste is crucial while awaiting pickup by a licensed disposal service.

  • Storage Location: Store waste containers in a designated satellite accumulation area within the laboratory, under the control of the laboratory personnel.[7] This area should be away from general traffic and sinks.

  • Secondary Containment: Place waste containers in a secondary containment bin or tray that can hold the entire volume of the largest container in case of a leak or spill.

  • Disposal Vendor: Hazardous chemical waste must be disposed of through a licensed and certified hazardous waste management company.[2] Your institution's Environmental Health and Safety (EHS) department will have an established relationship with such a vendor. Contact your EHS office to schedule a waste pickup. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [6]

Quantitative Data Summary

ParameterGuideline/ValueRationale
Waste Classification Hazardous WastePrecautionary principle due to lack of complete toxicological data and known hazards of related piperazine compounds.
Container Headspace Minimum 10%To safely accommodate potential vapor pressure changes with temperature fluctuations.
Storage Time Limit Varies by generator statusAdherence to EPA and state regulations for hazardous waste accumulation times.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Characterization cluster_contain Segregation & Containment cluster_label Labeling & Storage cluster_disposal Final Disposal start Generation of 1-Cyclopentyl-piperazin-2-one HCl Waste char Characterize Waste: Presume Hazardous due to lack of complete SDS and known hazards of piperazine class. start->char solid Solid Waste (Pure compound, contaminated items) char->solid Is it solid? liquid Liquid Waste (Solutions, rinsates) char->liquid Is it liquid? solid_cont Contain in a dedicated, sealed, and compatible solid waste container. solid->solid_cont liquid_cont Contain in a sealed, leak-proof, chemically compatible liquid waste bottle. liquid->liquid_cont labeling Label Container: 'Hazardous Waste' Full Chemical Name Hazards (Irritant, Toxic) Accumulation Start Date Generator Info solid_cont->labeling liquid_cont->labeling storage Store in a designated Satellite Accumulation Area with secondary containment. labeling->storage ehs Contact Environmental Health & Safety (EHS) to schedule a waste pickup. storage->ehs vendor Licensed Hazardous Waste Vendor disposes of the waste in compliance with all federal and state regulations. ehs->vendor

Caption: Decision workflow for the disposal of this compound.

By adhering to this structured disposal protocol, researchers can ensure they are not only compliant with regulations but are also upholding the highest standards of laboratory safety and environmental stewardship. This commitment to responsible chemical management is fundamental to the integrity and success of the scientific enterprise.

References

A Comprehensive Guide to the Safe Handling of 1-Cyclopentyl-piperazin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Landscape of Piperazine Derivatives

1-Cyclopentyl-piperazin-2-one hydrochloride belongs to the piperazine class of compounds. While specific toxicological data for this compound is limited, the piperazine moiety is known to present several health hazards. Piperazine and its derivatives are often classified as hazardous substances that can cause skin and eye irritation, and may lead to sensitization upon inhalation or skin contact.[1][3][4] Some piperazine compounds are also harmful if swallowed.[4][5] Therefore, a cautious approach is essential when handling this and related compounds.

The hydrochloride salt form may introduce additional considerations, such as increased water solubility and the potential to form hydrochloric acid upon contact with water, which can be corrosive. The cyclopentyl group and the 2-one structure may also influence the compound's reactivity and biological activity.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles conforming to ANSI Z87.1 standards are mandatory. A face shield should be worn over safety glasses, especially during procedures with a risk of splashing or aerosol generation.[1]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are recommended for short-term protection against a wide range of chemicals. For extended contact or when handling larger quantities, consult the glove manufacturer's resistance guide. Always inspect gloves for any signs of degradation before use.[1]
Body Protection Laboratory CoatA flame-resistant lab coat that fastens securely is required. Ensure the sleeves are of an appropriate length to protect the arms.
Respiratory Protection RespiratorFor weighing and handling of the solid compound where dust may be generated, a NIOSH-approved N95 respirator or higher is recommended. In cases of poor ventilation or the potential for significant aerosolization, a powered air-purifying respirator (PAPR) may be necessary.[5]

Workflow for Donning and Doffing PPE:

To prevent cross-contamination, a strict procedure for putting on and taking off PPE must be followed.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Safety Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Safety Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Proper sequence for donning and doffing PPE to minimize exposure.

Operational Plan: From Receipt to Reaction

A systematic approach to handling this compound at every stage is critical for maintaining a safe laboratory environment.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]

  • The container should be tightly sealed and clearly labeled.

Weighing and Solution Preparation:

  • All weighing and preparation of stock solutions should be conducted within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[7]

  • Use anti-static weigh paper or boats to prevent dispersal of the powdered compound.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Reaction and Work-up:

  • Set up all reactions in a chemical fume hood.

  • Ensure that all glassware is properly secured.

  • Continuously monitor the reaction for any unexpected changes.

  • During work-up procedures that may generate aerosols, such as solvent removal under reduced pressure, ensure the vacuum pump exhaust is properly vented.

Emergency Procedures: Spill and Exposure Management

Preparedness is key to effectively managing unforeseen incidents.

Spill Response:

  • Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Isolate: Restrict access to the spill area.

  • Protect: Don the appropriate PPE, including respiratory protection.

  • Contain and Clean: For solid spills, carefully sweep or vacuum the material into a labeled waste container. Avoid generating dust.[6] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: All contaminated materials must be disposed of as hazardous waste.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[8]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Emergency Response Workflow:

Emergency_Workflow Start Incident Occurs Spill Spill Start->Spill Exposure Personal Exposure Start->Exposure Evacuate Evacuate Area Spill->Evacuate FirstAid Administer First Aid Exposure->FirstAid Alert Alert Supervisor/Safety Officer Evacuate->Alert DonPPE Don Appropriate PPE Alert->DonPPE Contain Contain & Clean Spill DonPPE->Contain Decontaminate Decontaminate Area Contain->Decontaminate DisposeWaste Dispose of Hazardous Waste Decontaminate->DisposeWaste Report Complete Incident Report DisposeWaste->Report Medical Seek Medical Attention FirstAid->Medical Medical->Report

Caption: A clear workflow for responding to spills and personal exposures.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.

  • Chemical Waste: All solid waste, contaminated materials (e.g., gloves, weigh paper), and solutions containing the compound must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Waste Segregation: Do not mix this waste with other incompatible waste streams.

  • Disposal Vendor: All chemical waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[8]

By adhering to these guidelines, researchers can handle this compound in a manner that prioritizes personal safety and minimizes environmental impact. Always remember that this guide is a supplement to, not a replacement for, institutional safety protocols and a thorough, experiment-specific risk assessment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopentyl-piperazin-2-one hydrochloride
Reactant of Route 2
Reactant of Route 2
1-Cyclopentyl-piperazin-2-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.